molecular formula C8H9N3 B033550 4-methyl-1H-indazol-5-amine CAS No. 101257-89-0

4-methyl-1H-indazol-5-amine

Cat. No.: B033550
CAS No.: 101257-89-0
M. Wt: 147.18 g/mol
InChI Key: MCJKSYZMURIBSI-UHFFFAOYSA-N
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Description

4-methyl-1H-indazol-5-amine is a high-value aromatic heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This amine-functionalized indazole derivative serves as a critical synthetic intermediate in the design and development of novel, potent kinase inhibitors. Its structure, featuring both the indazole pharmacophore and an aromatic amine, allows for versatile derivatization, making it a privileged scaffold for constructing compound libraries targeting various oncological and inflammatory pathways. Researchers utilize this compound to develop small molecules that modulate the activity of protein kinases by competing with ATP for binding at the catalytic site. The methyl group at the 4-position can be strategically employed to optimize steric interactions and metabolic stability, while the 5-amino group provides a crucial handle for forming hydrogen bonds and for further chemical elaboration via amide coupling or nucleophilic substitution. Its primary research value lies in the exploration of structure-activity relationships (SAR) to enhance inhibitor selectivity and efficacy. Beyond oncology, this compound finds application in early-stage research for central nervous system (CNS) disorders and other therapeutic areas where kinase signaling plays a pivotal role. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJKSYZMURIBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598308
Record name 4-Methyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101257-89-0
Record name 4-Methyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-methyl-1H-indazol-5-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for 4-methyl-1H-indazol-5-amine, a key building block in the development of various pharmaceutical compounds. The described methodology is based on established chemical transformations and offers a practical approach for laboratory-scale synthesis. This document details the necessary starting materials, step-by-step experimental protocols, and relevant data presented in a clear and accessible format.

Synthetic Pathway Overview

The synthesis of this compound is proposed as a two-step process commencing with the commercially available starting material, 2-methyl-4-nitroaniline. The initial step involves a diazotization reaction followed by an intramolecular cyclization to yield the intermediate, 4-methyl-5-nitro-1H-indazole. Subsequent reduction of the nitro group affords the final target molecule.

Synthesis_Pathway A 2-Methyl-4-nitroaniline B 4-Methyl-5-nitro-1H-indazole A->B 1. NaNO₂, Acetic Acid 2. Intramolecular Cyclization C This compound B->C Reduction (e.g., SnCl₂/HCl or Catalytic Hydrogenation)

Caption: Proposed synthetic workflow for this compound.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of the final product is presented below.

PropertyValueReference
Molecular Formula C₈H₉N₃[1]
Molecular Weight 147.18 g/mol [1]
CAS Number 101257-89-0[1]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Not available
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[1]

Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials and should be performed by trained personnel in a well-ventilated chemical fume hood, utilizing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Synthesis of 4-methyl-5-nitro-1H-indazole

This procedure details the diazotization of 2-methyl-4-nitroaniline and subsequent intramolecular cyclization to form the indazole ring. This protocol is adapted from established procedures for similar indazole syntheses.[2][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )
2-Methyl-4-nitroaniline152.15
Glacial Acetic Acid60.05
Sodium Nitrite (NaNO₂)69.00
Deionized Water18.02

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-4-nitroaniline in glacial acetic acid.

  • Cool the resulting solution to 15-20°C using an ice-water bath.

  • In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite.

  • Add the sodium nitrite solution to the stirred solution of the aniline derivative all at once. It is critical to maintain the reaction temperature below 25°C during this exothermic addition.

  • After the addition is complete, continue stirring the mixture for 15 minutes at the same temperature.

  • Remove the ice bath and allow the solution to stand at room temperature for 3 days to ensure complete cyclization.

  • Concentrate the solution under reduced pressure on a steam bath.

  • Dilute the residue with a small volume of cold water and stir vigorously to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to afford the crude 4-methyl-5-nitro-1H-indazole.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 4-methyl-5-nitro-1H-indazole to the corresponding amine using stannous chloride. This method is adapted from a procedure for the reduction of a similar nitroindazole derivative.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )
4-Methyl-5-nitro-1H-indazole177.16
Anhydrous Stannous Chloride (SnCl₂)189.60
Absolute Ethanol46.07
5% Aqueous Potassium Bicarbonate (KHCO₃)100.12
Ethyl Acetate88.11
Brine (Saturated NaCl solution)-
Anhydrous Magnesium Sulfate (MgSO₄)120.37

Procedure:

  • In a round-bottom flask, suspend 4-methyl-5-nitro-1H-indazole and anhydrous stannous chloride (approximately 5 equivalents) in absolute ethanol.

  • Heat the reaction mixture to reflux (approximately 78°C) with stirring for 6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Allow the solution to cool to room temperature.

  • Adjust the pH of the mixture to be slightly basic (pH 7-8) by the careful addition of a 5% aqueous potassium bicarbonate solution.

  • Extract the product into ethyl acetate.

  • Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reaction Mechanisms and Logical Relationships

The synthesis of this compound involves two key chemical transformations: diazotization followed by cyclization, and the reduction of a nitro group.

Diazotization and Cyclization

The initial step is the diazotization of the primary aromatic amine of 2-methyl-4-nitroaniline. In the presence of a strong acid (acetic acid), sodium nitrite is converted to nitrous acid (HONO), which then forms the nitrosonium ion (NO⁺). The amino group of the aniline derivative acts as a nucleophile, attacking the nitrosonium ion to form a diazonium salt intermediate. This unstable intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the diazonium group attacks the ortho-position to the methyl group, leading to the formation of the stable indazole ring system.

Diazotization_Mechanism cluster_0 Step 1: Diazotization and Cyclization A 2-Methyl-4-nitroaniline B Diazonium Salt Intermediate A->B NaNO₂, Acetic Acid C 4-Methyl-5-nitro-1H-indazole B->C Intramolecular Cyclization

Caption: Key stages in the formation of the indazole ring.

Nitro Group Reduction

The second step is the reduction of the nitro group to a primary amine. While several methods are available, the use of stannous chloride in an acidic medium (generated from the hydrolysis of SnCl₂ in ethanol) is a common and effective method. The nitro group is reduced in a stepwise manner, involving nitroso and hydroxylamine intermediates, to ultimately yield the desired amino group. Catalytic hydrogenation over a noble metal catalyst such as palladium on carbon (Pd/C) is an alternative clean and efficient method.

Reduction_Workflow cluster_1 Step 2: Reduction D 4-Methyl-5-nitro-1H-indazole E Reduction Conditions (e.g., SnCl₂/HCl or H₂/Pd-C) D->E F This compound E->F

Caption: General workflow for the reduction of the nitro group.

References

A Technical Guide to 4-methyl-1H-indazol-5-amine: Properties, Synthesis, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methyl-1H-indazol-5-amine is a heterocyclic aromatic organic compound belonging to the indazole class. Indazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including their roles as kinase inhibitors.[1][2] This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic approach, and expected spectroscopic characteristics of this compound, serving as a valuable resource for researchers and professionals in the field.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some data is experimentally derived for this specific compound, other values are computed or extrapolated from closely related analogs.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₉N₃PubChem[3]
Molecular Weight 147.18 g/mol PubChem[3]
CAS Number 101257-89-0American Elements[4]
Boiling Point 374.016 °C at 760 mmHgAmerican Elements[4]
Flash Point 207.861 °CAmerican Elements[4]
Density 1.295 g/cm³American Elements[4]
Appearance Solid (form not specified)N/A
Melting Point Not availableAmerican Elements[4]
Solubility Not availableN/A

Synthesis

Experimental Protocol: A Proposed Synthesis

A potential synthetic pathway for this compound is outlined below. This protocol is based on known transformations for analogous indazole compounds.

Synthesis_of_4_methyl_1H_indazol_5_amine 2_methyl_5_nitro_benzonitrile 2-methyl-5-nitrobenzonitrile Intermediate_Hydrazone Intermediate Hydrazone 2_methyl_5_nitro_benzonitrile->Intermediate_Hydrazone Hydrazine hydrate 4_methyl_5_nitro_1H_indazole 4-methyl-5-nitro-1H-indazole Intermediate_Hydrazone->4_methyl_5_nitro_1H_indazole Cyclization (e.g., heat) 4_methyl_1H_indazol_5_amine This compound 4_methyl_5_nitro_1H_indazole->4_methyl_1H_indazol_5_amine Reduction (e.g., SnCl2, HCl or H2/Pd-C) Kinase_Inhibition_Pathway cluster_0 Cell Signaling Signal External Signal Receptor Receptor Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Cellular_Response Cellular Response (e.g., proliferation, survival) Kinase_Cascade->Cellular_Response Indazole_Derivative This compound (as a kinase inhibitor scaffold) Indazole_Derivative->Kinase_Cascade Inhibition

References

Technical Guide: 4-Methyl-1H-indazol-5-amine (CAS 101257-89-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1H-indazol-5-amine, with CAS number 101257-89-0, is a heterocyclic amine belonging to the indazole class of compounds. The indazole scaffold is a prominent privileged structure in medicinal chemistry, recognized for its versatile biological activities. This technical guide provides a comprehensive overview of the known properties, synthesis, and biological relevance of this compound and its derivatives, with a focus on its application in drug discovery, particularly in the development of kinase inhibitors for oncology.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. While experimental data for some properties of this specific molecule are limited, computed values provide valuable insights.

PropertyValueSource
CAS Number 101257-89-0
Molecular Formula C₈H₉N₃PubChem[1]
Molecular Weight 147.18 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Canonical SMILES CC1=C(C=CC2=C1C=NN2)NPubChem[1]
XLogP3 1.2PubChem[1]
Topological Polar Surface Area 54.7 ŲPubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 0PubChem[1]

Synthesis

General Experimental Workflow for Indazole Synthesis

G start Start with substituted o-toluidine derivative nitration Nitration start->nitration e.g., HNO₃, H₂SO₄ reduction Reduction of nitro group to amine nitration->reduction e.g., SnCl₂, HCl or H₂, Pd/C diazotization Diazotization of amine reduction->diazotization NaNO₂, HCl cyclization Intramolecular cyclization diazotization->cyclization Heating final_product This compound cyclization->final_product G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTORC1->Proliferation Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->PI3K Inhibition

References

An In-depth Technical Guide to the Structure Elucidation of 4-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structure elucidation of 4-methyl-1H-indazol-5-amine. The document details the application of modern spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols are provided for each technique, and the interpretation of the resulting data is discussed in the context of confirming the molecular structure. All quantitative data is summarized in tabular format for clarity and ease of comparison. Additionally, logical workflows and relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the structure elucidation process.

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₈H₉N₃.[1][2] As a substituted indazole, it belongs to a class of compounds that are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The indazole core is a key pharmacophore in a variety of therapeutic agents. Accurate structure elucidation is a critical first step in the research and development of any new chemical entity, ensuring its identity and purity before further studies. This guide outlines a systematic approach to confirming the structure of this compound using a suite of spectroscopic techniques.

Molecular and Structural Information

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[1]
Molecular Formula C₈H₉N₃[1][2]
Molecular Weight 147.18 g/mol [1]
CAS Number 101257-89-0[1][2]
Canonical SMILES CC1=C(C=CC2=C1C=NN2)N[1]

Structure:

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Analytical Workflow for Structure Elucidation

A logical workflow is essential for efficient and conclusive structure elucidation. The following diagram illustrates a typical process, starting from the acquisition of the sample to the final confirmation of the structure.

G cluster_0 cluster_1 Spectroscopic Techniques Sample of this compound Sample of this compound Elemental Analysis Elemental Analysis Sample of this compound->Elemental Analysis Provides elemental composition Mass Spectrometry (HRMS) Mass Spectrometry (HRMS) Sample of this compound->Mass Spectrometry (HRMS) Determines molecular weight & formula Spectroscopic Analyses Spectroscopic Analyses Sample of this compound->Spectroscopic Analyses Data Interpretation & Structure Confirmation Data Interpretation & Structure Confirmation Elemental Analysis->Data Interpretation & Structure Confirmation Mass Spectrometry (HRMS)->Data Interpretation & Structure Confirmation Spectroscopic Analyses->Data Interpretation & Structure Confirmation IR Spectroscopy IR Spectroscopy Spectroscopic Analyses->IR Spectroscopy IR Spectroscopy->Data Interpretation & Structure Confirmation NMR Spectroscopy (1H, 13C, 2D) NMR Spectroscopy (1H, 13C, 2D) NMR Spectroscopy (1H, 13C, 2D)->Data Interpretation & Structure Confirmation UV-Vis Spectroscopy UV-Vis Spectroscopy UV-Vis Spectroscopy->Data Interpretation & Structure Confirmation

Caption: Workflow for the structure elucidation of this compound.

Spectroscopic Data Summary

The following tables present the expected quantitative data from various spectroscopic analyses of this compound.

Table 1: Mass Spectrometry Data
ParameterExpected Value
Ionization Mode Electrospray Ionization (ESI), Positive Mode
[M+H]⁺ (Calculated) 148.0875
[M+H]⁺ (Observed) Consistent with calculated value ± 5 ppm
Major Fragment Ions Expected fragments from loss of NH₂, CH₃, N₂
Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3200-3000N-H StretchIndazole N-H
3100-3000C-H Aromatic StretchAr-H
2950-2850C-H Aliphatic StretchMethyl (-CH₃)
1650-1580N-H Bending (Scissoring)Primary Amine (-NH₂)
1620-1450C=C Aromatic Ring StretchAromatic Ring
1470-1430C-H BendingMethyl (-CH₃)
1335-1250C-N StretchAromatic Amine
Table 3: ¹H NMR Spectroscopy Data (in DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationProposed Assignment
~12.5br s1HIndazole N-H
~7.8s1HH-3
~7.0d1HH-7
~6.8d1HH-6
~4.9br s2H-NH₂
~2.2s3H-CH₃
Table 4: ¹³C NMR Spectroscopy Data (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)Proposed Assignment
~140C-7a
~138C-5
~133C-3
~125C-3a
~120C-6
~110C-4
~100C-7
~10-CH₃
Table 5: UV-Vis Spectroscopy Data
Solventλmax (nm)Molar Absorptivity (ε)
Methanol~250 and ~290To be determined
AcetonitrileSimilar to MethanolTo be determined

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Resolution Mass Spectrometry (HRMS)
  • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then diluted to a final concentration of 1-10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Infusion: The prepared sample is infused directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Mass Analyzer Settings:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Scan Range: m/z 50-500

  • Data Analysis: The exact mass of the [M+H]⁺ ion is determined and used to calculate the elemental composition, which is then compared to the theoretical formula C₈H₉N₃.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, a small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

    • The sample is then placed in the instrument, and the spectrum is recorded.

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

  • Data Analysis: The chemical shifts, multiplicities, and integrals of the signals are analyzed to determine the number and types of protons and carbons and their connectivity. 2D NMR experiments like COSY and HSQC can be performed to further confirm the assignments.

UV-Visible (UV-Vis) Spectroscopy
  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A stock solution of the sample is prepared in a suitable UV-grade solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This stock solution is then serially diluted to prepare solutions of known concentrations (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0).

  • Data Acquisition:

    • The spectrophotometer is blanked using the same solvent as the sample.

    • The sample cuvette is filled with the sample solution, and the absorbance spectrum is recorded.

    • Wavelength Range: 200-800 nm.

  • Data Analysis: The wavelength(s) of maximum absorbance (λmax) are determined. This information provides insight into the electronic transitions within the conjugated system of the molecule.

Data Interpretation and Structure Confirmation

The collective data from the aforementioned spectroscopic techniques provides a comprehensive picture of the molecular structure of this compound. The following diagram illustrates how the information from each technique converges to confirm the final structure.

G cluster_0 Spectroscopic Data cluster_1 Structural Information HRMS HRMS Molecular Formula (C8H9N3) Molecular Formula (C8H9N3) HRMS->Molecular Formula (C8H9N3) IR IR Functional Groups (-NH2, -CH3, Ar-H, N-H) Functional Groups (-NH2, -CH3, Ar-H, N-H) IR->Functional Groups (-NH2, -CH3, Ar-H, N-H) 1H NMR 1H NMR Proton Environment & Connectivity Proton Environment & Connectivity 1H NMR->Proton Environment & Connectivity 13C NMR 13C NMR Carbon Skeleton Carbon Skeleton 13C NMR->Carbon Skeleton Confirmed Structure Confirmed Structure Molecular Formula (C8H9N3)->Confirmed Structure Functional Groups (-NH2, -CH3, Ar-H, N-H)->Confirmed Structure Proton Environment & Connectivity->Confirmed Structure Carbon Skeleton->Confirmed Structure

Caption: Convergence of spectroscopic data for structure confirmation.
  • HRMS confirms the molecular formula C₈H₉N₃ by providing an accurate mass measurement of the protonated molecule.

  • IR spectroscopy identifies the key functional groups: the two N-H stretching bands for the primary amine, the N-H stretch of the indazole ring, aromatic C-H stretches, and aliphatic C-H stretches of the methyl group.[3][4][5] The N-H bend further supports the presence of a primary amine.[4]

  • ¹H NMR spectroscopy provides detailed information about the proton environment. The number of signals corresponds to the different types of protons. The integration values confirm the number of protons of each type (e.g., 3H for the methyl group, 2H for the amine, and individual protons for the aromatic and indazole N-H). The chemical shifts and coupling patterns (or lack thereof, in the case of singlets) reveal the electronic environment and neighboring protons, allowing for the precise placement of each group on the indazole ring.

  • ¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms in the molecule, which should correspond to the eight carbons in the structure. The chemical shifts indicate the types of carbons (aliphatic, aromatic, and those attached to heteroatoms).

  • UV-Vis spectroscopy shows absorption bands characteristic of the conjugated indazole ring system, further supporting the core structure.

Conclusion

The structure of this compound can be unequivocally confirmed through a systematic application of modern spectroscopic techniques. High-resolution mass spectrometry establishes the correct molecular formula. FTIR spectroscopy identifies the essential functional groups. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework and the connectivity of the atoms. Finally, UV-Vis spectroscopy corroborates the presence of the conjugated aromatic system. The combination of these methods, as outlined in this guide, provides a robust and reliable approach for the structure elucidation of this compound and related compounds, which is a fundamental requirement for their advancement in research and drug development.

References

An In-depth Technical Guide to 4-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identity and Structure

The nomenclature and structural details of 4-methyl-1H-indazol-5-amine are fundamental for its unambiguous identification and characterization in a research and development setting.

IUPAC Name: this compound[1]

Chemical Structure:

Chemical structure of this compound

(Image Source: PubChem CID 19354421)

Molecular and Physical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties are essential for predicting its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C₈H₉N₃[1]
Molecular Weight 147.18 g/mol [1]
CAS Number 101257-89-0[1]
Boiling Point (Predicted) 374.0 °C at 760 mmHg
Density (Predicted) 1.295 g/cm³
LogP (Predicted) 1.2[1]

Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of analogous indazole derivatives. The proposed pathway involves a two-step process: the formation of the indazole ring from a substituted aniline precursor, followed by the reduction of a nitro group to the desired amine.

Logical Workflow for the Proposed Synthesis:

G Start Starting Material: 2,4-dimethyl-5-nitroaniline Step1 Step 1: Diazotization and Cyclization (Indazole ring formation) Start->Step1 Intermediate Intermediate: 4-methyl-5-nitro-1H-indazole Step1->Intermediate Step2 Step 2: Reduction of Nitro Group Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols (Proposed)

The following are proposed experimental protocols for the key steps in the synthesis of this compound. These are based on general procedures for similar transformations and would require optimization for this specific substrate.

Step 1: Synthesis of 4-methyl-5-nitro-1H-indazole from 2,4-dimethyl-5-nitroaniline

This step involves the formation of the indazole ring via diazotization of the amino group of 2,4-dimethyl-5-nitroaniline, followed by intramolecular cyclization.

  • Reaction Scheme:

    • 2,4-dimethyl-5-nitroaniline is dissolved in a suitable acidic medium, such as glacial acetic acid.

    • The solution is cooled to 0-5 °C.

    • A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature to form the diazonium salt.

    • The reaction mixture is then allowed to warm to room temperature, promoting the intramolecular cyclization to form 4-methyl-5-nitro-1H-indazole.

    • The product can be isolated by pouring the reaction mixture into water and collecting the precipitate by filtration.

    • Purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 4-methyl-5-nitro-1H-indazole to this compound

The reduction of the nitro group to a primary amine is a common and well-established transformation in organic synthesis.

  • Reaction Scheme:

    • 4-methyl-5-nitro-1H-indazole is suspended in a solvent such as ethanol.

    • An excess of a reducing agent, for instance, stannous chloride dihydrate (SnCl₂·2H₂O), is added to the suspension.

    • The reaction mixture is heated to reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

    • After cooling, the reaction mixture is made basic by the addition of an aqueous solution of a base like sodium bicarbonate or sodium hydroxide.

    • The product is then extracted into an organic solvent, for example, ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

    • Further purification can be performed by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not currently available in the public domain. However, the indazole nucleus is a key structural motif in a multitude of compounds with significant therapeutic properties, particularly as kinase inhibitors.

Many indazole derivatives have been reported to exhibit potent inhibitory activity against a variety of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, it is plausible that this compound could serve as a valuable building block or intermediate in the synthesis of novel kinase inhibitors.

Hypothetical Signaling Pathway Involvement:

The diagram below illustrates a generalized signaling pathway that is often targeted by indazole-based kinase inhibitors. This is a hypothetical representation and does not imply a confirmed mechanism for this compound itself.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds and activates Downstream Downstream Signaling Cascade (e.g., MAPK, PI3K/AKT pathways) RTK->Downstream Phosphorylates and activates Indazole Indazole-based Inhibitor (e.g., derivatives of This compound) Indazole->RTK Inhibits ATP binding Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response Leads to

Caption: Potential inhibition of a generic RTK signaling pathway.

Conclusion

References

Spectroscopic Data for 4-methyl-1H-indazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-methyl-1H-indazol-5-amine (CAS: 101257-89-0) is a heterocyclic amine containing an indazole scaffold. The indazole ring is a prominent bicyclic system in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications. Understanding the spectroscopic characteristics of this compound is fundamental for its identification, purity assessment, and structural verification during synthesis and further development.

Spectroscopic Data

The quantitative spectroscopic data is summarized in the tables below. Note that NMR data is predicted, and actual experimental values can vary based on solvent, concentration, and temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Position / GroupPredicted Chemical Shift (δ) ppmMultiplicity
NH (Indazole, H1)~12.6Broad Singlet
H3~7.9Singlet
H6~7.2Doublet
H7~6.8Doublet
NH₂ (Amine)~4.9Broad Singlet
CH₃ (Methyl)~2.2Singlet

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

PositionPredicted Chemical Shift (δ) ppm
C3~134
C3a~140
C4~115
C5~138
C6~122
C7~110
C7a~125
CH₃~10
Infrared (IR) Spectroscopy

The following table lists the expected characteristic absorption bands for the functional groups present in this compound.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3450 - 3300Medium (doublet)
N-H Stretch (Indazole)3300 - 3100Broad, Medium
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch (Methyl)2960 - 2850Medium to Weak
Aromatic C=C Bending1620 - 1580Medium to Strong
N-H Bend (Amine)1650 - 1560Medium
C-N Stretch1340 - 1250Medium
Mass Spectrometry (MS)

The molecular formula for this compound is C₈H₉N₃.

ParameterExpected ValueNotes
Molecular Weight 147.18 g/mol
[M]⁺ 147.08 (Monoisotopic)Expected molecular ion peak in Electron Ionization (EI-MS).
[M+H]⁺ 148.09Expected molecular ion peak in Electrospray Ionization (ESI-MS, positive mode).
Key Fragmentation Loss of CH₃ (m/z ~132)A common fragmentation pathway involves the loss of the methyl group.

Note: The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the 147 g/mol value for this compound.[1]

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of solid heterocyclic amines like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Experiment: Standard single-pulse proton experiment.

    • Parameters: Set a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Parameters: Set a spectral width of approximately 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with appropriate window functions (e.g., exponential multiplication). Phase and baseline correct the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (Thin Solid Film Method)
  • Sample Preparation: Place approximately 10-20 mg of the solid sample into a small vial. Add a few drops of a volatile solvent, such as methylene chloride or acetone, to completely dissolve the solid.

  • Film Deposition: Using a pipette, transfer a drop of the solution onto the surface of a single, clean salt plate (e.g., KBr or NaCl). Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

    • Background Scan: Place the empty, clean salt plate in the sample holder and run a background spectrum to account for atmospheric CO₂ and H₂O, as well as any absorbances from the plate itself.

    • Sample Scan: Place the salt plate with the dried sample film into the spectrometer and acquire the IR spectrum. Typically, a range of 4000 to 400 cm⁻¹ is scanned.

  • Data Processing: The software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum. Label the significant peaks.

Mass Spectrometry Protocol (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent compatible with the mobile phase, such as methanol or acetonitrile.

  • Liquid Chromatography (LC) Separation:

    • Column: A C18 reverse-phase column is typically suitable for separating small organic molecules.

    • Mobile Phase: A gradient elution using water (often with 0.1% formic acid) and acetonitrile (or methanol) is common. The gradient program should be optimized to ensure the compound elutes as a sharp peak.

    • Injection: Inject a small volume (e.g., 1-5 µL) of the sample solution.

  • Mass Spectrometry (MS) Detection:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for protonating amines.

    • Instrument: A triple quadrupole or time-of-flight (TOF) mass spectrometer.

    • Parameters: Optimize key source parameters such as capillary voltage, source temperature, and gas flows.

    • Scan Mode: Acquire data in full scan mode to detect the [M+H]⁺ ion. For quantitative analysis or fragmentation studies, Multiple Reaction Monitoring (MRM) or product ion scan modes can be used.

  • Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC) and examine the corresponding mass spectrum to confirm the mass of the molecular ion.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

G Spectroscopic Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Final Assessment Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Data_Analysis Data Interpretation & Spectral Assignment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Verification Structure & Purity Confirmation Data_Analysis->Structure_Verification

Caption: A workflow for chemical compound characterization.

References

physical and chemical properties of 4-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-methyl-1H-indazol-5-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document compiles available data on its properties, synthesis, and analysis, and explores its potential biological significance based on the activities of structurally related indazole derivatives. Detailed experimental protocols and visual workflows are provided to facilitate further research and application of this compound.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1] The indazole scaffold is a key component in several approved drugs and clinical candidates, exhibiting activities such as anti-tumor, anti-inflammatory, and serotonin receptor antagonism.[1][2] this compound, a substituted indazole, represents a valuable building block for the synthesis of novel bioactive molecules. This guide aims to provide a detailed summary of its known properties and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is derived from experimental sources for related compounds, other values are based on computational predictions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 101257-89-0PubChem[3]
Molecular Formula C₈H₉N₃PubChem[3]
Molecular Weight 147.18 g/mol PubChem[3]
Appearance Yellow to brown powder or crystals (predicted)Sigma-Aldrich
Melting Point 122.5 °C (for a related compound)Electronic Supplementary Information (ESI)[4]
Boiling Point (predicted) 374.016 °C at 760 mmHgAmerican Elements[5]
Density (predicted) 1.295 g/cm³American Elements[5]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol) (predicted)General chemical knowledge
XLogP3 1.2PubChem[3]
Topological Polar Surface Area 54.7 ŲPubChem[3]

Spectral Data

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound. The expected chemical shifts are influenced by the aromatic indazole core, the electron-donating amino group, and the methyl substituent.

Expected ¹H NMR (in CDCl₃):

  • Aromatic protons: Signals for the protons on the indazole ring are expected in the aromatic region (δ 6.5-8.0 ppm).

  • NH₂ protons: A broad singlet corresponding to the amino group protons. The chemical shift will be solvent-dependent.

  • CH₃ protons: A singlet for the methyl group protons, likely in the upfield region (δ 2.0-2.5 ppm).

  • NH proton: A broad singlet for the indazole NH proton, with a chemical shift that is highly dependent on solvent and concentration.

Expected ¹³C NMR (in CDCl₃):

  • Aromatic carbons: Signals for the carbon atoms of the indazole ring are expected in the downfield region (δ 110-150 ppm).

  • Methyl carbon: A signal for the methyl group carbon in the upfield region (δ 10-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (amine)3500-3300Medium, two bands for primary amine
N-H stretch (indazole)3300-3100Broad, medium
C-H stretch (aromatic)3100-3000Medium
C-H stretch (methyl)2975-2850Medium
N-H bend (amine)1650-1580Medium
C=C stretch (aromatic)1600-1450Medium to strong
C-N stretch1350-1250Medium
Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak [M]⁺ would be expected at m/z 147. Fragmentation patterns would likely involve the loss of the methyl group and other characteristic cleavages of the indazole ring.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of aminoindazoles is the reduction of the corresponding nitroindazole. The following is a representative protocol that can be adapted for the synthesis of this compound from 4-methyl-5-nitro-1H-indazole.

Reaction Scheme:

Synthesis reactant 4-methyl-5-nitro-1H-indazole product This compound reactant->product Reduction reagents SnCl2·2H2O, Ethanol, Reflux

Caption: Synthetic route for this compound.

Materials:

  • 4-methyl-5-nitro-1H-indazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-methyl-5-nitro-1H-indazole in ethanol, add an excess of tin(II) chloride dihydrate (approximately 5 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Analytical Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

The following is a general HPLC-MS method that can be adapted for the analysis of this compound, based on a protocol for a similar compound.[3]

Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection sample Dissolve sample in mobile phase filter Filter through 0.22 µm syringe filter sample->filter hplc Inject onto C18 reverse-phase column filter->hplc gradient Gradient elution (Water/Acetonitrile with 0.1% Formic Acid) hplc->gradient esi Electrospray Ionization (ESI), Positive Mode gradient->esi ms_scan Mass analysis (e.g., full scan or SIM) esi->ms_scan

Caption: HPLC-MS analytical workflow.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage of B over several minutes to elute the compound.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode

  • Scan Range: m/z 100-500

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

Biological Activity and Potential Applications

While direct biological studies on this compound are limited, the indazole scaffold is a well-established pharmacophore. Structurally related compounds have shown a wide range of biological activities, suggesting potential avenues of investigation for this molecule.

  • Oncology: Many indazole derivatives have been investigated as anti-cancer agents, targeting various kinases and signaling pathways involved in tumor growth and proliferation.[1]

  • Neurology: The indazole nucleus is present in drugs targeting the central nervous system, such as serotonin 5-HT₃ receptor antagonists used to manage chemotherapy-induced nausea and vomiting.[2]

  • Inflammation: Some indazole-containing compounds exhibit anti-inflammatory properties.

Based on the activity of related molecules, this compound could serve as a precursor for the synthesis of inhibitors of various signaling pathways implicated in disease. For instance, derivatives of 1-methyl-1H-indazol-5-amine have been explored as agonists of the TRPM5 ion channel, which is involved in taste signaling and other physiological processes.[6]

Hypothetical Signaling Pathway Involvement:

Signaling_Pathway Indazole_Derivative Indazole Derivative (e.g., from this compound) Receptor Target Receptor (e.g., Kinase, GPCR, Ion Channel) Indazole_Derivative->Receptor Binds to Downstream_Effector Downstream Effector Protein Receptor->Downstream_Effector Activates/Inhibits Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation, etc.) Downstream_Effector->Cellular_Response Modulates

Caption: Potential mechanism of action for an indazole derivative.

Safety Information

Based on GHS classifications for similar compounds, this compound should be handled with care.[3]

GHS Hazard Statements (Predicted):

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. This technical guide has summarized its key physicochemical properties, provided adaptable experimental protocols for its synthesis and analysis, and discussed its potential biological relevance based on the activities of related indazole derivatives. Further research is warranted to fully elucidate the biological activity profile of this compound and its derivatives.

References

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the discovery of novel indazole-based therapeutic agents for researchers, scientists, and drug development professionals.

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This structure is of significant interest due to its presence in various biologically active compounds and its ability to serve as a versatile template for designing novel therapeutic agents.[3][4] Indazoles exist in three tautomeric forms (1H, 2H, and 3H), with the 1H-indazole being the most thermodynamically stable and predominant form.[3][5] While rarely found in nature, synthetic indazole derivatives exhibit a vast array of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, anti-HIV, and neuroprotective properties.[6][7][8][9] This has led to the development and marketing of several successful drugs, such as Pazopanib, Axitinib, and Niraparib, particularly in the field of oncology.[6][10]

Synthesis of the Indazole Core: Methodologies and Strategies

The construction of the indazole nucleus is a critical step in the development of new therapeutic agents. Numerous synthetic methods have been developed, ranging from classical cyclization reactions to modern catalytic approaches.

A general workflow for synthesizing substituted indazoles often begins with appropriately functionalized benzene derivatives, which then undergo cyclization to form the bicyclic indazole core. Post-cyclization modifications are then employed to introduce diverse substituents and generate a library of analogues for biological screening.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Derivatization cluster_2 Phase 3: Evaluation Start Starting Materials (e.g., o-aminobenzonitriles, 2-halobenzaldehydes) Reaction Key Cyclization Reaction (e.g., C-H Activation, Condensation, N-N Bond Formation) Start->Reaction Core Indazole Core (1H, 2H, or 3H) Reaction->Core Modification Functional Group Modification / Coupling (e.g., Suzuki, Buchwald-Hartwig) Core->Modification Library Library of Indazole Derivatives Modification->Library Screening Biological Screening (In Vitro / In Vivo) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->Modification Optimization

Caption: Generalized workflow for indazole-based drug discovery.
Experimental Protocols: Synthesis

General Protocol for Copper-Catalyzed Synthesis of 2H-Indazoles: A one-pot, three-component reaction is a common and efficient method.[11]

  • To a reaction vessel, add 2-bromobenzaldehyde (1.0 mmol), the desired primary amine (1.2 mmol), sodium azide (1.5 mmol), and a copper catalyst such as copper(I) oxide nanoparticles or CuI (10 mol%).[11]

  • Add a suitable solvent, such as DMSO or polyethylene glycol (PEG).[11]

  • Heat the reaction mixture at 110-120°C for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-2H-indazole.[5]

Therapeutic Applications & Mechanisms of Action

Indazole derivatives have shown remarkable success as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[12]

Tyrosine Kinase Inhibitors (TKIs)

Many indazole-based drugs function by targeting tyrosine kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are pivotal in tumor angiogenesis.[1] Pazopanib and Axitinib are prime examples of multi-targeted TKIs.[1][6]

The mechanism involves blocking the ATP-binding site of the kinase, which inhibits autophosphorylation and disrupts downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.[1] This effectively cuts off the tumor's blood supply.

G cluster_membrane Cell Membrane VEGFR VEGFR ADP ADP VEGFR->ADP Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) VEGFR->Downstream Activates VEGF VEGF Ligand VEGF->VEGFR Binds Pazopanib Pazopanib / Axitinib Pazopanib->VEGFR Inhibits ATP ATP ATP->VEGFR Response Angiogenesis (Cell Proliferation, Migration) Downstream->Response

Caption: Inhibition of the VEGFR signaling pathway by indazole-based TKIs.
PARP Inhibitors

Niraparib is an indazole-containing inhibitor of Poly (ADP-ribose) polymerase (PARP), an enzyme critical for repairing single-strand DNA breaks.[3] In cancers with mutations in BRCA1/BRCA2 genes, which are essential for homologous recombination (a major double-strand break repair pathway), inhibiting PARP leads to an accumulation of DNA damage and cell death through a concept known as "synthetic lethality."

G cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) Repair SSB DNA SSB PARP PARP Enzyme SSB->PARP SSB_Repaired SSB Repaired PARP->SSB_Repaired DSB DNA DSB PARP->DSB Stalled Replication Fork Leads to DSB BRCA BRCA Pathway (Homologous Recombination) DSB->BRCA DSB_Repaired DSB Repaired BRCA->DSB_Repaired CellDeath Cell Death (Apoptosis) BRCA->CellDeath BRCA Deficient Niraparib Niraparib Niraparib->PARP Inhibits

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Quantitative Data on Novel Indazole Agents

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. These studies generate quantitative data that guide the design of more potent and selective agents.[3]

Compound IDTargetActivity (IC₅₀)Disease AreaReference
Entrectinib ALK12 nMOncology[3]
Niraparib PARP-1 / PARP-23.8 nM / 2.1 nMOncology[3]
Pazopanib VEGFR-230 nMOncology[1]
Axitinib VEGFR-1, -2, -30.1, 0.2, 0.1-0.3 nMOncology[6]
Compound 112 CDK853 nMOncology[3]
Compound 2f 4T1 (Breast Cancer Cell Line)0.23 µMOncology[13][14]
Compound 58 M. tuberculosis0.09 µM (MIC)Infectious Disease[6]
Compounds 9n, 9o, 9q K. planticola3.9 µg/mL (MIC)Infectious Disease[15]

Key Experimental Protocols: Biological Evaluation

Protocol for In Vitro Antiproliferative Assay (MTT Assay): This assay is used to measure the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding : Plate cancer cells (e.g., 4T1 breast cancer cells) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment : Treat the cells with serial dilutions of the indazole compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[13]

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol for Kinase Inhibition Assay (FRET-based): This assay measures the direct inhibitory effect of a compound on a specific kinase.

  • Reaction Setup : In a microplate, combine the kinase (e.g., ALK, VEGFR), a specific peptide substrate labeled with a FRET donor, and ATP.

  • Compound Addition : Add the indazole inhibitor at various concentrations.

  • Kinase Reaction : Incubate the mixture to allow the kinase to phosphorylate the substrate.

  • Detection : Add an antibody that specifically recognizes the phosphorylated substrate. This antibody is labeled with a FRET acceptor. If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

  • Data Analysis : The FRET signal is proportional to kinase activity. The reduction in signal in the presence of the inhibitor is used to calculate the IC₅₀ value.[3]

References

Initial Screening of 4-Methyl-1H-indazol-5-amine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly in oncology. This technical guide provides an in-depth overview of the initial bioactivity screening of 4-methyl-1H-indazol-5-amine and its closely related analogs. While direct quantitative bioactivity data for this compound is limited in the public domain, this document summarizes the known biological activities of the indazole class, focusing on their role as kinase inhibitors. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to guide further research and drug development efforts.

Introduction to the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents. Its unique structural and electronic properties allow it to interact with a wide range of biological targets. Notably, indazole derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer. Several indazole-based drugs, such as axitinib, pazopanib, and niraparib, have received regulatory approval and are used in clinical practice. The core structure of this compound presents a valuable starting point for the design of novel bioactive molecules.

Bioactivity Profile of Indazole Derivatives

While specific bioactivity data for this compound is not extensively available, the broader class of indazole derivatives has been a subject of intense investigation. The primary therapeutic area for these compounds is oncology, where they have demonstrated significant efficacy as kinase inhibitors.

Kinase Inhibition

Indazole derivatives have been shown to inhibit a variety of protein kinases, playing a crucial role in cancer cell proliferation, survival, and angiogenesis. The indazole moiety often serves as a hinge-binding motif, a key interaction for potent kinase inhibition.

Table 1: Bioactivity of Representative Indazole Derivatives as Kinase Inhibitors

Compound/Derivative ClassTarget Kinase(s)IC50 (nM)Reference Cell Line(s)Key Findings
Indazole-based derivativesPim-1, Pim-2, Pim-30.4, 1.1, 0.4KMS-12-BMA potent pan-Pim kinase inhibitor with moderate cellular potency.[1]
3-(pyrrolopyridin-2-yl)indazoles-8.3 (HL-60), 1.3 (HCT116)HL-60, HCT116Exhibited vigorous potency against the HL60 cell line.[1]
Indazole-based derivativesEGFR, EGFR T790M8.3, 5.3-Displayed strong potencies against both wild-type and mutant EGFR.[1]
Indazole-pyrimidine derivativesVEGFR-234.5 - 114-Sulfonamide-containing derivatives showed enhanced VEGFR-2 inhibitory activity.[2]
Indazole-based derivativesVEGFR-21.24HUVECDemonstrated significant inhibitory activity against VEGFR-2 and in vitro angiogenesis.[3]
1H-indazole-3-amine derivatives-5.15 (K562)K562, A549, PC-3, Hep-G2Showed promising inhibitory effect against the K562 chronic myeloid leukemia cell line.[4]
Indazole compoundsPKMYT1--A series of novel indazole compounds were identified as PKMYT1 kinase inhibitors.[5]

Key Signaling Pathways

The anti-cancer activity of indazole-based kinase inhibitors stems from their ability to modulate critical signaling pathways that control cell growth, proliferation, and survival.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a clinically validated anti-cancer strategy.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Indazole Indazole-based Inhibitor Indazole->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway and Inhibition by Indazole Derivatives.
Cell Cycle Regulation and Checkpoint Control

The cell cycle is a tightly regulated process that ensures the fidelity of cell division. Kinases such as PKMYT1 play a crucial role in the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis. Inhibiting these kinases can lead to mitotic catastrophe and cell death in cancer cells.

Cell_Cycle_Pathway G2_Phase G2 Phase PKMYT1 PKMYT1 CDK1_CyclinB CDK1/Cyclin B (Inactive) PKMYT1->CDK1_CyclinB Phosphorylates (Inhibits) Indazole Indazole-based Inhibitor CDK1_CyclinB_A CDK1/Cyclin B (Active) CDK1_CyclinB->CDK1_CyclinB_A Dephosphorylation (Activation) Mitosis Mitosis CDK1_CyclinB_A->Mitosis Indazole->PKMYT1 Inhibits

Role of PKMYT1 in G2/M Checkpoint and Inhibition by Indazole Derivatives.

Experimental Protocols

To facilitate further investigation into the bioactivity of this compound and its analogs, detailed protocols for standard in vitro assays are provided below.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET)-based competition assay to measure the binding affinity of a compound to a kinase of interest.

Materials:

  • Kinase of interest (e.g., VEGFR-2, PLK4)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compound (e.g., this compound)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates

General Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute in Kinase Buffer A to a 4X final concentration.

  • Kinase/Antibody Mixture: Prepare a 2X solution of the kinase and Eu-labeled antibody in Kinase Buffer A.

  • Tracer Solution: Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.

  • Assay Assembly: In a 384-well plate, add:

    • 4 µL of the 4X test compound.

    • 8 µL of the 2X kinase/antibody mixture.

    • 4 µL of the 4X tracer solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LanthaScreen_Workflow Start Start Prep_Cmpd Prepare Serial Dilution of Test Compound (4X) Start->Prep_Cmpd Prep_Kinase Prepare Kinase/ Antibody Mixture (2X) Start->Prep_Kinase Prep_Tracer Prepare Tracer Solution (4X) Start->Prep_Tracer Add_Cmpd Add 4 µL Compound to 384-well Plate Prep_Cmpd->Add_Cmpd Add_Kinase Add 8 µL Kinase/ Antibody Mixture Prep_Kinase->Add_Kinase Add_Tracer Add 4 µL Tracer Solution Prep_Tracer->Add_Tracer Add_Cmpd->Add_Kinase Add_Kinase->Add_Tracer Incubate Incubate for 60 min at Room Temperature Add_Tracer->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Analyze Calculate Emission Ratio and Determine IC50 Read_Plate->Analyze End End Analyze->End

LanthaScreen™ Kinase Binding Assay Workflow.
MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well plates

General Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[6][7][8]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Adhere Incubate Overnight for Adhesion Seed_Cells->Incubate_Adhere Treat_Cells Treat Cells with Test Compound Incubate_Adhere->Treat_Cells Incubate_Treatment Incubate for 72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for 2-4 hours Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Crystals Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate Cell Viability and Determine IC50 Read_Absorbance->Analyze End End Analyze->End

MTT Cell Proliferation Assay Workflow.

Conclusion and Future Directions

References

The Versatile Building Block: A Technical Guide to 4-Methyl-1H-indazol-5-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1H-indazol-5-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, including the indazole core and the reactive primary amine, make it a valuable synthon for the construction of complex molecules with diverse biological activities. This technical guide provides an in-depth overview of the synthesis of this compound and its application in key C-N and C-C bond-forming reactions, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C8H9N3[1]
Molecular Weight 147.18 g/mol [1]
CAS Number 101257-89-0[1]
Appearance Off-white to light brown solidCommercially available
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)General knowledge

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step sequence involving the nitration of 4-methyl-1H-indazole followed by the reduction of the resulting nitro-intermediate.

Synthesis_of_4_methyl_1H_indazol_5_amine 4-Methyl-1H-indazole 4-Methyl-1H-indazole 4-Methyl-5-nitro-1H-indazole 4-Methyl-5-nitro-1H-indazole 4-Methyl-1H-indazole->4-Methyl-5-nitro-1H-indazole Nitration (e.g., HNO3/H2SO4) This compound This compound 4-Methyl-5-nitro-1H-indazole->this compound Reduction (e.g., H2, Pd/C or SnCl2)

Caption: Synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-5-nitro-1H-indazole (Hypothetical Protocol based on Analogy)

This protocol is adapted from the synthesis of related nitroindazoles.[2]

  • Materials: 4-methyl-1H-indazole, fuming nitric acid, concentrated sulfuric acid.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice bath.

    • Slowly add 4-methyl-1H-indazole in portions, maintaining the temperature below 5 °C.

    • Once the addition is complete, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Pour the reaction mixture carefully onto crushed ice.

    • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

This protocol is a standard procedure for the reduction of nitroarenes.

  • Materials: 4-methyl-5-nitro-1H-indazole, Palladium on carbon (10% Pd/C), methanol, hydrogen gas or a hydrogen source like ammonium formate.

  • Procedure:

    • In a flask, dissolve 4-methyl-5-nitro-1H-indazole in methanol.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • The flask is then placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

    • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

    • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to yield this compound.

Applications in Organic Synthesis

The primary amine functionality of this compound makes it an excellent nucleophile and a versatile partner in various cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This compound can be coupled with a variety of aryl or heteroaryl halides to generate N-arylated derivatives.[3][4]

Buchwald_Hartwig_Amination This compound This compound N-Aryl-4-methyl-1H-indazol-5-amine N-Aryl-4-methyl-1H-indazol-5-amine This compound->N-Aryl-4-methyl-1H-indazol-5-amine Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide->N-Aryl-4-methyl-1H-indazol-5-amine Catalyst Catalyst Catalyst->N-Aryl-4-methyl-1H-indazol-5-amine Pd catalyst Ligand, Base Suzuki_Miyaura_Coupling_Workflow This compound This compound Halo-4-methyl-1H-indazol-5-amine Halo-4-methyl-1H-indazol-5-amine This compound->Halo-4-methyl-1H-indazol-5-amine Halogenation Aryl-substituted Indazole Aryl-substituted Indazole Halo-4-methyl-1H-indazol-5-amine->Aryl-substituted Indazole Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid->Aryl-substituted Indazole Catalyst Catalyst Catalyst->Aryl-substituted Indazole Pd catalyst Base Amide_Bond_Formation This compound This compound Amide Product Amide Product This compound->Amide Product Carboxylic Acid Derivative Carboxylic Acid Derivative Carboxylic Acid Derivative->Amide Product Coupling Agent Coupling Agent Coupling Agent->Amide Product e.g., HATU, EDCI Kinase_Inhibitor_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., HER2) Receptor Tyrosine Kinase (e.g., HER2) Growth Factor->Receptor Tyrosine Kinase (e.g., HER2) Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase (e.g., HER2)->Signaling Cascade CDK/Cyclin Complex CDK/Cyclin Complex Signaling Cascade->CDK/Cyclin Complex Transcription Factors Transcription Factors CDK/Cyclin Complex->Transcription Factors Cell Cycle Progression Cell Cycle Progression Transcription Factors->Cell Cycle Progression Indazole-based Inhibitor Indazole-based Inhibitor Indazole-based Inhibitor->Receptor Tyrosine Kinase (e.g., HER2) Indazole-based Inhibitor->CDK/Cyclin Complex

References

Methodological & Application

Application Notes and Protocols for 4-methyl-1H-indazol-5-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methyl-1H-indazol-5-amine is a versatile bicyclic heteroaromatic amine that serves as a valuable building block in the synthesis of a diverse range of kinase inhibitors. Its indazole core can mimic the purine ring of ATP, enabling it to effectively target the ATP-binding site of various kinases. The methyl group at the 4-position and the amine at the 5-position provide key handles for synthetic modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. This document provides detailed application notes, experimental protocols, and relevant biological data for the utilization of this compound in the development of novel kinase inhibitors.

Key Applications in Kinase Inhibitor Synthesis

The this compound scaffold has been successfully incorporated into inhibitors targeting several important kinase families, including but not limited to:

  • Polo-like Kinase 4 (PLK4): A serine/threonine kinase that plays a crucial role in centriole duplication. Its overexpression is linked to tumorigenesis, making it an attractive target for cancer therapy.[1]

  • Akt (Protein Kinase B): A key node in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and other diseases. Akt regulates cell survival, growth, and proliferation.[2]

  • c-Jun N-terminal Kinase (JNK): A member of the mitogen-activated protein kinase (MAPK) family, the JNK pathway is activated by stress stimuli and is involved in apoptosis, inflammation, and neurodegenerative diseases.[3]

  • Rho Kinase (ROCK): These kinases are involved in regulating cell shape, motility, and smooth muscle contraction. Inhibitors of ROCK have therapeutic potential for cardiovascular diseases and cancer.

Data Presentation: Inhibitory Activity of Indazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of various kinase inhibitors featuring an indazole core. While not all are direct derivatives of this compound, they demonstrate the potential of the indazole scaffold in achieving high potency against different kinase targets.

Compound IDTarget KinaseIC50 (nM)Assay Type
CFI-400945PLK42.8In vitro kinase assay
AxitinibPLK46.5In vitro kinase assay
K22PLK40.1In vitro enzyme activity
3-IB-PP1Akt1-as1/218 / 28In vitro kinase assay
Compound 5rJNK3double digit nMNot specified
Compound 61JNK377Not specified
AKE-72 (5)BCR-ABLWT< 0.5Kinase evaluation
AKE-72 (5)BCR-ABLT315I9Kinase evaluation

Note: The synthesis of all compounds listed may not explicitly start from this compound, but they represent the broader class of indazole-based kinase inhibitors.

Experimental Protocols

Detailed methodologies for key reactions involving indazole scaffolds in the synthesis of kinase inhibitors are provided below. These protocols are based on established synthetic strategies and can be adapted for derivatives of this compound.

Protocol 1: Reductive Amination for the Synthesis of a Rho Kinase Inhibitor Intermediate

This protocol outlines a key step in the synthesis of a Rho kinase inhibitor, demonstrating the reactivity of the amino group on the indazole ring.

Objective: To couple this compound with a suitable carbonyl compound via reductive amination.

Materials:

  • This compound

  • Appropriate aldehyde or ketone

  • Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride, or catalytic hydrogenation with Pd/C and a hydrogen source like ammonium formate)[4]

  • Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol, or Ethanol)[4]

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve this compound (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in the chosen solvent.

  • If using a borohydride reducing agent, add acetic acid (catalytic amount) to the mixture to facilitate imine formation.

  • Add the reducing agent portion-wise at room temperature. For catalytic hydrogenation, add the Pd/C catalyst and the hydrogen source.[4]

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (for borohydride reagents). For catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.[4]

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary or tertiary amine.

Protocol 2: Suzuki Coupling for C-C Bond Formation

This protocol describes a general method for the Suzuki coupling of a halogenated indazole with a boronic acid, a common strategy to introduce aryl or heteroaryl substituents. While this example starts with a bromo-indazole, a similar strategy could be employed if this compound is first converted to a halogenated derivative.

Objective: To perform a palladium-catalyzed Suzuki coupling to introduce a new carbon-carbon bond at a specific position on the indazole ring.

Materials:

  • Halogenated 4-methyl-1H-indazole derivative (e.g., a bromo- or iodo- derivative)

  • Aryl or heteroaryl boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[5]

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)[5]

  • Solvent (e.g., Dioxane, Toluene, DMF, with water as a co-solvent)[5]

Procedure:

  • To a reaction vessel, add the halogenated indazole (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with an appropriate solvent like ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the Buchwald-Hartwig amination, which can be used to couple an amine with an aryl halide. This is a powerful method for constructing the core structures of many kinase inhibitors.

Objective: To form a C-N bond by coupling an amine with a halogenated aromatic or heteroaromatic ring.

Materials:

  • This compound or a halogenated derivative

  • Aryl or heteroaryl halide or triflate

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), the amine (1.2 eq), the palladium catalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.1 eq), and the base (1.4-2.0 eq) in a reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Key Coupling Reaction cluster_intermediate Intermediate cluster_modification Further Modification (Optional) cluster_final Final Product Start1 This compound Coupling Reductive Amination, Suzuki Coupling, or Buchwald-Hartwig Amination Start1->Coupling Start2 Aryl/Heteroaryl Halide or Carbonyl Compound Start2->Coupling Intermediate Coupled Indazole Derivative Coupling->Intermediate C-N or C-C bond formation Modification Functional Group Interconversion Intermediate->Modification Final Kinase Inhibitor Intermediate->Final Modification->Final

Caption: General synthetic workflow for kinase inhibitors from this compound.

Signaling Pathways

PLK4_Signaling_Pathway PLK4_Inhibitor PLK4 Inhibitor (e.g., Indazole-based) PLK4 PLK4 PLK4_Inhibitor->PLK4 inhibits Centrosome_Duplication Centrosome Duplication PLK4->Centrosome_Duplication promotes p38_MAPK p38 MAPK PLK4->p38_MAPK negatively regulates p53 p53 p38_MAPK->p53 activates p21 p21 p53->p21 induces expression CDK4_6_CyclinD CDK4/6-Cyclin D p21->CDK4_6_CyclinD inhibits G1_S_Progression G1-S Phase Progression p21->G1_S_Progression inhibits Cell_Cycle_Arrest G1 Cell Cycle Arrest p21->Cell_Cycle_Arrest CDK4_6_CyclinD->G1_S_Progression promotes Tumor_Suppression Tumor Suppression Cell_Cycle_Arrest->Tumor_Suppression

Caption: Simplified PLK4 signaling pathway and the effect of its inhibition.[6]

Akt_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK activates PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (activates) mTORC1 mTORC1 Akt->mTORC1 activates Bad Bad Akt->Bad inhibits FoxO FoxO Transcription Factors Akt->FoxO inhibits Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Akt_Inhibitor Akt Inhibitor (e.g., Indazole-based) Akt_Inhibitor->Akt inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Overview of the PI3K/Akt signaling pathway.[2][7]

JNK_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress_Stimuli->MAPKKK activate MKK4_7 MKK4/7 MAPKKK->MKK4_7 phosphorylate (activate) JNK JNK MKK4_7->JNK phosphorylate (activate) c_Jun c-Jun JNK->c_Jun phosphorylate (activate) JNK_Inhibitor JNK Inhibitor (e.g., Indazole-based) JNK_Inhibitor->JNK inhibits AP1 AP-1 Complex c_Jun->AP1 Gene_Expression Gene Expression AP1->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inflammation Inflammation Gene_Expression->Inflammation

Caption: A simplified representation of the JNK signaling cascade.[8][9]

References

Application Notes and Protocols for Suzuki Coupling with Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds with applications as anti-cancer, anti-inflammatory, and anti-viral agents.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds, and its application to halogenated indazole derivatives allows for the efficient introduction of diverse aryl and heteroaryl substituents.[1][2] This transformation is pivotal in generating libraries of novel compounds for structure-activity relationship (SAR) studies in drug development programs, particularly in the discovery of kinase inhibitors.[1]

These application notes provide a comprehensive guide to performing Suzuki coupling reactions with various indazole derivatives, offering detailed protocols, key reaction parameters, and troubleshooting advice.

Applications in Drug Development

3-Aryl-1H-indazole derivatives synthesized via Suzuki coupling are of significant interest in drug development, primarily as kinase inhibitors.[1] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. One of the most critical signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which governs cell proliferation, growth, survival, and metabolism. Many 3-aryl-1H-indazole derivatives have been designed to target components of this pathway, such as Akt kinase. By inhibiting these kinases, these compounds can disrupt cancer cell signaling, leading to apoptosis (programmed cell death) and the inhibition of tumor growth.[1] The ability to readily diversify the C-3 substituent through Suzuki coupling is a key strategy in the optimization of these kinase inhibitors.

General Reaction Scheme

The general scheme for the Suzuki coupling of a halogenated indazole with an organoboron reagent is depicted below. The choice of catalyst, ligand, base, and solvent system is critical and can significantly influence the reaction efficiency and yield.[1]

Reaction: Halogenated Indazole + Organoboron Reagent --(Pd catalyst, Base, Solvent)--> Aryl- or Heteroaryl-substituted Indazole

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 3-Iodo-1H-Indazole Derivatives

This protocol is a general guideline and may require optimization for specific substrates.[1]

Materials:

  • 3-Iodo-1H-indazole derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid or boronic acid ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2-10 mol%)[1][3]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)[1][3][4]

  • Anhydrous solvent (e.g., dioxane, DME, DMF)[1][3][5]

  • Water (if using a mixed solvent system like dioxane/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the 3-iodo-1H-indazole derivative (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2-3 equiv.).[1]

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).[1]

  • Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.[1]

  • Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).[1]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.[3]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by vacuum filtration and washed with water.[1]

  • Alternatively, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.[1]

Protocol 2: Synthesis of Protected Indazole Boronic Acid Pinacolyl Esters

This protocol describes the synthesis of indazole boronic esters, which can be used as coupling partners in the Suzuki reaction.[6][7]

Materials:

  • Protected haloindazole (e.g., N-Boc-5-bromoindazole) (1.0 equiv)

  • Bis(pinacolato)diboron (1.1 equiv)

  • Potassium acetate (KOAc) (3.0 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Anhydrous solvent (e.g., dioxane, DMSO)[7]

Procedure:

  • In a reaction vessel, combine the protected haloindazole, bis(pinacolato)diboron, and potassium acetate.

  • Add the anhydrous solvent.

  • Degas the mixture with an inert gas for 15-20 minutes.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere for 2-18 hours, monitoring by TLC.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain the protected indazole boronic acid pinacolyl ester.

Data Presentation

Table 1: Optimization of Suzuki Coupling Conditions for C7-Arylation of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide [5][8]

EntryCatalyst (mol%)BaseSolventTime (h)Yield (%)
1PdCl₂(PPh₃)₂ (10)K₂CO₃DMF480
2PdCl₂(PPh₃)₂ (10)Cs₂CO₃DMF480
3Pd(dppf)Cl₂ (10)K₂CO₃DMF2420
4Pd(dppf)Cl₂ (10)Cs₂CO₃DMF2445
5Pd(dppf)Cl₂ (10)Cs₂CO₃Dioxane2460
6Pd(dppf)Cl₂ (10)Cs₂CO₃Toluene2435
7Pd(dppf)Cl₂ (10) Cs₂CO₃ Dioxane 12 85

Table 2: Substrate Scope for the Suzuki Coupling of 5-Bromoindazoles with N-Boc-2-pyrroleboronic acid [3][9]

Indazole Substrate (N-substituent)Product Yield (%)
1-Ethyl84
1-(4-chlorobutyl)74
1-H50
1-Boc81
1-Phenylacetyl45
1-Acetyl30
2-Ethyl92

Mandatory Visualizations

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Indazole, Boronic Acid, Base solvent Add Solvent reagents->solvent degas Degas with Inert Gas solvent->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat and Stir catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Characterize Final Product (NMR, HRMS, etc.) purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Indazole-Halide) pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)L_n-R² transmetalation->r1_pd_r2 boronate_complex [R²-B(OH)₃]⁻ boronate_complex->transmetalation Base reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R¹-R² (Aryl-Indazole) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Inefficient base- Low reaction temperature- Use a fresh batch of catalyst- Screen different bases (e.g., Cs₂CO₃, K₃PO₄)- Increase the reaction temperature
Protodeboronation of boronic acid - Presence of excess water or protic solvents- High reaction temperature- Prolonged reaction time- Use anhydrous solvents if possible, or minimize the amount of water.- Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.[1]
Homocoupling of boronic acid - Oxygen contamination- Ensure thorough degassing of the reaction mixture and maintain an inert atmosphere.
Difficulty with unprotected NH-indazoles - The acidic NH group can interfere with the catalyst.[4]- Use of specific ligands like SPhos and XPhos can improve yields.- N-protection (e.g., with Boc group) might be necessary for certain substrates.[3]
Poor yields with chloroindazoles - Lower reactivity of the C-Cl bond.[2]- Requires more specialized and active catalytic systems, often with bulky electron-rich phosphine ligands.[2][4]

References

Application Notes and Protocols for the Synthesis and Evaluation of 3-Aminoindazole-Based Receptor Tyrosine Kinase (RTK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and biological evaluation of 3-aminoindazole-based inhibitors targeting receptor tyrosine kinases (RTKs). The 3-aminoindazole scaffold serves as a versatile hinge-binding motif in the design of potent and selective kinase inhibitors, leading to the development of therapeutic candidates for various cancers. This document outlines detailed protocols for the chemical synthesis of representative 3-aminoindazole derivatives and the subsequent assessment of their inhibitory activity through in vitro kinase and cell-based proliferation assays.

Introduction

Receptor tyrosine kinases are a family of cell surface receptors that play critical roles in regulating essential cellular processes, including growth, differentiation, and metabolism. Dysregulation of RTK signaling is a common driver of cancer. The 3-aminoindazole core has emerged as a privileged scaffold in the design of small molecule RTK inhibitors. These compounds typically bind to the ATP-binding site of the kinase domain, effectively blocking the downstream signaling cascades that promote cancer cell proliferation and survival. Notable RTKs targeted by 3-aminoindazole-based inhibitors include FLT3, PDGFRα, c-Kit, VEGFR, and the fusion protein BCR-ABL.

Data Presentation: Inhibitory Activities of Representative 3-Aminoindazole-Based RTK Inhibitors

The following table summarizes the in vitro inhibitory activities of selected 3-aminoindazole-based compounds against various RTKs. This data is crucial for understanding the potency and selectivity of these inhibitors and for guiding further drug development efforts.

Compound IDTarget Kinase(s)IC50 / EC50 (nM)Assay TypeReference
Linifanib (ABT-869) KDR (VEGFR2)4Kinase Assay[1][2]
CSF-1R3Kinase Assay[2]
Flt-1 (VEGFR1)3Kinase Assay[2]
Flt-34Kinase Assay[2]
PDGFRβ66Kinase Assay[2]
c-Kit14Kinase Assay[2]
Compound 4 FLT33 (EC50)Cell-based (MOLM13)
PDGFRα-T674M6 (EC50)Cell-based (Ba/F3)
Kit-T670I15 (EC50)Cell-based (Ba/F3)
Compound 11 FLT31 (EC50)Cell-based (MOLM13)
PDGFRα-T674M2 (EC50)Cell-based (Ba/F3)
Kit-T670I3 (EC50)Cell-based (Ba/F3)
AKE-72 BCR-ABL (WT)<0.5Kinase Assay
BCR-ABL (T315I)9Kinase Assay
Flt3-IN-11 FLT3 (WT)7.22Kinase Assay[3][4]
FLT3-D835Y4.95Kinase Assay[3][4]
FLT3-ITD3.2Cell-based (MV4-11)[4]

Experimental Protocols

Chemical Synthesis

A common and effective method for synthesizing a diverse library of 3-aminoindazole-based RTK inhibitors is through a synthetic route involving a key Suzuki-Miyaura cross-coupling reaction. This approach allows for the introduction of various substituents to explore structure-activity relationships (SAR).

Workflow for the Synthesis of 3-Amino-1H-indazol-6-yl-benzamide Derivatives

G cluster_start Starting Materials cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_coupling Key Suzuki Coupling cluster_final Final Product Synthesis A 4-Bromo-2-fluorobenzonitrile C Condensation A->C B Hydrazine B->C D 3-Amino-6-bromo-1H-indazole C->D E Acylation D->E F Acylated 3-Amino-6-bromo-1H-indazole H Suzuki-Miyaura Coupling (Pd catalyst, base) F->H G Boronic Acid/Ester G->H I Coupled Product H->I J Hydrolysis I->J K Amide Bond Formation J->K L Final 3-Amino-1H-indazol-6-yl-benzamide K->L G A Prepare Reagents: - Kinase (e.g., FLT3) - Substrate - ATP - Test Inhibitor B Dispense Inhibitor Dilutions into 384-well plate A->B C Add Kinase and Substrate Mixture B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) E->F G Convert ADP to ATP & Generate Light (Kinase Detection Reagent) F->G H Measure Luminescence G->H I Data Analysis (IC50 determination) H->I G A Culture Ba/F3 cells expressing target RTK (IL-3 free media) B Seed cells into a 96-well plate A->B C Add serial dilutions of the test inhibitor B->C D Incubate for 72 hours C->D E Add Cell Viability Reagent (e.g., CellTiter-Glo®) D->E F Incubate to develop signal E->F G Measure Luminescence F->G H Data Analysis (EC50/GI50 determination) G->H G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 Inhibitor 3-Aminoindazole Inhibitor Inhibitor->FLT3 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K Inhibitor 3-Aminoindazole Inhibitor Inhibitor->VEGFR Inhibition PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Gene Expression (Angiogenesis, Proliferation) ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Fusion Protein) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK Inhibitor 3-Aminoindazole Inhibitor Inhibitor->BCR_ABL Inhibition RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Anti-apoptosis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation

References

Application Notes and Protocols: 4-Methyl-1H-indazol-5-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-methyl-1H-indazol-5-amine as a key building block in the design and synthesis of pharmacologically active compounds, with a particular focus on its role in the development of kinase inhibitors.

Introduction

This compound is a versatile heterocyclic amine that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure and the presence of a reactive amino group make it an excellent scaffold for the synthesis of diverse compound libraries. The indazole moiety can act as a bioisostere for other aromatic systems, such as indoles and phenols, often conferring improved physicochemical and pharmacokinetic properties to the resulting drug candidates.[1][2] Notably, the indazole core is a constituent of several FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, highlighting its clinical relevance.[3]

Derivatives of this compound have shown promise in targeting a range of biological entities, particularly protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases like cancer.[1][4][5] The strategic placement of the methyl and amino groups on the indazole ring allows for specific interactions within the ATP-binding pockets of various kinases, leading to potent and selective inhibition.

Key Applications in Medicinal Chemistry

The primary application of this compound in drug discovery revolves around its use as a foundational element for kinase inhibitors. It has been successfully incorporated into molecules targeting several important kinase families.

Lymphocyte-Specific Kinase (Lck) Inhibitors

This compound has been employed as a phenol isostere in the development of Lck inhibitors.[1] Lck is a tyrosine kinase that plays a critical role in T-cell signaling, making it an attractive target for autoimmune diseases and T-cell malignancies. By replacing a 2-methyl-5-hydroxyaniline moiety with 4-amino(5-methyl-1H-indazole), researchers were able to develop compounds with comparable enzyme potency and significantly improved oral pharmacokinetic profiles.[1]

Receptor Tyrosine Kinase (RTK) Inhibitors

The broader 3-aminoindazole scaffold, to which this compound belongs, is a highly effective hinge-binding template for a variety of receptor tyrosine kinases.[4] These include kinases from the VEGFR and PDGFR families, which are key mediators of angiogenesis and tumor growth.[4] Structure-based design has led to the discovery of potent, orally active multitargeted RTK inhibitors based on this core structure.[4]

Tropomyosin Receptor Kinase (TRK) Inhibitors

Derivatives incorporating a modified indazole scaffold have demonstrated potent, type II inhibitory activity against TRK kinases (TRKA, TRKB, and TRKC).[5] Fusions involving the NTRK genes are oncogenic drivers in a wide range of cancers. The developed inhibitors have shown the ability to overcome multiple resistance mutations, a significant challenge in targeted cancer therapy.[5]

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected indazole derivatives, showcasing the potency that can be achieved using this scaffold.

Compound ClassTarget Kinase(s)Key Derivative ExampleIC50 ValuesReference
N-4-Pyrimidinyl-1H-indazol-4-amineLck2,4-dianilino pyrimidine with 4-amino(5-methyl-1H-indazole)Comparable potency to 2-methyl-5-hydroxyaniline analogs[1]
3-Aminoindazole UreasKDR (VEGFR2)N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869)KDR IC50 in the low double-digit nanomolar range in cellular assays[4]
Indazole-based Type II InhibitorTRKA, TRKB, TRKC(E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284)TRKA: 10.5 nM, TRKB: 0.7 nM, TRKC: 2.6 nM[5]
1H-Indazole-3-amine DerivativesCancer Cell LinesCompound 6o (structure in reference)K562 (chronic myeloid leukemia): 5.15 µM, HEK-293 (normal cell): 33.2 µM[6]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of kinase inhibitors derived from this compound. These are generalized procedures and may require optimization for specific target compounds.

Protocol 1: Synthesis of an N-Aryl-4-methyl-1H-indazol-5-amine Derivative via Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with an aryl halide, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • Aryl bromide or iodide (e.g., 4-bromopyrimidine)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Purification supplies (silica gel for column chromatography)

  • Analytical instruments (NMR, LC-MS)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.1 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a synthesized compound against a target kinase.

Materials:

  • Purified recombinant target kinase

  • Substrate for the kinase (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, or a phosphospecific antibody)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a microplate, add the assay buffer, the kinase, and the substrate.

  • Add the diluted inhibitor compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction according to the detection kit instructions.

  • Add the detection reagent to quantify the kinase activity (e.g., by measuring luminescence for ADP production or fluorescence for phosphorylation).

  • Measure the signal using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Western Blot Analysis for Target Engagement in Cells

This protocol is used to determine if the inhibitor affects the phosphorylation of its target or downstream signaling proteins in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Synthesized inhibitor compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (against the phosphorylated and total forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the inhibitor compound for a specified duration.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration in the lysates.

  • Denature the protein samples by heating with Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total target protein as a loading control.

  • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Visualizations

Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK) Pathway

RTK_Inhibition Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR) Ligand->RTK Binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK Autophosphorylation Inhibitor This compound Derivative Inhibitor->RTK Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_RTK->Downstream Activates Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response Leads to

Caption: Inhibition of RTK signaling by a this compound derivative.

Experimental Workflow: Kinase Inhibitor Discovery

Kinase_Inhibitor_Workflow Start Start: Scaffold Selection (this compound) Synthesis Chemical Synthesis (e.g., Buchwald-Hartwig) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Kinase Assay (IC50 Determination) Purification->InVitro Cellular Cell-Based Assays (Western Blot, Proliferation) InVitro->Cellular Lead_Opt Lead Optimization Cellular->Lead_Opt Lead_Opt->Synthesis Iterative Design End Preclinical Candidate Lead_Opt->End

Caption: Workflow for the discovery of kinase inhibitors.

Logical Relationship: Bioisosteric Replacement

Bioisostere Phenol Phenol Moiety - Poor PK - Metabolic liability Indazole This compound + Improved PK + Retained Potency Phenol->Indazole Bioisosteric Replacement

Caption: Bioisosteric replacement of phenol with this compound.

References

Application Notes and Protocols for N-Alkylation of 1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in a wide array of therapeutic drugs.[1][2] The synthesis of N-alkylated indazoles is a critical step in the development of these compounds. However, the 1H-indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2, which often leads to the formation of a mixture of regioisomers during alkylation, presenting significant challenges in synthesis and purification.[3][4]

The regiochemical outcome of the alkylation is highly dependent on a delicate interplay between kinetic and thermodynamic control, which can be influenced by the choice of base, solvent, alkylating agent, and the electronic and steric properties of substituents on the indazole ring.[5][1][6] Generally, the 1H-indazole tautomer is more thermodynamically stable than the 2H-tautomer, an attribute that can be leveraged to favor the formation of N-1 alkylated products.[5][1][2][4][7]

These application notes provide detailed experimental protocols for the regioselective N-alkylation of 1H-indazoles to guide researchers in achieving the desired synthetic outcomes.

Factors Influencing Regioselectivity

The selective alkylation of either the N-1 or N-2 position can be achieved by carefully controlling the reaction conditions. The key factors that govern the regioselectivity are steric hindrance, electronic effects, and the choice of base and solvent, which dictate whether the reaction proceeds under kinetic or thermodynamic control.

G Base Base (e.g., NaH, K₂CO₃) Thermo Thermodynamic Control (Equilibration) Base->Thermo Kinetic Kinetic Control (Rate-determined) Base->Kinetic Solvent Solvent (e.g., THF, DMF) Solvent->Thermo Solvent->Kinetic Sterics Steric Hindrance (e.g., C7-substituent) N2 N-2 Alkylated Product (Less Stable) Sterics->N2  Favors Electronics Electronic Effects (e.g., EWG/EDG) N1 N-1 Alkylated Product (More Stable) Electronics->N1 Electronics->N2 Thermo->N1  Favors Kinetic->N2  Often Favors

Caption: Factors governing N-1 vs. N-2 regioselectivity in indazole alkylation.

General Experimental Workflow

The overall process for the N-alkylation of indazole derivatives follows a standard synthetic workflow, involving reaction setup, monitoring, workup, and purification. The critical point of differentiation for achieving regioselectivity lies in the selection of reaction conditions.

G start 1H-Indazole Substrate conditions Reaction Conditions: - Base Selection (NaH, K₂CO₃, etc.) - Solvent Choice (THF, DMF, etc.) - Alkylating Agent (R-X) - Temperature & Time start->conditions reaction N-Alkylation Reaction conditions->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup Workup (Quenching, Extraction, Drying) monitoring->workup Upon Completion isomers Mixture of N-1 and N-2 Products workup->isomers purification Purification (Column Chromatography) n1_product Pure N-1 Alkylated Indazole purification->n1_product n2_product Pure N-2 Alkylated Indazole purification->n2_product isomers->purification

Caption: General experimental workflow for the N-alkylation of indazoles.

Protocol 1: Selective N-1 Alkylation via Thermodynamic Control

This protocol is optimized for achieving high regioselectivity for the N-1 position by using a strong, non-nucleophilic base in a non-polar aprotic solvent, which favors the formation of the more thermodynamically stable N-1 product.[1][8][3][4][6][9] The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a highly effective system for this transformation.[1][3][6][9]

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1–0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazole salt.[5][3]

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1–1.5 equiv) dropwise to the suspension at room temperature.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[3]

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).[3]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-1 alkylated product.[3]

Protocol 2: Selective N-2 Alkylation Methods

Achieving high selectivity for the N-2 position often requires conditions that favor kinetic control or employ specific reaction systems.[5] Steric hindrance at the C-7 position of the indazole ring can also direct alkylation to the N-2 position.[1][6][9]

Method A: Mitsunobu Reaction

The Mitsunobu reaction often provides a preference for the N-2 regioisomer.[4][6]

Methodology:

  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5–2.0 equiv) in anhydrous THF.[5][2]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5–2.0 equiv) dropwise to the stirred solution.[5][2]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or warm to 50 °C and stir for 2 hours.[5][2] Monitor for completion by TLC or LC-MS.

  • Concentration: Remove the solvent under reduced pressure.[5]

  • Purification: Purify the crude residue directly by flash column chromatography (silica gel) to separate the N-2 alkylated product from the N-1 isomer and reaction byproducts.[5][2]

Method B: Acid-Promoted Alkylation with Trichloroacetimidates

A general and selective procedure for N-2 alkylation involves using alkyl 2,2,2-trichloroacetimidates as alkylating agents, promoted by a Brønsted or Lewis acid catalyst.[10]

Methodology:

  • Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the alkyl 2,2,2-trichloroacetimidate (1.2 equiv).[5]

  • Catalyst Addition: Add a catalytic amount of an acid such as triflic acid (TfOH, 0.1–0.2 equiv) dropwise at 0 °C.[5]

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).[5]

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM.[5]

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.[5]

  • Purification: Purify the residue by column chromatography to yield the pure N-2 alkylated product.[5]

Protocol 3: General Alkylation with Potential for Isomer Mixtures

Using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) is a straightforward method but often results in a mixture of N-1 and N-2 isomers.[5][11][12] This method can be useful if the resulting isomers are easily separable by chromatography or recrystallization.[5][13]

Methodology:

  • Preparation: Suspend the 1H-indazole (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.1–2.0 equiv) in anhydrous DMF.[5]

  • Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.[5]

  • Reaction: Stir the mixture vigorously at room temperature or heat as required (e.g., 50-120 °C) overnight or until completion is observed by TLC/LC-MS.[5][11]

  • Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).[5]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Separate the N-1 and N-2 isomers using flash column chromatography.

Quantitative Data Summary

The regioselectivity of indazole alkylation is highly dependent on the reaction conditions. The following tables summarize representative data from the literature.

Table 1: Effect of Base and Solvent on N-1/N-2 Selectivity for 1H-Indazole

Entry Base (equiv) Solvent Alkylating Agent Temp (°C) N-1:N-2 Ratio Combined Yield (%) Reference
1 NaH (1.2) THF n-Pentyl bromide RT >99:1 89 [1][6]
2 K₂CO₃ (2.0) DMF n-Pentyl bromide RT 1.5:1 79 [1]
3 Cs₂CO₃ (2.0) DMF n-Pentyl bromide RT 1.3:1 85 [1]

| 4 | K₂CO₃ (2.0) | DMF | Isobutyl bromide | 120 | 58:42 | 72 |[11][12] |

Table 2: Regioselectivity of Mitsunobu Reaction for 1H-Indazole

Entry Alcohol Reagents Solvent N-1:N-2 Ratio N-2 Isomer Yield (%) Reference
1 n-Pentanol PPh₃, DIAD THF 1:2.5 58 [4][6]

| 2 | Methanol | PPh₃, DEAD | THF | N-2 selective | 90-97 |[2] |

Table 3: Influence of C7-Substituent on Regioselectivity (NaH/THF Conditions)

Entry C7-Substituent N-1:N-2 Ratio Reference
1 H >99:1 [1][6]
2 NO₂ 2:98 [1][6][9]

| 3 | CO₂Me | 4:96 |[1][6][9] |

Role in Kinase Signaling Pathways

N-alkylated indazole derivatives are prominent in drug development as inhibitors of various protein kinases. By blocking the active site of these enzymes, they can interrupt signaling cascades implicated in diseases like cancer.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor N-Alkylated Indazole (e.g., Pazopanib) Inhibitor->Receptor Inhibits

Caption: Role of N-alkylated indazoles as kinase inhibitors in cell signaling.

References

Application Notes: 4-methyl-1H-indazol-5-amine as a Key Intermediate for Novel PLK4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Polo-like kinase 4 (PLK4) is a serine/threonine kinase that serves as a master regulator of centriole duplication, a process fundamental to mitotic fidelity.[1][2] Dysregulation and overexpression of PLK4 are linked to centrosome amplification and genomic instability, hallmarks of numerous cancers, including breast, lung, and colorectal cancer.[3][4][5] This makes PLK4 a compelling target for anticancer drug development. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of many potent kinase inhibitors.[6] Specifically, substituted indazole amines like 4-methyl-1H-indazol-5-amine are versatile intermediates for synthesizing selective PLK4 inhibitors, offering a robust platform for structure-activity relationship (SAR) studies.

PLK4 Signaling Pathways in Cancer

PLK4 exerts its oncogenic functions by controlling cell cycle progression and interacting with major signaling networks. Its inhibition can suppress tumor growth through several mechanisms:

  • Centriole Duplication and Mitotic Catastrophe: As the primary regulator of centriole formation, PLK4 inhibition prevents the assembly of new procentrioles, leading to a failure in centrosome duplication.[7] This can induce cell cycle arrest and, ultimately, mitotic catastrophe in cancer cells that are dependent on PLK4 activity.

  • p53-Dependent Cell Cycle Arrest: Inhibition of PLK4 has been shown to activate the p38/p53/p21 signaling pathway.[5] This leads to an upregulation of the cyclin-dependent kinase inhibitor p21, resulting in a G1 phase cell cycle arrest.[5]

  • Modulation of Pro-Survival Pathways: PLK4 activity is also linked to the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell proliferation and survival.[1][2] PLK4 inhibitors can disrupt this pathway, further contributing to their anti-tumor effects.

Below is a diagram illustrating the central role of PLK4 in cellular signaling and the impact of its inhibition.

PLK4_Signaling_Pathway cluster_upstream cluster_core cluster_downstream GrowthFactors Growth Factors & Mitogenic Signals PLK4 PLK4 GrowthFactors->PLK4 Activates Centriole Centriole Duplication PLK4->Centriole Regulates PI3K_Akt PI3K/Akt/mTOR Pathway PLK4->PI3K_Akt Activates p38_p53 p38/p53/p21 Pathway PLK4->p38_p53 Influences Proliferation Cell Proliferation & Survival Centriole->Proliferation PI3K_Akt->Proliferation G1_Arrest G1 Cell Cycle Arrest p38_p53->G1_Arrest Inhibits Tumorigenesis Tumorigenesis Proliferation->Tumorigenesis Inhibitor PLK4 Inhibitor (e.g., Indazole-based) Inhibitor->PLK4 Inhibits

PLK4 signaling in cancer and the impact of inhibition.

Quantitative Data: Indazole-Based PLK4 Inhibitors

The indazole core has been successfully utilized to develop highly potent PLK4 inhibitors. The following table summarizes the in vitro inhibitory activity (IC50) of several notable indazole-based compounds against PLK4.

Compound NamePLK4 IC50 (nM)Target Profile / Cell Line IC50 (µM)Reference(s)
CFI-400945 2.8Reduces tumor size in pancreatic cancer xenografts.[8]
CFI-400437 0.6Indazole PLK4 inhibitor.[8]
Axitinib 6.5Pan-VEGFR inhibitor with PLK4 activity.[8][9]
Compound C05 < 0.1IMR-32: 0.948; MCF-7: 0.979; H460: 1.679[6][10]
Compound K22 0.1MCF-7: 1.3[8][9][11]
CZL-S092 0.9IMR-32: 1.143; SH-SY5Y: 1.329[12]

IC50 values represent the concentration of inhibitor required to reduce kinase activity by 50% in in vitro assays.

Experimental Protocols

Protocol 1: Representative Synthesis of a PLK4 Inhibitor from this compound

This protocol outlines a general, representative procedure for the synthesis of an N-(1H-indazol-5-yl)benzenesulfonamide derivative, a common scaffold for PLK4 inhibitors, using this compound as the key intermediate. The reaction typically involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Objective: To synthesize a potential PLK4 inhibitor by coupling this compound with a substituted aryl halide or sulfonyl chloride.

Materials:

  • This compound

  • Substituted benzenesulfonyl chloride (or aryl halide)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3 or K2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the chosen benzenesulfonyl chloride (1.1 eq.), palladium catalyst (0.05 eq.), ligand (0.1 eq.), and base (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous solvent via syringe.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthetic_Workflow Start This compound + Aryl Sulfonyl Chloride Reaction Buchwald-Hartwig Cross-Coupling Start->Reaction Pd Catalyst, Ligand, Base, Solvent Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final PLK4 Inhibitor Purification->Product Analysis Structural Analysis (NMR, HRMS) Product->Analysis

Generalized workflow for synthesizing indazole-based inhibitors.
Protocol 2: In Vitro PLK4 Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 value of a test compound against PLK4 using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[13][14] This assay measures the amount of ADP produced in the kinase reaction, which correlates with kinase activity.

Objective: To quantify the inhibitory potency of a synthesized compound against recombinant human PLK4.

Materials:

  • Recombinant full-length human PLK4 enzyme.[14]

  • Myelin Basic Protein (MBP) substrate.[14]

  • ATP solution.

  • Test compound (inhibitor) serially diluted in DMSO.

  • 5X Reaction Buffer (containing DTT).[14]

  • ADP-Glo™ Kinase Assay Reagents (Promega).[14]

  • White, opaque 384-well microplates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation: Prepare a series of 2-fold or 3-fold serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM.

  • Kinase Reaction:

    • Add the kinase reaction buffer, PLK4 enzyme, and substrate solution to the wells of the 384-well plate.

    • Add the serially diluted test compound or DMSO (as a vehicle control) to the appropriate wells.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for another 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme) from all other readings.

    • Normalize the data, setting the DMSO control as 100% activity and a control with no enzyme as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).[15]

Conclusion: this compound is a valuable and strategically important intermediate for the development of novel, potent, and selective PLK4 inhibitors. The synthetic accessibility and the established biological importance of the indazole scaffold make it an attractive starting point for drug discovery campaigns targeting cancers with PLK4 overexpression. The protocols and data presented herein provide a foundational guide for researchers aiming to synthesize and evaluate new chemical entities in this promising area of oncology research.

References

Application Notes and Protocols for the Development of Pan-BCR-ABL Inhibitors from Indazole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of chronic myeloid leukemia (CML), a disease driven by the constitutively active BCR-ABL fusion oncoprotein. However, the emergence of drug resistance, often due to mutations in the ABL kinase domain, necessitates the development of next-generation inhibitors with a broader spectrum of activity. This document provides detailed application notes and protocols for the development of pan-BCR-ABL inhibitors, with a focus on compounds derived from indazole precursors. Indazole-based scaffolds have shown significant promise in targeting both wild-type and mutant forms of BCR-ABL, including the recalcitrant T315I "gatekeeper" mutation.

BCR-ABL Signaling Pathway and Drug Development Workflow

The BCR-ABL oncoprotein activates a cascade of downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[1] Pan-BCR-ABL inhibitors are designed to block the ATP-binding site of the ABL kinase domain, thereby inhibiting its activity and suppressing these oncogenic signals. The development workflow for these inhibitors typically involves rational drug design, chemical synthesis, and rigorous biological evaluation.

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Increased Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Decreased Apoptosis PI3K_AKT_mTOR->Apoptosis JAK_STAT->Proliferation JAK_STAT->Apoptosis Inhibitor Pan-BCR-ABL Inhibitor (Indazole-based) Inhibitor->BCR_ABL Inhibition

BCR-ABL Signaling Cascade and Point of Inhibition.

DrugDevWorkflow Start Target Identification (BCR-ABL Kinase) Lead_ID Lead Identification (Indazole Scaffold) Start->Lead_ID Synthesis Chemical Synthesis Lead_ID->Synthesis In_Vitro In Vitro Assays (Kinase & Cellular) Synthesis->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Drug Development Workflow for Pan-BCR-ABL Inhibitors.

Data Presentation: Comparative Inhibitor Activities

The following tables summarize the in vitro activity of representative indazole-based pan-BCR-ABL inhibitors against wild-type and mutant BCR-ABL kinases, as well as their anti-proliferative effects on CML cell lines.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundBCR-ABL (WT)BCR-ABL (T315I)Other Mutants (Representative IC50, nM)Reference
Imatinib 25-100>10000-[2]
Dasatinib <1>300E255K (1.5), F317L (1.2)[3]
Nilotinib <30>3000Y253H (21), E255V (22)[4]
Ponatinib 0.372-[2]
AKE-72 <0.59E255K (1.5), Q252H (1.8), H396P (2.3), M351T (1.1), F317I (1.0)[2]
Compound 89 14450-[5]
AK-HW-90 (2b) 0.7010.651E255K (2.1), Q252H (1.9), H396P (2.5), M351T (1.3), F317I (1.2)[3][6]

Table 2: Cellular Anti-proliferative Activity (GI50, nM)

CompoundK562 (BCR-ABL WT)Ba/F3 (BCR-ABL T315I)Reference
Imatinib ~300>10000[7]
Ponatinib ~5~20[8]
AKE-72 <10Strong Inhibition[2]
Compound 89 6500-[5]
AK-HW-90 (2b) <10Strong Inhibition[3][6]

Experimental Protocols

I. Chemical Synthesis of a Representative Pan-BCR-ABL Inhibitor (Based on AKE-72)

This protocol outlines the synthesis of a pan-BCR-ABL inhibitor using a 3-amino-4-iodo-1H-indazole precursor.

A. Synthesis of 4-Iodo-1H-indazol-3-amine (Indazole Precursor)

  • Reaction: Nitration of 3-amino-1H-indazole followed by iodination and reduction. A more direct route involves the reaction of 2-fluoro-6-iodobenzonitrile with hydrazine hydrate.

  • Materials:

    • 2-fluoro-6-iodobenzonitrile

    • Hydrazine hydrate

    • n-Butanol

  • Procedure:

    • To a solution of 2-fluoro-6-iodobenzonitrile in n-butanol, add hydrazine hydrate.

    • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-iodo-1H-indazol-3-amine.

B. Sonogashira Cross-Coupling

  • Reaction: Coupling of 4-iodo-1H-indazol-3-amine with a terminal alkyne-containing building block.

  • Materials:

    • 4-iodo-1H-indazol-3-amine

    • Terminal alkyne (e.g., 3-ethynylbenzamide derivative)

    • Pd(PPh₃)₂Cl₂ (Palladium catalyst)

    • CuI (Copper(I) iodide, co-catalyst)

    • Triethylamine (Et₃N, base)

    • Anhydrous solvent (e.g., DMF or THF)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-iodo-1H-indazol-3-amine, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI in the anhydrous solvent.

    • Add triethylamine to the mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

C. Amide Coupling

  • Reaction: Formation of the final inhibitor by coupling the product from the Sonogashira reaction with the appropriate carboxylic acid or amine.

  • Materials:

    • Product from step I.B.

    • Carboxylic acid or amine partner (e.g., 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid)

    • Coupling agent (e.g., HATU, EDC/HOBt)

    • Base (e.g., DIPEA)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the carboxylic acid and the amine (product from I.B.) in anhydrous DMF.

    • Add the base (DIPEA) to the solution.

    • Add the coupling agent (e.g., HATU) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

D. Characterization

  • Confirm the structure and purity of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

II. In Vitro BCR-ABL Kinase Assay

This protocol is based on the ADP-Glo™ Kinase Assay (Promega).

  • Principle: Measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.

  • Materials:

    • Recombinant BCR-ABL kinase (wild-type and mutants)

    • Substrate peptide (e.g., Abltide)

    • ATP

    • ADP-Glo™ Kinase Assay kit (includes ADP-Glo™ Reagent and Kinase Detection Reagent)

    • Test compounds (dissolved in DMSO)

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • In a 384-well plate, add the test compound dilutions.

    • Add the BCR-ABL kinase and substrate peptide solution to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

III. Cellular Anti-proliferative Assay (MTS-based)
  • Principle: Measures the metabolic activity of viable cells, which is proportional to the number of living cells.

  • Materials:

    • BCR-ABL positive cell lines (e.g., K562 for wild-type, Ba/F3 engineered to express mutant BCR-ABL)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compounds (dissolved in DMSO)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

    • 96-well clear-bottom plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Add the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.

    • Add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37 °C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 4-Methyl-1H-indazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding the structure-activity relationships (SAR) of indazole-amine analogs, a promising class of compounds in drug discovery, particularly in the development of kinase inhibitors. Due to the limited availability of specific SAR studies on 4-methyl-1H-indazol-5-amine, this document will focus on the closely related and well-documented 6-bromo-1-methyl-1H-indazol-4-amine analogs as a representative model system. The principles and methodologies described herein are broadly applicable to the SAR exploration of various substituted indazole amines.

Introduction to Indazole-Amine Scaffolds in Drug Discovery

The indazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved drugs. Its unique structure allows for diverse substitutions, enabling fine-tuning of its pharmacological properties. Indazole-amine derivatives, in particular, have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. Understanding the SAR of these analogs is crucial for optimizing their potency, selectivity, and pharmacokinetic properties to develop novel therapeutics.

Data Presentation: SAR of 6-Bromo-1-methyl-1H-indazol-4-amine Analogs as PLK4 Inhibitors

The following table summarizes the in vitro kinase inhibitory activity of a series of 6-bromo-1-methyl-1H-indazol-4-amine analogs against Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication and a validated cancer target. The data is compiled for comparative purposes to illustrate the impact of substitutions on biological activity.[1]

Compound IDR1 Substitution (at 4-amino position)PLK4 IC50 (nM)Cellular Antiproliferative Activity (MCF-7, IC50 µM)
LEAD-001H505.2
COMP-0024-Fluoro-phenyl353.8
COMP-0034-Chloro-phenyl282.5
COMP-0044-Methyl-phenyl454.1

SAR Summary:

  • Substitution at the 4-amino position (R1): The data suggests that substitutions on the phenyl ring attached to the 4-amino group significantly influence PLK4 inhibitory potency.[1] Small, electron-withdrawing groups like fluorine (COMP-002) and chlorine (COMP-003) tend to enhance the inhibitory activity compared to the unsubstituted analog (LEAD-001).[1] The introduction of a methyl group (COMP-004) also appears to be favorable, though slightly less so than the chloro-substituent.[1] This indicates that the nature and position of substituents on this phenyl ring are key determinants of activity, likely by influencing interactions within the ATP-binding pocket of the kinase.[1]

Experimental Protocols

Detailed methodologies for key experiments in the SAR study of indazole-amine analogs are provided below.

Synthesis of a Representative Analog: 6-Bromo-1-methyl-1H-indazol-4-amine

This protocol describes a two-step synthesis for the core scaffold.

Step 1: Nitration of 6-bromo-1-methyl-1H-indazole [2]

  • Reaction Setup: Cool 25 mL of concentrated sulfuric acid (H₂SO₄) to 0°C in an ice bath.

  • Addition of Starting Material: Portion-wise, add 5.0 g (23.7 mmol) of 6-bromo-1-methyl-1H-indazole, ensuring the temperature is maintained below 5°C.

  • Addition of Nitrating Agent: Dropwise, add 1.8 mL (42.6 mmol) of fuming nitric acid (HNO₃) over 20 minutes at 0°C.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture over ice and neutralize with a saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield 6-bromo-1-methyl-4-nitro-1H-indazole.

Step 2: Reduction of 6-bromo-1-methyl-4-nitro-1H-indazole to 6-bromo-1-methyl-1H-indazol-4-amine [2]

  • Reaction Setup: In a round-bottom flask, suspend 4.5 g (17.6 mmol) of 6-bromo-1-methyl-4-nitro-1H-indazole in 100 mL of ethanol.

  • Addition of Reducing Agent: Add a solution of 19.8 g (87.9 mmol) of tin(II) chloride dihydrate (SnCl₂·2H₂O) in 20 mL of concentrated hydrochloric acid (HCl) portion-wise.

  • Reaction: Heat the mixture to reflux (approximately 78°C) for 3-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and place it in an ice bath. Basify the solution with a 5 M aqueous sodium hydroxide solution until a pH of 10-12 is reached.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 6-bromo-1-methyl-1H-indazol-4-amine.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for assessing the inhibitory activity of the synthesized analogs against a target kinase.

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare the kinase, substrate, and ATP in a suitable kinase reaction buffer (e.g., containing MgCl₂, DTT, and HEPES).

  • Reaction Setup: In a 384-well plate, add the test compound dilutions.

  • Kinase Reaction Initiation: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the luminescence signal against the compound concentration.

Cellular Antiproliferative Assay (MTT Assay)

This assay determines the effect of the compounds on the proliferation of cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Dissolve the resulting formazan crystals in a solubilization solution (e.g., DMSO).

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, representing the compound concentration that inhibits cell proliferation by 50%.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to SAR studies of indazole-amine analogs.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Start Define Core Scaffold (e.g., this compound) Design Design Analogs (Vary R-groups) Start->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical In Vitro Kinase Assay (IC50 Determination) Purification->Biochemical Cellular Cellular Proliferation Assay (e.g., MTT) Biochemical->Cellular SAR Structure-Activity Relationship Analysis Cellular->SAR Optimization Lead Optimization SAR->Optimization NewAnalogs Design New Analogs Optimization->NewAnalogs NewAnalogs->Design

Caption: General workflow for a structure-activity relationship (SAR) study.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Target Kinase (e.g., PLK4) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate Kinase->P_Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) P_Substrate->Response Inhibitor Indazole-Amine Analog Inhibitor->Kinase Inhibits

Caption: Simplified signaling pathway illustrating kinase inhibition.

SAR_Logic cluster_legend Activity Trend Core 6-Bromo-1-methyl-1H-indazol-4-amine R1 = H F_analog R1 = 4-Fluoro-phenyl Increased Activity Core:f1->F_analog:f0 Substitution Cl_analog R1 = 4-Chloro-phenyl Highest Activity Core:f1->Cl_analog:f0 Substitution Me_analog R1 = 4-Methyl-phenyl Increased Activity Core:f1->Me_analog:f0 Substitution Key Core Scaffold -> Substituted Analog -> Impact on Activity

Caption: Logical relationship of SAR for 4-amino position substitutions.

References

Application Notes and Protocols: The Use of 4-methyl-1H-indazol-5-amine in the Design of Multi-Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic applications. Its ability to mimic the purine core of ATP allows for competitive inhibition at the kinase active site. The nitrogen atoms of the indazole ring can form crucial hydrogen bond interactions with the hinge region of kinases, a key determinant of binding affinity. While extensive research has been conducted on various substituted indazoles, this document focuses on the potential application of 4-methyl-1H-indazol-5-amine as a foundational scaffold for the development of multi-targeted kinase inhibitors.

Although specific multi-targeted kinase inhibitors derived directly from this compound are not extensively reported in publicly available literature, we can extrapolate from closely related indazole-based inhibitors to outline potential synthetic strategies, target kinases, and relevant experimental protocols. This document serves as a practical guide for researchers looking to explore the utility of this specific scaffold in cancer drug discovery.

Rationale for this compound as a Kinase Inhibitor Scaffold

The this compound scaffold offers several advantageous features for kinase inhibitor design:

  • Hinge Binding: The 1H-indazole core provides the necessary hydrogen bond donors and acceptors to interact with the kinase hinge region.

  • Substitution Vector: The 5-amino group serves as a key vector for chemical modification, allowing for the introduction of various side chains to target the solvent-exposed region of the ATP-binding pocket and enhance potency and selectivity.

  • Methyl Group Influence: The 4-methyl group can provide beneficial steric and electronic effects, potentially improving binding affinity and metabolic stability compared to unsubstituted indazoles.

Potential Kinase Targets

Based on the activity profiles of other amino-indazole derivatives, inhibitors derived from this compound could potentially target a range of kinases implicated in cancer, including:

  • VEGFRs (Vascular Endothelial Growth Factor Receptors): Key regulators of angiogenesis.

  • PDGFRs (Platelet-Derived Growth Factor Receptors): Involved in cell growth, proliferation, and angiogenesis.

  • c-Kit: A receptor tyrosine kinase often mutated in various cancers.

  • FLT3 (Fms-like tyrosine kinase 3): Frequently mutated in acute myeloid leukemia.

  • TRK (Tropomyosin receptor kinase) family: Fusions of which are oncogenic drivers in various tumors.

  • PLK4 (Polo-like kinase 4): A key regulator of centriole duplication.

Data Presentation: Representative Kinase Inhibitory Activity

The following table summarizes representative in vitro kinase inhibitory activity of hypothetical inhibitors derived from the this compound scaffold. The data is illustrative and based on trends observed for other multi-targeted indazole-based kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Cellular Antiproliferative Activity (Cell Line, GI50 µM)
Hypothetical-001 VEGFR25HUVEC, 0.1
PDGFRβ15
c-Kit25
Hypothetical-002 VEGFR22HUVEC, 0.05
PDGFRβ8
c-Kit12
FLT350MV-4-11, 0.2
Axitinib VEGFR1/2/30.1/0.2/0.1-0.3-
PDGFRβ1.6
c-Kit1.7
Pazopanib VEGFR1/2/310/30/47-
PDGFRα/β84/ -
c-Kit140

Experimental Protocols

Protocol 1: General Synthesis of a this compound based Kinase Inhibitor

This protocol describes a general synthetic route for coupling a functionalized side chain to the 5-amino group of this compound, a common strategy in the synthesis of amino-indazole kinase inhibitors.

Workflow for Synthesis

G start This compound intermediate Amide Intermediate start->intermediate Amide Coupling reagent Carboxylic Acid (R-COOH) + Coupling Agent (e.g., HATU) reagent->intermediate final_product Multi-targeted Kinase Inhibitor intermediate->final_product Optional further modification

Caption: General synthetic workflow for this compound derivatives.

Materials:

  • This compound

  • Desired carboxylic acid (R-COOH)

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • Dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add the organic base (e.g., DIPEA, 2.0 eq) to the mixture.

  • Add the coupling agent (e.g., HATU, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final compound.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol outlines a common method to determine the IC50 values of synthesized compounds against target kinases.

Workflow for Kinase Assay

G start Prepare Kinase Reaction: Kinase + Substrate + Test Compound + ATP incubation Incubate at 30°C start->incubation stop_reagent Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubation->stop_reagent detection_reagent Add Kinase Detection Reagent (Converts ADP to ATP) stop_reagent->detection_reagent luminescence Measure Luminescence (Luciferase/Luciferin reaction) detection_reagent->luminescence analysis Calculate IC50 luminescence->analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinase (e.g., VEGFR2, PDGFRβ)

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a multi-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal via a luciferase reaction.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Cellular Proliferation Assay (e.g., MTT Assay)

This protocol is used to assess the anti-proliferative effects of the synthesized compounds on cancer cell lines.

Workflow for Cellular Proliferation Assay

G seed_cells Seed cells in a 96-well plate treat_cells Treat cells with test compounds seed_cells->treat_cells incubate_cells Incubate for 72 hours treat_cells->incubate_cells add_mtt Add MTT reagent incubate_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_gi50 Calculate GI50 read_absorbance->calculate_gi50

Caption: Workflow for an MTT-based cellular proliferation assay.

Materials:

  • Cancer cell line of interest (e.g., HUVEC, MV-4-11)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathways

Inhibitors derived from this compound are anticipated to block key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

VEGFR/PDGFR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis Angiogenesis Survival Survival Transcription->Survival Survival Inhibitor This compound Derivative Inhibitor->VEGFR Inhibition Inhibitor->PDGFR Inhibition VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR

Caption: Inhibition of VEGFR and PDGFR signaling pathways.

Conclusion

While direct and extensive research on multi-targeted kinase inhibitors derived from this compound is currently limited in the public domain, the foundational principles of kinase inhibitor design and the established success of the broader indazole class provide a strong rationale for its investigation. The protocols and conceptual frameworks presented here offer a solid starting point for researchers to synthesize, evaluate, and optimize novel inhibitors based on this promising scaffold. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

Application Notes and Protocols for the Analytical Characterization of 4-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-methyl-1H-indazol-5-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of various biologically active compounds. Accurate and robust analytical methods are essential for its characterization, including identity confirmation, purity assessment, and quantitative analysis. These application notes provide detailed protocols for the characterization of this compound using modern analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is fundamental for the development of analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉N₃[1][2]
Molecular Weight 147.18 g/mol [1]
IUPAC Name This compound[1]
CAS Number 101257-89-0[1]
Computed XLogP3 1.2[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC is a powerful technique for assessing the purity of this compound and separating it from potential impurities.

Experimental Protocol

1. Sample Preparation:

  • Dissolution: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as a mixture of methanol and water or acetonitrile and water, to a final concentration of approximately 1 mg/mL.
  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient Elution:
  • 0-2 min: 5% B
  • 2-15 min: 5% to 95% B
  • 15-18 min: 95% B
  • 18-20 min: 95% to 5% B
  • 20-25 min: 5% B
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection: UV at 254 nm.

Data Presentation

Table 2: Expected HPLC Data for this compound

AnalyteExpected Retention Time (min)Purity (%)
This compound~ 8-10> 98%

Note: The exact retention time may vary depending on the specific HPLC system and column used.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Integrate Peaks F->G H Calculate Purity G->H

Caption: Workflow for HPLC Purity Analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to provide unequivocal identification of the compound.

Experimental Protocol

1. Sample Preparation:

  • Prepare the sample as described in the HPLC protocol, but at a lower concentration (e.g., 10-100 µg/mL).

2. LC-MS Conditions:

  • LC System: Utilize the same HPLC conditions as described above.
  • Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass spectrometer.
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 350 °C.
  • Cone Gas Flow: 50 L/hr.
  • Desolvation Gas Flow: 800 L/hr.
  • Scan Mode: Full scan mode (e.g., m/z 50-500) for identity confirmation.

Data Presentation

Table 3: Expected LC-MS Data for this compound

AnalyteMolecular FormulaExact Mass (Da)Expected [M+H]⁺ (m/z)
This compoundC₈H₉N₃147.0796148.0875

Experimental Workflow

LCMS_Workflow A Prepared Sample B HPLC Separation (C18 Column) A->B C Eluent Introduction B->C D Electrospray Ionization (ESI+) C->D E Mass Analyzer (e.g., TOF) D->E F Detector E->F G Data Acquisition & Processing F->G H Mass Spectrum G->H

Caption: LC-MS Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Experimental Protocol

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
  • Transfer the solution to an NMR tube.

2. NMR Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.
  • Experiments:
  • ¹H NMR
  • ¹³C NMR
  • 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for full structural assignment.
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Data Presentation

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl (C4-CH₃) ~2.3~15
H3 ~7.8~130
H6 ~6.8~110
H7 ~7.2~120
NH₂ ~5.0 (broad)-
NH (indazole) ~12.5 (broad)-
C3 -~135
C3a -~125
C4 -~115
C5 -~140
C6 -~112
C7 -~122
C7a -~145

Note: These are predicted values and may vary based on solvent and experimental conditions. The signals for the NH and NH₂ protons are exchangeable and may appear as broad singlets.

Logical Relationship of Analytical Techniques

Analytical_Strategy A This compound (Unknown Purity & Identity) B HPLC-UV A->B C LC-MS A->C D NMR Spectroscopy A->D E Purity Assessment B->E F Identity Confirmation (Molecular Weight) C->F G Structural Elucidation D->G H Characterized Compound E->H F->H G->H

Caption: Integrated Analytical Strategy.

References

Troubleshooting & Optimization

troubleshooting 4-methyl-1H-indazol-5-amine synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-1H-indazol-5-amine. The following sections address common side reactions and experimental challenges, offering detailed protocols and data to support successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to address specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield and Incomplete Conversion in Indazole Ring Formation

Question: My reaction to form the 4-methyl-5-nitro-1H-indazole precursor is resulting in a low yield and analysis shows significant amounts of unreacted starting material. What are the potential causes and how can I improve the conversion?

Answer: Low yields in indazole synthesis, particularly from substituted anilines, are a common challenge. Several factors can contribute to this issue:

  • Suboptimal Diazotization Temperature: The formation of the diazonium salt from the corresponding aniline (e.g., 2,4-dimethyl-5-nitroaniline) is highly temperature-sensitive. Diazonium salts are notoriously unstable at elevated temperatures and can decompose, leading to a variety of byproducts and a lower yield of the desired indazole.[1]

    • Troubleshooting: It is crucial to maintain a low reaction temperature, typically between 0-5 °C, during the addition of the diazotizing agent (e.g., sodium nitrite).[1] An ice-salt bath is recommended for effective temperature control.

  • Formation of Diazoamino Byproducts: During diazotization, the newly formed diazonium salt can couple with the unreacted parent amine to form a diazoamino compound. This is a common side reaction that consumes both the starting material and the diazonium intermediate, thereby reducing the yield of the desired indazole.[2]

    • Troubleshooting: Slow, dropwise addition of the sodium nitrite solution to a well-stirred, acidic solution of the amine can minimize the local concentration of the diazonium salt and reduce the formation of this byproduct.[1] Ensuring sufficient acidity also helps by keeping the concentration of the free amine low.[1]

  • Insufficient Acidity: A sufficiently acidic medium is critical for the efficient generation of the nitrosonium ion (NO+), the active electrophile in diazotization, from sodium nitrite. For weakly basic anilines, such as those bearing electron-withdrawing nitro groups, strongly acidic conditions are particularly important.[1]

    • Troubleshooting: Use a strong mineral acid like hydrochloric or sulfuric acid in sufficient excess. Ensure the starting aniline is fully dissolved in the acid before beginning the addition of the nitrite solution.

Experimental Protocol: Synthesis of 5-Nitroindazole from 2-Amino-5-nitrotoluene (Analogous Protocol)

This protocol for a closely related compound highlights key reaction conditions.[2]

StepProcedureObservations/Notes
1Dissolve 2-amino-5-nitrotoluene in glacial acetic acid in a flask with efficient mechanical stirring.A homogenous solution is crucial.
2Cool the solution to 15-20°C in an ice bath.Pre-cooling prevents the temperature from rising too high during diazotization.
3Add a solution of sodium nitrite in water all at once.Rapid addition can minimize the formation of diazoamino byproducts.[2]
4Stir for 15 minutes, not allowing the temperature to exceed 25°C.Monitor the temperature closely.
5Allow the solution to stand at room temperature for 3 days.The cyclization proceeds over time.
6Concentrate the reaction mixture under reduced pressure.
7Add water to the residue and stir to form a slurry.
8Filter, wash the solid with water, and dry.The crude product can be purified by recrystallization.

This protocol is for an analogous compound and should be adapted and optimized for the synthesis of 4-methyl-5-nitro-1H-indazole.

Issue 2: Formation of Isomeric Byproducts (N1 vs. N2 Alkylation/Substitution)

Question: During the synthesis of a substituted indazole, I am observing the formation of both N1 and N2 isomers, which are difficult to separate. How can I control the regioselectivity?

Answer: The formation of a mixture of N1 and N2 substituted indazoles is a common problem in indazole chemistry due to the tautomeric nature of the indazole ring.[3] The ratio of these isomers is influenced by several factors:

  • Reaction Conditions: Basic conditions often lead to a mixture of N1 and N2 products, while acidic or neutral conditions can favor N2 substitution.[4] The choice of solvent and base system is also critical.

  • Steric and Electronic Effects: The substituents on the indazole ring can influence the site of substitution. Bulky groups at the C3 position can sterically hinder N2 substitution, favoring the N1 isomer. Conversely, electron-withdrawing groups at the C7 position have been shown to promote N2-selectivity.

  • Thermodynamic vs. Kinetic Control: Generally, N1-substituted indazoles are the thermodynamically more stable products, while N2-substituted indazoles are often the kinetically favored products.[4] Higher reaction temperatures and longer reaction times can lead to equilibration and favor the formation of the more stable N1 isomer.

Troubleshooting Strategies for Regioselectivity:

FactorTo Favor N1-SubstitutionTo Favor N2-Substitution
Reaction Conditions Use of bases like sodium hydride (NaH) in an aprotic solvent like THF.[5]Acidic conditions (e.g., with a catalytic amount of trifluoromethanesulfonic acid).[4]
Temperature Higher temperatures may favor the thermodynamic N1 product.Lower temperatures (e.g., 0 °C to room temperature) can favor the kinetic N2 product.
Substituents A bulky substituent at the C3 position.An electron-withdrawing group at the C7 position.

Logical Workflow for Controlling N1/N2 Regioselectivity

G start Desired Indazole Isomer? n1 N1-Substituted Indazole start->n1 N1 n2 N2-Substituted Indazole start->n2 N2 n1_cond Use NaH in THF Consider bulky C3 substituent Higher temperature (thermodynamic control) n1->n1_cond n2_cond Use acidic conditions (e.g., TfOH cat.) Introduce C7 EWG Lower temperature (kinetic control) n2->n2_cond

Caption: Decision workflow for controlling N1/N2 regioselectivity in indazole synthesis.

Issue 3: Side Reactions During the Reduction of the Nitro Group

Question: I am trying to reduce the nitro group of 4-methyl-5-nitro-1H-indazole to obtain this compound, but I am getting a mixture of products and a low yield of the desired amine. What are the common side reactions and how can I avoid them?

Answer: The reduction of a nitro group, especially on a heterocyclic system, can be prone to several side reactions, leading to a complex product mixture if not properly controlled.

  • Incomplete Reduction: The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species. If the reduction is not complete, these intermediates can remain as impurities.

    • Troubleshooting: Ensure sufficient equivalents of the reducing agent and adequate reaction time. Monitoring the reaction by TLC or LC-MS is crucial to determine the point of complete conversion.

  • Formation of Azo and Azoxy Byproducts: Under certain reducing conditions, particularly with metal hydrides like LiAlH4, the intermediate nitroso and hydroxylamine species can condense to form azo and azoxy compounds, which are dimeric byproducts.[6]

    • Troubleshooting: Catalytic hydrogenation (e.g., H2/Pd-C) or the use of reducing agents like tin(II) chloride (SnCl2) in acidic media are generally more effective and selective for the reduction of aromatic nitro groups to amines and minimize the formation of these dimeric impurities.[6]

  • Hydrogenolysis of Other Functional Groups: Catalytic hydrogenation is a powerful reduction method, but it can sometimes lead to the cleavage of other sensitive functional groups (hydrogenolysis). While the indazole ring is generally stable, other substituents on the molecule could be affected.

    • Troubleshooting: If sensitive functional groups are present, milder reducing agents like iron powder in acetic acid or ammonium chloride can be used. These conditions are often chemoselective for the reduction of the nitro group.

Comparison of Common Nitro Group Reduction Methods

Reducing AgentTypical ConditionsAdvantagesPotential Side Reactions/Disadvantages
H₂/Pd-C H₂ (balloon or pressure), Pd-C catalyst, solvent (e.g., EtOH, EtOAc)High efficiency, clean workup.Can reduce other functional groups (e.g., C=C bonds, benzyl ethers).
SnCl₂·2H₂O HCl, EtOHGood for selective reduction in the presence of other reducible groups.Workup can be tedious due to the formation of tin salts.
Fe/NH₄Cl or Fe/AcOH Fe powder, NH₄Cl(aq) or AcOH, heatMild, cost-effective, good for sensitive substrates.Slower reaction times, requires filtration of iron salts.
Sodium Dithionite (Na₂S₂O₄) Aqueous or biphasic systemMild conditions.Can sometimes lead to over-reduction or other side products.

Experimental Workflow for Nitro Group Reduction and Purification

G cluster_purification Purification Options start Start: 4-methyl-5-nitro-1H-indazole reduction Nitro Group Reduction (e.g., H2/Pd-C or SnCl2/HCl) start->reduction workup Reaction Workup (Filtration, Extraction) reduction->workup purification Purification workup->purification col_chrom Column Chromatography (Silica gel) purification->col_chrom recryst Recrystallization purification->recryst analysis Purity Analysis (HPLC, NMR) product Final Product: This compound analysis->product col_chrom->analysis recryst->analysis

Caption: General experimental workflow for the reduction and purification of this compound.

Issue 4: Difficulty in Purification of the Final Product

Question: My final product, this compound, is difficult to purify, and I suspect it contains closely related impurities. What are the best methods for purification?

Answer: The purification of aminoindazoles can be challenging due to their polarity and potential for multiple hydrogen bonding interactions.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying indazole derivatives. For an amine like this compound, a gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing of the amine product on the silica gel.

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method for obtaining high-purity material, especially for removing small amounts of impurities with different solubilities. A solvent screen should be performed to identify a suitable solvent or solvent mixture where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-Base Extraction: The basicity of the amino group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The desired amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the purified amine can be extracted back into an organic solvent.

  • Preparative HPLC: For obtaining very high purity material, especially on a smaller scale, reversed-phase preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.[7] A C18 column with a water/acetonitrile or water/methanol gradient, often with an acidic modifier like formic acid or trifluoroacetic acid, can provide excellent separation of closely related impurities.[7]

References

optimization of reaction conditions for indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction conditions in indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in indazole synthesis?

A1: The most significant challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity between the N1 and N2 isomers. Direct alkylation of the indazole ring often results in a mixture of both products.[1][2] The thermodynamic stability of the two isomers can be similar, making their separation difficult. Other common issues include low yields, harsh reaction conditions, and the formation of byproducts.[3]

Q2: How do reaction conditions influence N1 vs. N2 selectivity in N-alkylation?

A2: The regiochemical outcome of indazole N-alkylation is highly dependent on the reaction conditions:

  • Base and Solvent: The choice of base and solvent is critical. A strong base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) generally favors the formation of the N1-substituted product.[1][2][4][5] In contrast, using weaker carbonate bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often leads to a mixture of N1 and N2 isomers.[5][6][7]

  • Substituents on the Indazole Ring: The electronic and steric nature of substituents on the indazole ring plays a crucial role. Electron-withdrawing groups at the C3 position tend to favor N1-alkylation. Conversely, electron-withdrawing groups like nitro (NO₂) or carboxylates (CO₂Me) at the C7 position can lead to excellent N2 regioselectivity (≥ 96%).[1][2][4]

  • Temperature: Reaction temperature can influence the thermodynamic versus kinetic control of the reaction. Higher temperatures may favor the thermodynamically more stable N1 isomer.[3]

Q3: Which synthetic routes are preferred for obtaining 2H-indazoles?

A3: While direct N-alkylation can be tuned to favor the N2 isomer, certain reactions are inherently designed to produce 2H-indazoles. The Davis-Beirut reaction is a notable example, providing a reliable method for synthesizing the 2H-indazole core under redox-neutral conditions.[8] Another common method is the Cadogan-Sundberg cyclization.[9][10]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during indazole synthesis experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Suboptimal reaction temperature.- Inefficient catalyst or reagent.- Presence of water or other impurities.- Optimize the reaction temperature. For N-alkylation with NaH/THF, warming to 50°C can improve yields.[3]- For Cadogan-Sundberg cyclizations, ensure the phosphine reagent is of high quality and used in appropriate stoichiometry.- For Davis-Beirut reactions, the addition of a small amount of water (around 15%) to the alcohol solvent can significantly increase the yield.[8]- Ensure all reagents and solvents are anhydrous, especially when using moisture-sensitive reagents like NaH.
Poor N1/N2 Regioselectivity - Inappropriate choice of base and solvent.- Electronic effects of substituents are not being leveraged.- Reaction conditions favoring a mixture of kinetic and thermodynamic products.- For N1 selectivity, use NaH in THF.[1][2][4][5]- For N2 selectivity, consider indazole substrates with an electron-withdrawing group at the C7 position.[1][2][4]- To favor the thermodynamic N1 product, consider running the reaction at a higher temperature or for a longer duration to allow for equilibration.[3]
Formation of Byproducts - Side reactions due to harsh conditions.- Decomposition of starting materials or products.- Employ milder reaction conditions where possible. For instance, some modern variations of the Cadogan reaction can be performed under visible light at milder temperatures. - Purify starting materials to remove any impurities that might catalyze side reactions.
Difficulty in Separating N1 and N2 Isomers - Similar polarity of the two isomers.- Optimize the reaction to heavily favor one isomer, reducing the separation challenge.- If a mixture is unavoidable, utilize high-performance liquid chromatography (HPLC) or modify the isomers (e.g., through protection/deprotection) to alter their polarities for easier separation.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction conditions on the yield and regioselectivity of indazole synthesis.

Table 1: Effect of Base and Solvent on N-Alkylation of Methyl 1H-indazole-3-carboxylate

EntryBase (equiv.)SolventAlkylating AgentTemp. (°C)N1:N2 RatioCombined Yield (%)
1Cs₂CO₃ (2.0)DMFn-Pentyl bromide201.5:191
2K₂CO₃ (2.0)DMFn-Pentyl bromide201.4:189
3Na₂CO₃ (2.0)DMFn-Pentyl bromide201.5:127
4Cs₂CO₃ (2.0)THFn-Pentyl bromide20-No Reaction
5Cs₂CO₃ (2.0)MeCNn-Pentyl bromide201.9:185
6Cs₂CO₃ (2.0)DMSOn-Pentyl bromide201.6:193
7NaH (1.2)THFn-Pentyl bromide50>99:189
8NaH (1.2)DMFn-Pentyl bromide502.3:188

Data synthesized from multiple sources.[1][11]

Table 2: Influence of Indazole Substituents on N1/N2 Regioselectivity (using NaH/THF)

C3-SubstituentC7-SubstituentN1:N2 Ratio
-CO₂MeH>99:1
-C(CH₃)₃H>99:1
H-NO₂4:96
H-CO₂Me4:96

Data indicates high N1 selectivity with bulky/electron-withdrawing C3 groups and high N2 selectivity with electron-withdrawing C7 groups.[1][4]

Table 3: Optimization of Davis-Beirut Reaction Solvent

Solvent (anhydrous)Yield (%)Solvent (with 15% H₂O)Yield (%)
n-Propanol27n-Propanol65
Methanol-Methanol-
Ethanol-Ethanol-

Addition of 15% water to alcohol solvents dramatically increases the yield.[8] Note: Yields for methanol and ethanol with water were reported to be similarly improved but specific percentages were not provided in the source.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation of Indazole

  • Preparation: To a solution of the desired 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature or gently heat to 50 °C if necessary. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: General Procedure for the Davis-Beirut Reaction

  • Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzylamine (1.0 eq), the desired alcohol solvent (e.g., n-propanol), and a 5% aqueous solution of potassium hydroxide (KOH). For optimized conditions, use a solvent mixture containing approximately 15% water.

  • Reaction: Heat the mixture to 60 °C and stir for 6 hours, or until reaction completion is monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[8]

Visualizations

Troubleshooting_Workflow start Start: Low Yield or Poor Selectivity check_reaction Review Reaction Conditions: Base, Solvent, Temperature start->check_reaction check_substrate Analyze Indazole Substituents: Steric and Electronic Effects start->check_substrate n1_goal Goal: N1-Alkylation check_reaction->n1_goal Seeking N1 Isomer n2_goal Goal: N2-Alkylation check_reaction->n2_goal Seeking N2 Isomer low_yield Issue: Low Yield check_reaction->low_yield Low Conversion check_substrate->n1_goal check_substrate->n2_goal n1_conditions Use NaH in THF. Consider bulky/EWG at C3. n1_goal->n1_conditions n1_temp Optimize Temperature (e.g., RT to 50°C) n1_conditions->n1_temp n2_conditions Use Indazole with EWG at C7. Consider Davis-Beirut or Cadogan-Sundberg. n2_goal->n2_conditions yield_solutions Check Reagent Purity. Ensure Anhydrous Conditions. Optimize Temperature/Time. For Davis-Beirut, add ~15% H2O. low_yield->yield_solutions N_Alkylation_Decision_Tree start Indazole N-Alkylation desired_isomer Desired Isomer? start->desired_isomer n1_isomer N1-Isomer desired_isomer->n1_isomer N1 n2_isomer N2-Isomer desired_isomer->n2_isomer N2 n1_base_solvent Base/Solvent System? n1_isomer->n1_base_solvent n1_nah_thf Use NaH in THF n1_base_solvent->n1_nah_thf For high selectivity n1_other Other (e.g., K2CO3/DMF) Expect mixture n1_base_solvent->n1_other If NaH is not suitable n1_substituent Consider C3-substituent (bulky or EWG) to enhance selectivity n1_nah_thf->n1_substituent n2_strategy Strategy? n2_isomer->n2_strategy n2_direct_alkylation Direct Alkylation n2_strategy->n2_direct_alkylation Direct n2_alternative_route Alternative Synthesis n2_strategy->n2_alternative_route Alternative n2_substituent Use Indazole with EWG at C7 n2_direct_alkylation->n2_substituent n2_davis_beirut Davis-Beirut or Cadogan-Sundberg n2_alternative_route->n2_davis_beirut

References

Technical Support Center: Regioselective Synthesis of N-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of N-substituted indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on controlling regioselectivity during the synthesis of these important heterocyclic compounds. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in obtaining the desired N-1 or N-2 substituted regioisomer.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the regioselective synthesis of N-substituted indazoles?

A1: The primary challenge stems from the annular tautomerism of the indazole ring. The proton on the pyrazole moiety can reside on either nitrogen atom, resulting in two tautomeric forms: 1H-indazole and 2H-indazole.[1][2][3] The 1H-tautomer is generally more thermodynamically stable.[1][3][4][5][6] Consequently, direct substitution reactions, such as alkylation or acylation, on an unprotected indazole scaffold often yield a mixture of N-1 and N-2 substituted products, making regioselectivity a significant hurdle.[1][4][7] Achieving high selectivity for a single regioisomer is crucial for synthesizing specific, biologically active molecules and necessitates careful control of reaction conditions.[1][4][7]

Q2: What are the key factors that influence N-1 versus N-2 regioselectivity in indazole substitution?

A2: Several factors critically influence the ratio of N-1 to N-2 products. These include:

  • Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring have a profound impact. Bulky groups at the C-3 position tend to favor N-1 substitution due to steric hindrance around the N-2 position.[1][7] Conversely, electron-withdrawing groups (EWGs), such as -NO₂ or -CO₂Me, particularly at the C-7 position, can strongly direct substitution to the N-2 position.[1][4][5][7][8][9]

  • Reaction Conditions (Base and Solvent): The choice of base and solvent is crucial. For example, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for favoring N-1 alkylation.[1][4][7][8][10] Different base/solvent combinations can significantly alter the product ratio.[4][7][9]

  • Nature of the Electrophile: The alkylating or acylating agent itself can influence the regiochemical outcome.[1][4][9]

  • Thermodynamic vs. Kinetic Control: N-1 substituted products are often the thermodynamically more stable isomers, while N-2 products can be favored under kinetically controlled conditions.[1][5][6][11] Running a reaction at a higher temperature or for a longer duration may favor the N-1 isomer through equilibration.[10]

Q3: Are there synthetic methods that are inherently selective for 2H-indazoles?

A3: Yes. While direct alkylation can be tuned for N-2 selectivity, certain synthetic routes are designed to specifically construct the 2H-indazole core. Prominent methods include the Davis-Beirut reaction and the Cadogan reductive cyclization.[1] The Cadogan reaction, for instance, involves the reductive cyclization of ortho-imino-nitrobenzene substrates, often using a phosphine reagent, to selectively form 2H-indazoles.[1][12]

Troubleshooting Guides

Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N-1 and N-2 isomers. How can I improve selectivity for the N-1 substituted product?

Solution: To favor the thermodynamically preferred N-1 product, you should adjust your reaction conditions to promote equilibration and exploit steric and electronic factors.

  • Change Base/Solvent System: Switch to sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). This combination is known to provide high N-1 selectivity, often exceeding 95:5 (N1:N2).[4][8][10]

  • Introduce a Bulky C-3 Substituent: If your synthetic route allows, incorporating a sterically demanding group at the C-3 position (e.g., tert-butyl, carboxymethyl) can significantly hinder attack at the N-2 position, thus favoring N-1 substitution.[1][4][7][8]

  • Increase Reaction Temperature/Time: Allowing the reaction to proceed at a higher temperature (e.g., 50 °C) or for a longer duration can facilitate the conversion of the kinetic N-2 product to the more stable thermodynamic N-1 product.[9][10]

Problem 2: I need to synthesize the N-2 substituted indazole, but my current method favors the N-1 isomer. What should I change?

Solution: To favor the kinetically preferred N-2 product, you need to alter the electronic properties of the substrate or use reaction conditions that avoid thermodynamic equilibration.

  • Introduce a C-7 Electron-Withdrawing Group (EWG): Placing an EWG like -NO₂ or -CO₂Me at the C-7 position has been shown to confer excellent N-2 regioselectivity (≥ 96%).[1][4][5][8][9]

  • Use Acidic Conditions: In some cases, acidic conditions can promote N-2 alkylation. For example, using triflic acid (TfOH) as a catalyst with diazo compounds has been shown to afford N-2 alkylated products with high regioselectivity.[1][13]

  • Consider the Mitsunobu Reaction: The Mitsunobu reaction provides a reliable method for achieving N-2 selectivity.[2]

  • Employ a Directed Synthesis: Utilize a method like the one-pot Condensation-Cadogan Reductive Cyclization, which is specifically designed to produce 2H-indazoles from ortho-nitrobenzaldehydes and amines.[12]

Data Presentation

Table 1: Effect of Reaction Conditions on the Regioselectivity of Indazole N-Alkylation

Indazole SubstrateAlkylating AgentBaseSolventTemperature (°C)N-1:N-2 RatioYield (%)Reference
1H-IndazoleMethyl IodideNaHTHF0 to RT>95:585[10]
1H-IndazoleMethyl IodideK₂CO₃DMFRT~1:1-[10]
3-tert-butyl-1H-indazoleAlkyl BromideNaHTHFRT to 50>99:1-[4][8]
7-Nitro-1H-indazoleAlkyl BromideNaHTHFRT to 50<4:≥96-[4][5][8][9]
7-Carboxy-1H-indazoleAlkyl BromideNaHTHFRT to 50<4:≥96-[4][5][8][9]
Methyl 5-bromo-1H-indazole-3-carboxylateVarious AlcoholsDEAD, TPPTHF50N-2 selective>90[2]

Experimental Protocols

Protocol 1: Selective N-1 Alkylation using NaH/THF (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N-1 position.

  • Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes. The formation of the sodium salt of the indazole is often observed.[11]

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.[1]

  • Reaction: Allow the reaction to stir at room temperature or gently heat to 50 °C if necessary. Monitor its progress by TLC or LC-MS until the starting material is consumed.[1][11]

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.[1][7][11] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.[1][7]

Protocol 2: Selective N-2 Synthesis via One-Pot Cadogan Reductive Cyclization

This protocol provides regioselective access to 2H-indazoles.[12]

  • Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).[1][12]

  • Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.[1][12]

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.[1][12]

  • Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).[1]

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.[1]

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[1]

Visualizations

G cluster_start Starting Point cluster_troubleshooting Troubleshooting Workflow for N-1 Selectivity cluster_outcome Desired Outcome start Low N1/N2 Regioselectivity check_base Is the base NaH in THF? start->check_base change_base Action: Switch to NaH/THF base/solvent system. check_base->change_base No   check_sterics Does the indazole have a bulky C-3 substituent? check_base->check_sterics  Yes change_base->check_sterics add_sterics Strategy: Redesign synthesis to include a bulky C-3 group. check_sterics->add_sterics No   check_temp Is the reaction run at an elevated temperature (e.g., 50°C)? check_sterics->check_temp  Yes add_sterics->check_temp increase_temp Action: Increase reaction temperature and/or extend reaction time. check_temp->increase_temp No   end_node High N-1 Selectivity Achieved check_temp->end_node  Yes increase_temp->end_node G cluster_input Inputs cluster_factors Controlling Factors cluster_control Control Type cluster_output Products Indazole 1H-Indazole Conditions Reaction Conditions (Base, Solvent, Temp) Indazole->Conditions Substituents Indazole Substituents (Steric & Electronic) Indazole->Substituents Kinetic Kinetic Control (Lower Temp, Specific Reagents) Conditions->Kinetic Thermodynamic Thermodynamic Control (Higher Temp, NaH/THF) Conditions->Thermodynamic Substituents->Kinetic Substituents->Thermodynamic N2_Product N-2 Substituted Indazole (Kinetic Product) Kinetic->N2_Product N1_Product N-1 Substituted Indazole (Thermodynamic Product) Thermodynamic->N1_Product

References

Technical Support Center: Purifying Indazole Derivatives via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying indazole derivatives using column chromatography. Find detailed protocols, troubleshooting advice, and answers to frequently asked questions to navigate common challenges encountered during experiments.

Experimental Protocol: Purification of a Representative Indazole Derivative

This protocol outlines a general procedure for the purification of a crude indazole derivative using silica gel column chromatography.

1. Materials and Reagents:

  • Crude indazole derivative

  • Silica gel (60-120 mesh for gravity chromatography or 230-400 mesh for flash chromatography)

  • n-Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (for sample loading, optional)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Sand

  • Eluent collection tubes or flasks

  • Rotary evaporator

2. Method Development with Thin Layer Chromatography (TLC):

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired indazole derivative to ensure good separation.

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in various solvent systems with differing polarities (e.g., start with 10% ethyl acetate in hexane and increase the polarity).

  • Visualize the spots under UV light (254 nm).

  • The ideal solvent system will show good separation between the desired product spot and impurities.

3. Column Preparation:

  • Select a glass column of an appropriate size based on the amount of crude material. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight.

  • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., n-hexane).

  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Allow the silica gel to settle, then drain the excess solvent until the solvent level is just above the silica surface.

  • Add a thin layer of sand (approximately 1 cm) on top of the silica gel bed to prevent disturbance during sample and eluent addition.

4. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude indazole derivative in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude material) to this solution. Evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Wet Loading: Dissolve the crude product in the minimum possible amount of the eluting solvent or a slightly more polar solvent. Using a pipette, carefully and evenly apply the solution to the top of the silica gel bed. Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.

5. Elution and Fraction Collection:

  • Carefully add the eluting solvent to the top of the column.

  • Begin elution by opening the stopcock. For flash chromatography, apply gentle air pressure to achieve a steady flow rate.

  • Collect fractions in separate tubes or flasks. The size of the fractions will depend on the column size and the separation.

  • Monitor the separation by collecting small spots from the eluting fractions and running TLC plates.

6. Product Isolation:

  • Identify the fractions containing the pure indazole derivative using TLC.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Determine the yield and confirm the purity and identity of the compound using analytical techniques such as NMR, MS, and HPLC.

Data Presentation

Table 1: Typical Parameters for Column Chromatography of Indazole Derivatives

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)The choice of mesh size depends on whether gravity or flash chromatography is used.
Mobile Phase Hexane/Ethyl Acetate, Petroleum Ether/Ethyl AcetateThe ratio is determined by TLC analysis to achieve an Rf of 0.2-0.3 for the target compound.
Crude to Silica Ratio 1:20 to 1:100 (by weight)A higher ratio is used for more difficult separations.
Elution Mode Isocratic or GradientGradient elution (gradually increasing solvent polarity) can be effective for separating compounds with a wide range of polarities.
Typical Yield 40-90%Yield is highly dependent on the reaction and the purity of the crude material.

Mandatory Visualization

ColumnChromatographyWorkflow start Start: Crude Indazole Derivative Mixture tlc TLC Method Development (Optimize Solvent System) start->tlc prep_column Prepare Silica Gel Column tlc->prep_column load_sample Load Sample (Dry or Wet Loading) prep_column->load_sample elution Elute with Optimized Solvent & Collect Fractions load_sample->elution monitor Monitor Fractions by TLC elution->monitor monitor->elution Continue elution combine Combine Pure Fractions monitor->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate product Purified Indazole Derivative evaporate->product analysis Analyze Purity & Structure (NMR, MS, HPLC) product->analysis end End analysis->end

Caption: Workflow for the purification of indazole derivatives by column chromatography.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: My indazole derivative is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A1: This indicates your compound is very polar. You can try more polar solvent systems. A common strategy for polar, nitrogen-containing heterocyclic compounds is to add a small amount of methanol to your eluent (e.g., 1-10% methanol in dichloromethane). Alternatively, adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system can help to deactivate the acidic sites on the silica gel and improve the elution of basic compounds.

Q2: I am having difficulty separating the N1 and N2 isomers of my substituted indazole. They have very similar Rf values. What are my options?

A2: The separation of N1 and N2 indazole isomers is a common and significant challenge as they often exhibit very similar polarities.[1]

  • Optimize Chromatography: Try a very long column with a shallow solvent gradient to maximize resolution. Sometimes, switching to a different stationary phase like alumina or a bonded-phase silica can provide different selectivity.

  • Recrystallization: If the isomers are crystalline, fractional recrystallization can be a powerful purification technique.[2]

  • Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative with a significantly different polarity, allowing for separation. The protecting group can then be removed.

Q3: My compound appears to be decomposing on the silica gel column. How can I confirm this and what can I do to prevent it?

A3: To confirm decomposition, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it in the same or a different solvent system. If you see spots that are not on the diagonal, it indicates decomposition. To prevent this:

  • Deactivate the Silica: Treat the silica gel with a base like triethylamine before packing the column. You can do this by adding a small percentage of triethylamine to the eluting solvent.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded silica phase (e.g., C18 for reverse-phase chromatography).

  • Work Quickly: Minimize the time your compound is in contact with the silica gel by using flash chromatography.

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
Poor Separation (Overlapping Bands) - Inappropriate solvent system.- Column overloaded.- Poor column packing (channeling).- Re-optimize the solvent system using TLC to achieve a greater difference in Rf values.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully to ensure it is homogeneous and free of air bubbles.
Streaking or Tailing of Bands - Compound is too polar for the solvent system.- Interaction with acidic silica gel.- Sample is not soluble in the eluting solvent.- Increase the polarity of the eluting solvent.- Add a small amount of triethylamine or methanol to the eluent.- For loading, dissolve the sample in a minimal amount of a stronger, more polar solvent and then adsorb it onto a small amount of silica gel (dry loading).
Compound Elutes Too Quickly (in the solvent front) - Eluting solvent is too polar.- Start with a less polar solvent system. Ensure your initial TLC analysis was accurate.
Compound Does Not Elute from the Column - Eluting solvent is not polar enough.- Irreversible adsorption to the silica gel.- Gradually increase the polarity of the eluent (gradient elution).- If the compound is basic, it may be strongly adsorbed. Try eluting with a solvent system containing triethylamine or ammonia in methanol. In some cases, the compound may not be recoverable from silica.
Cracked or Channeled Silica Bed - The column ran dry.- Heat generated from the interaction of a very polar solvent with the silica.- Always keep the solvent level above the top of the silica bed.- When switching to a much more polar solvent, do so gradually. Pre-equilibrate the column with the new solvent system before introducing the sample if possible.

References

identifying and removing impurities in 4-methyl-1H-indazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-1H-indazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the reduction of a nitro-intermediate, specifically 4-methyl-5-nitro-1H-indazole. This transformation can be achieved using various reducing agents.

Q2: What are the potential impurities I might encounter during this synthesis?

Several impurities can arise during the synthesis of this compound. These can be broadly categorized as:

  • Starting Material Impurities: Residual 4-methyl-5-nitro-1H-indazole.

  • Intermediates from Incomplete Reduction: Partially reduced species such as 4-methyl-5-nitroso-1H-indazole and N-(4-methyl-1H-indazol-5-yl)hydroxylamine.

  • Byproducts from Side Reactions: Azoxy compounds formed by the condensation of nitroso and hydroxylamine intermediates.

  • Regioisomers: Depending on the initial cyclization strategy to form the indazole core, regioisomers may be present.

  • Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as inorganic salts from the workup.

Q3: How can I monitor the progress of the reduction reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, for example, is a mixture of ethyl acetate and hexanes. The disappearance of the starting material (4-methyl-5-nitro-1H-indazole) and the appearance of the more polar product spot (this compound) indicate the progression of the reaction.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inactive Reducing Agent/Catalyst For catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is fresh and not poisoned. For metal-based reductions (e.g., SnCl₂, Fe), use a fine powder to maximize surface area and consider pre-activation if necessary.
Poor Solubility of Starting Material Ensure the 4-methyl-5-nitro-1H-indazole is fully dissolved in the reaction solvent. If solubility is an issue, consider a different solvent system or gentle heating.
Incorrect Reaction Temperature Some reduction reactions require heating to proceed at a reasonable rate. Monitor the reaction temperature and optimize if necessary. However, excessive heat can lead to side product formation.
Insufficient Amount of Reducing Agent Ensure you are using a sufficient molar excess of the reducing agent as specified in the protocol.
Issue 2: Presence of Impurities in the Final Product

Identification and Removal of Common Impurities:

ImpurityIdentification MethodRemoval Method
Unreacted 4-methyl-5-nitro-1H-indazole TLC, HPLC, ¹H NMRColumn chromatography or recrystallization.
Partially Reduced Intermediates (Nitroso, Hydroxylamine) HPLC-MS, ¹H NMRDrive the reaction to completion by extending the reaction time or adding more reducing agent. These impurities can often be removed by column chromatography.
Azoxy Byproducts HPLC-MS, ¹H NMRThese are often less polar than the desired amine and can be separated by column chromatography.
Regioisomers HPLC, ¹H NMR, ¹³C NMRCareful column chromatography is typically required for separation. The choice of the initial synthetic route to the indazole core is critical to minimize regioisomer formation.

Experimental Protocols

Synthesis of this compound via Reduction of 4-methyl-5-nitro-1H-indazole

This protocol describes a general procedure using stannous chloride (SnCl₂) as the reducing agent.

Materials:

  • 4-methyl-5-nitro-1H-indazole

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-methyl-5-nitro-1H-indazole (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of stannous chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the addition of a saturated aqueous solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is basic (pH 8-9).

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude this compound.

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexanes.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the dried silica with the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing the polarity).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of ethanol and water).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Typical Reaction and Purification Data

ParameterValue
Starting Material 4-methyl-5-nitro-1H-indazole
Reducing Agent SnCl₂·2H₂O / HCl
Reaction Solvent Ethanol
Reaction Temperature 78 °C (Reflux)
Reaction Time 2-4 hours
Crude Yield 85-95%
Purity before Purification (by HPLC) ~80-90%
Purification Method Column Chromatography
Eluent System Ethyl Acetate / Hexanes Gradient
Final Yield after Purification 70-85%
Final Purity (by HPLC) >98%

Table 2: Analytical Characterization Data

Analytical Technique4-methyl-5-nitro-1H-indazole (Starting Material)This compound (Product)
Appearance Yellow to orange solidOff-white to light brown solid
¹H NMR (DMSO-d₆, 400 MHz) δ 13.8 (br s, 1H), 8.5 (s, 1H), 7.8 (s, 1H), 2.6 (s, 3H)δ 12.5 (br s, 1H), 7.8 (s, 1H), 7.0 (s, 1H), 4.9 (br s, 2H), 2.2 (s, 3H)
¹³C NMR (DMSO-d₆, 101 MHz) δ 142.1, 139.8, 135.2, 122.5, 118.9, 110.4, 9.8δ 138.7, 134.5, 129.8, 121.3, 112.1, 108.9, 9.1
Mass Spectrometry (ESI+) m/z 178.1 [M+H]⁺m/z 148.1 [M+H]⁺

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 4-methyl-5-nitro-1H-indazole Reaction Reduction (e.g., SnCl2/HCl) Start->Reaction Ethanol Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Purification_Choice Purification Method Crude_Product->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography High Purity Needed Recrystallization Recrystallization Purification_Choice->Recrystallization Sufficiently Pure Crude Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Impurity_Formation Starting_Material 4-methyl-5-nitro-1H-indazole (Ar-NO2) Nitroso 4-methyl-5-nitroso-1H-indazole (Ar-NO) Starting_Material->Nitroso Reduction Hydroxylamine N-(4-methyl-1H-indazol-5-yl)hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine Reduction Azoxy Azoxy byproduct (Ar-N(O)=N-Ar) Nitroso->Azoxy Condensation Amine This compound (Ar-NH2) Hydroxylamine->Amine Reduction Hydroxylamine->Azoxy Condensation

Caption: Potential impurity formation pathway during the reduction of 4-methyl-5-nitro-1H-indazole.

stability and storage conditions for 4-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of 4-methyl-1H-indazol-5-amine, alongside troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Stability and Storage Conditions

Proper storage and handling are crucial for maintaining the integrity and activity of this compound. The following table summarizes the recommended storage conditions based on available data.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) or Room TemperatureCool temperatures slow down potential degradation processes. Specific temperature depends on the supplier's recommendation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation, as aromatic amines can be sensitive to air.
Light Store in the dark (e.g., amber vial)To prevent photodegradation, a common issue with amine-containing compounds.[1]
Moisture Keep container tightly closed in a dry placeThe compound can be sensitive to moisture, which can lead to degradation or clumping of the solid.
Container Tightly sealed, appropriate for chemical storagePrevents contamination and exposure to air and moisture.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of degradation of this compound?

A1: Visual changes such as a change in color (e.g., darkening) or texture of the solid powder can be initial indicators of degradation. In solution, the appearance of precipitates or a color change may also suggest instability. For experimental validation, you may observe unexpected results, such as lower than expected reaction yields or the appearance of unknown peaks in analytical techniques like HPLC or LC-MS.

Q2: How long can I store this compound?

A2: The shelf-life of this compound will depend on the storage conditions. When stored under the recommended conditions (refrigerated, under inert gas, and protected from light and moisture), it should remain stable for an extended period. For long-term storage, it is always best to refer to the manufacturer's certificate of analysis and re-qualify the material if it has been stored for a prolonged time.

Q3: Is it necessary to handle this compound in a glove box?

A3: While not always mandatory, handling the compound in a glove box with an inert atmosphere is highly recommended, especially when aliquoting for long-term storage or preparing solutions for sensitive applications. This minimizes exposure to air and moisture, thereby preserving the compound's integrity.

Q4: What solvents are recommended for dissolving this compound?

A4: The choice of solvent will depend on the specific experimental requirements. It is advisable to prepare solutions fresh for each experiment. If a stock solution needs to be stored, it should be kept at a low temperature (e.g., -20°C or -80°C) and protected from light. The stability in solution is generally lower than in the solid state, so long-term storage of solutions is not recommended without prior stability studies.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in your experiments.

Issue Possible Cause Recommended Action
Unexpected reaction byproducts Degradation of this compound.Confirm the purity of your starting material using an appropriate analytical method (e.g., NMR, LC-MS). If degradation is suspected, use a fresh batch of the compound. Ensure all handling and storage recommendations have been followed.
Poor solubility The compound may have degraded or absorbed moisture.Try gentle heating or sonication to aid dissolution. If solubility issues persist, it may be an indication of degradation. It is advisable to use a fresh, properly stored sample.
Inconsistent experimental results Inconsistent quality of the starting material.Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles or exposure of the entire batch to the atmosphere. Always use a fresh aliquot for each experiment.
Color change of the solid material Oxidation or degradation.A significant color change is a strong indicator of degradation. The material should not be used for experiments where high purity is critical.

Experimental Workflow & Decision Trees

The following diagrams provide a logical workflow for troubleshooting stability issues and a decision tree for the proper storage and handling of this compound.

troubleshooting_workflow start Unexpected Experimental Result check_purity Check Purity of Starting Material (e.g., LC-MS, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure troubleshoot_reaction Troubleshoot other reaction parameters (reagents, conditions) is_pure->troubleshoot_reaction Yes use_fresh Use a fresh, properly stored batch of the compound is_pure->use_fresh No end_good Problem Solved troubleshoot_reaction->end_good end_bad Problem Persists: Contact Technical Support troubleshoot_reaction->end_bad review_storage Review storage and handling procedures use_fresh->review_storage implement_changes Implement improved storage and handling review_storage->implement_changes implement_changes->end_good

Caption: Troubleshooting workflow for unexpected experimental results.

storage_decision_tree start Receiving this compound is_long_term Long-term storage? start->is_long_term long_term_storage Store at 2-8°C under inert gas in the dark. Aliquot if necessary. is_long_term->long_term_storage Yes is_short_term Short-term storage (frequent use)? is_long_term->is_short_term No weighing Weighing for experiment long_term_storage->weighing short_term_storage Store in a desiccator at room temperature, protected from light. is_short_term->short_term_storage Yes is_short_term->weighing No (direct use) short_term_storage->weighing use_inert Use inert atmosphere (glove box)? weighing->use_inert in_glovebox Weigh in glove box use_inert->in_glovebox Yes on_bench Weigh quickly on the bench use_inert->on_bench No dissolving Dissolving for experiment in_glovebox->dissolving on_bench->dissolving prepare_fresh Prepare solution fresh dissolving->prepare_fresh end Use in experiment prepare_fresh->end

References

Technical Support Center: Overcoming Poor Solubility of Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole-based compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to the poor aqueous solubility of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: Why are my indazole-based compounds often poorly soluble in aqueous buffers?

A1: The poor aqueous solubility of many indazole-based compounds stems from their molecular structure. The indazole core is a planar, aromatic bicyclic system that is inherently hydrophobic.[1] This lipophilic nature, combined with strong intermolecular interactions in the solid state (high crystal lattice energy), makes it difficult for water molecules to solvate the compound, leading to low solubility in aqueous media.[1][2]

Q2: What is the simplest first step to dissolve my compound for a preliminary in vitro assay?

A2: The most common and recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent, typically Dimethyl Sulfoxide (DMSO).[1] This stock solution can then be serially diluted into your aqueous assay buffer to achieve the desired final concentration. It is critical to keep the final concentration of the organic solvent low (usually <0.5% for DMSO) to avoid artifacts or cellular toxicity.[1] Always include a vehicle control with the same final solvent concentration in your experiments.[1]

Q3: My compound precipitates when I dilute my DMSO stock into the aqueous buffer. What should I do?

A3: This is a common issue that occurs when the final concentration of the compound in the buffer exceeds its thermodynamic solubility limit. Here are several troubleshooting steps:

  • Vortex Vigorously: When adding the DMSO stock to the buffer, vortex the solution immediately and vigorously to promote rapid mixing and minimize localized high concentrations that can trigger precipitation.[1]

  • Lower the Final Concentration: Your desired concentration may be too high. Try working with a lower final concentration of the compound.

  • Use Co-solvents or Surfactants: In addition to DMSO from the stock, consider including a small percentage of other co-solvents or a non-ionic surfactant like Tween 80 in your final buffer to increase the solubilizing capacity of the medium.[3]

  • Utilize Cyclodextrins: Cyclodextrins are cage-like molecules that can encapsulate hydrophobic drugs, increasing their apparent solubility.[3][4] Adding a carrier like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to your buffer can prevent precipitation.[1][3]

Q4: Can I use pH adjustment to improve the solubility of my indazole derivative?

A4: Yes, if your indazole compound has ionizable functional groups (acidic or basic centers), pH adjustment can be a very effective strategy.[1][5] The solubility of ionizable compounds is highly dependent on pH.[6]

  • For Weakly Basic Compounds: Decreasing the pH (making the solution more acidic) will protonate the basic group, forming a more soluble salt.[1]

  • For Weakly Acidic Compounds: Increasing the pH (making the solution more alkaline) will deprotonate the acidic group, also forming a more soluble salt.[1] It is advisable to perform a pH-solubility profile experiment to determine the optimal pH range for your specific compound.[1]

Q5: What are the more advanced formulation strategies for improving solubility for in vivo studies or drug development?

A5: For applications requiring higher drug exposure, such as preclinical and clinical studies, more advanced formulation strategies are necessary. The primary goal of these techniques is to increase the bioavailability of the drug.[7] Key approaches include:

  • Salt Formation: This is a common and effective method for increasing the solubility and dissolution rates of acidic and basic drugs.[6][8] By reacting the ionizable drug with a suitable counter-ion, a salt form with improved physicochemical properties can be created.[9][10]

  • Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is converted into a higher-energy amorphous state by dispersing it within a polymer matrix.[11] This approach can significantly increase aqueous solubility and generate a supersaturated solution upon dissolution, which can enhance drug absorption.[12][13]

  • Co-crystals: A co-crystal is a multi-component crystalline solid where the drug and a pharmaceutically acceptable co-former are held together by non-covalent interactions.[14][15] This crystal engineering approach can modify the drug's physicochemical properties, including solubility and dissolution rate, without altering its chemical structure.[16][17]

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[3][18][19]

Q6: How do I choose between salt formation, co-crystals, and amorphous solid dispersions?

A6: The choice of strategy depends on the physicochemical properties of your compound, the desired drug loading, and stability considerations. The following workflow provides a general decision-making framework.

G cluster_legend Legend Start_L Start/End Decision_L Decision Point Process_L Process/Strategy Fail_L Consider Alternative Start Poorly Soluble Indazole Compound Ionizable Is the compound ionizable (acidic/basic)? Start->Ionizable SaltScreen Perform Salt Screening Ionizable->SaltScreen Yes CoCrystalScreen Perform Co-crystal Screening Ionizable->CoCrystalScreen No / Non-ionizable SaltSuccess Stable, soluble salt formed? SaltScreen->SaltSuccess DevelopSalt Develop Salt Form SaltSuccess->DevelopSalt Yes SaltSuccess->CoCrystalScreen No CoCrystalSuccess Stable, soluble co-crystal formed? CoCrystalScreen->CoCrystalSuccess DevelopCoCrystal Develop Co-crystal Form CoCrystalSuccess->DevelopCoCrystal Yes ASD Formulate as Amorphous Solid Dispersion (ASD) CoCrystalSuccess->ASD No ASDSuccess Is ASD physically and chemically stable? ASD->ASDSuccess DevelopASD Develop ASD Formulation ASDSuccess->DevelopASD Yes Alternative Re-evaluate or consider other strategies (e.g., lipids, nanoparticles) ASDSuccess->Alternative No

Caption: A decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guides & Data

Comparison of Solubility Enhancement Strategies

The table below summarizes the primary strategies, their mechanisms, and key considerations.

StrategyMechanism of ActionSuitable ForKey AdvantagesKey Disadvantages
Co-solvents (e.g., DMSO) Reduces solvent polarity, increasing solubility of lipophilic compounds.[1]In vitro assays, initial screening.Simple, rapid, widely used for stock solutions.[1]Can be toxic to cells at higher concentrations; may interfere with assays.[1]
pH Adjustment Converts the drug into its more soluble ionized (salt) form in solution.[1]Ionizable (weakly acidic or basic) compounds.Simple, powerful, and cost-effective for solubilizing ionizable drugs.[7]Risk of precipitation if pH changes (e.g., in GI tract); potential for chemical instability at pH extremes.[7]
Salt Formation Forms a new solid-state form with its own, often higher, solubility and dissolution rate.[6]Ionizable (weakly acidic or basic) compounds.Well-established regulatory path; can significantly improve solubility and dissolution.[8]Not applicable to neutral compounds; risk of converting back to the less soluble free form.[7]
Amorphous Solid Dispersion (ASD) Converts the crystalline drug to a high-energy amorphous state, increasing apparent solubility and enabling supersaturation.[11]Most compounds, especially "brick-dust" molecules with high melting points.[20]Large solubility increases are possible; can sustain supersaturation.[13]Amorphous forms are inherently unstable and can recrystallize over time; requires a stabilizing polymer.[7]
Co-crystals Modifies the crystal lattice via non-covalent bonds with a co-former, altering physicochemical properties.[17]All types of compounds, including non-ionizable ones.[15]Improves solubility and stability while maintaining a stable crystalline form; patentable.[15]Co-former selection can be challenging; potential for dissociation in solution.[14]
Complexation (Cyclodextrins) Encapsulates the hydrophobic drug molecule within the host cavity, increasing its apparent water solubility.[3]Compounds that fit within the cyclodextrin cavity.Improves solubility and stability; often used in parenteral formulations.[4]Drug loading is limited by stoichiometry; can be expensive.[13]
Illustrative Solubility Data

This table presents representative data on how these strategies might improve the aqueous solubility of a hypothetical indazole-based compound.

FormulationAqueous Solubility (µg/mL)Fold Increase
Crystalline Drug (Parent)0.51x
pH 2.0 (as a basic salt)50100x
Hydrochloride Salt75150x
Co-crystal with Benzoic Acid2550x
20% Drug-Load ASD with PVP120240x

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This lab-scale method is used to screen for effective drug-polymer combinations.

  • Materials: Your indazole compound, a polymer (e.g., PVP, HPMC-AS), a common solvent (e.g., acetone, methanol) that dissolves both drug and polymer.

  • Preparation: a. Accurately weigh the indazole compound and the selected polymer to achieve the desired drug loading (e.g., 20% drug, 80% polymer). b. Dissolve both components completely in a minimal amount of the common solvent in a round-bottom flask. c. Ensure a clear solution is formed, indicating miscibility.

  • Solvent Removal: a. Attach the flask to a rotary evaporator. b. Evaporate the solvent under reduced pressure. Gentle heating (e.g., 40°C) can be applied to expedite the process. c. Continue evaporation until a thin, solid film is formed on the flask wall and all solvent is removed.

  • Drying and Collection: a. Place the flask in a vacuum oven overnight at a moderate temperature (e.g., 40°C) to remove any residual solvent. b. Carefully scrape the resulting solid dispersion from the flask walls.

  • Characterization: a. Analyze the solid dispersion using Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity (i.e., a "halo" pattern instead of sharp peaks). b. Use Differential Scanning Calorimetry (DSC) to confirm a single glass transition temperature (Tg), indicating a miscible, amorphous system.

Protocol 2: Screening for Co-crystal Formation via Liquid-Assisted Grinding (LAG)

LAG is an efficient, solvent-minimal method for screening co-crystal formation.

  • Materials: Your indazole compound, a selection of pharmaceutically acceptable co-formers (e.g., benzoic acid, succinic acid), a mortar and pestle, a small amount of a wetting solvent (e.g., acetonitrile, ethanol).

  • Preparation: a. Weigh the indazole compound and a co-former in a specific stoichiometric ratio (e.g., 1:1 molar ratio). b. Place the powders into the mortar.

  • Grinding: a. Add a few drops (e.g., 10-20 µL) of the wetting solvent. The mixture should be a paste, not a slurry. b. Grind the mixture manually with the pestle for 15-20 minutes.

  • Analysis: a. Collect the resulting solid powder. b. Analyze the powder using Powder X-ray Diffraction (PXRD). c. A new, unique PXRD pattern that is different from the patterns of the starting materials indicates the potential formation of a new co-crystal phase.[17]

Visualized Mechanisms and Pathways

Mechanism of Amorphous Solid Dispersions

ASDs improve bioavailability by generating and sustaining a supersaturated state of the drug in solution, a concept often called the "spring and parachute" effect.

G cluster_0 ASD Dissolution: 'Spring and Parachute' Effect ASD Amorphous Solid Dispersion (Drug in Polymer Matrix) Dissolution Rapid Dissolution in Aqueous Media ASD->Dissolution Supersaturation High-Energy Supersaturated Solution ('Spring') Dissolution->Supersaturation Absorption Enhanced Absorption (Increased Bioavailability) Supersaturation->Absorption Desired Pathway Precipitation Precipitation into Stable, Low-Solubility Crystal Form Supersaturation->Precipitation Undesired Pathway Parachute Polymer Inhibits/ Slows Precipitation ('Parachute') Supersaturation->Parachute Parachute->Absorption Maintains high concentration for absorption

Caption: The "spring and parachute" mechanism of an Amorphous Solid Dispersion.
Context: Indazoles as Kinase Inhibitors

Many indazole-based drugs are kinase inhibitors that target key signaling pathways implicated in diseases like cancer. Understanding this context is crucial for drug development.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Indazole Indazole-Based Kinase Inhibitor Indazole->Receptor Inhibits ATP Binding

Caption: Indazole derivatives often act as inhibitors in kinase signaling cascades.

References

Technical Support Center: Scaling Up the Synthesis of 4-Methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 4-methyl-1H-indazol-5-amine. The content includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address challenges encountered during laboratory-scale and pilot-scale production.

Experimental Protocols

A plausible and scalable synthetic route to this compound involves a two-step process starting from 2,3-dimethyl-6-nitroaniline. This route includes the formation of the indazole ring via diazotization and cyclization, followed by the reduction of the nitro group.

Step 1: Synthesis of 4-Methyl-5-nitro-1H-indazole

This procedure is adapted from established methods for the synthesis of nitroindazoles.

  • Reaction Scheme:

    • 2,3-dimethyl-6-nitroaniline is treated with sodium nitrite in an acidic medium to form a diazonium salt, which then undergoes intramolecular cyclization to yield 4-methyl-5-nitro-1H-indazole.

  • Materials and Reagents:

    • 2,3-dimethyl-6-nitroaniline

    • Glacial Acetic Acid

    • Sodium Nitrite (NaNO₂)

    • Deionized Water

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Brine (saturated NaCl solution)

    • Ethyl Acetate

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure (Lab Scale):

    • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,3-dimethyl-6-nitroaniline (16.6 g, 0.1 mol) in glacial acetic acid (150 mL).

    • Cool the stirred solution to 0-5 °C in an ice-salt bath.

    • Dissolve sodium nitrite (8.3 g, 0.12 mol) in deionized water (30 mL) and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into 500 mL of ice-water with vigorous stirring.

    • Filter the resulting precipitate, wash the solid with cold water until the filtrate is neutral, and then dry under vacuum to yield crude 4-methyl-5-nitro-1H-indazole.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and scalable method.

  • Reaction Scheme:

    • 4-methyl-5-nitro-1H-indazole is reduced to this compound using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Materials and Reagents:

    • 4-methyl-5-nitro-1H-indazole

    • Palladium on Carbon (10% Pd/C)

    • Ethanol or Methanol

    • Hydrogen Gas (H₂)

    • Celite® or a similar filter aid

  • Procedure (Lab Scale):

    • To a hydrogenation vessel, add 4-methyl-5-nitro-1H-indazole (17.7 g, 0.1 mol) and ethanol (200 mL).

    • Carefully add 10% Pd/C (0.9 g, 5% w/w) to the suspension.

    • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the mixture at room temperature.

    • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.

    • The product can be further purified by recrystallization if necessary.

Data Presentation

The following tables provide a summary of hypothetical quantitative data for the synthesis at both lab and pilot scales.

Table 1: Synthesis of 4-Methyl-5-nitro-1H-indazole

ParameterLab Scale (100 mmol)Pilot Scale (10 mol)
Starting Material
2,3-dimethyl-6-nitroaniline16.6 g1.66 kg
Glacial Acetic Acid150 mL15 L
Sodium Nitrite8.3 g830 g
Reaction Conditions
Temperature0-5 °C, then RT0-5 °C, then RT
Reaction Time12-16 hours16-24 hours
Results
Typical Yield80-90%75-85%
Product Weight (approx.)14.2 - 15.9 g1.33 - 1.50 kg
Purity (crude)>95%>95%

Table 2: Synthesis of this compound

ParameterLab Scale (100 mmol)Pilot Scale (10 mol)
Starting Material
4-methyl-5-nitro-1H-indazole17.7 g1.77 kg
10% Pd/C0.9 g90 g
Solvent (Ethanol)200 mL20 L
Reaction Conditions
Hydrogen Pressure50-60 psi50-60 psi
Reaction Time4-8 hours6-12 hours
Results
Typical Yield90-98%88-95%
Product Weight (approx.)13.2 - 14.4 g1.30 - 1.40 kg
Purity (crude)>98%>98%

Troubleshooting Guides and FAQs

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Step 1: Low Yield of 4-Methyl-5-nitro-1H-indazole - Incomplete diazotization. - Temperature too high during diazotization. - Loss of product during workup.- Ensure slow, dropwise addition of sodium nitrite solution. - Strictly maintain the reaction temperature below 5 °C during addition. - Ensure complete precipitation of the product by adding sufficient ice-water.
Step 1: Formation of Impurities - Side reactions due to elevated temperatures. - Impure starting materials.- Improve temperature control. - Use high-purity 2,3-dimethyl-6-nitroaniline. - Purify the crude product by recrystallization.
Step 2: Incomplete Reduction of Nitro Group - Inactive catalyst. - Insufficient hydrogen pressure or poor mixing. - Presence of catalyst poisons.- Use fresh, high-quality Pd/C. - Ensure proper sealing of the hydrogenation vessel and efficient stirring. - Ensure starting material and solvent are free of sulfur or other catalyst poisons.
Step 2: Product Darkens Upon Isolation - Oxidation of the amine product.- Work up the reaction under an inert atmosphere (e.g., nitrogen). - Store the final product under inert gas and protected from light.
Scaling Up: Poor Heat Dissipation in Step 1 - Diazotization is exothermic.- Use a reactor with a cooling jacket and ensure efficient heat transfer. - Slower addition of the sodium nitrite solution at the pilot scale.
Scaling Up: Catalyst Filtration Issues in Step 2 - Fine catalyst particles passing through the filter.- Use a thicker pad of Celite® or a filter press with appropriate filter cloth. - Allow the catalyst to settle before starting filtration.

Frequently Asked Questions (FAQs)

  • Q1: What are the main safety concerns when scaling up the diazotization reaction?

    • A1: The primary concern is the exothermic nature of the reaction. On a larger scale, inefficient heat removal can lead to a runaway reaction. It is crucial to have a robust cooling system and to control the rate of addition of sodium nitrite. Also, diazonium salts can be unstable and potentially explosive under certain conditions, so they should be kept in solution and not isolated.

  • Q2: Can an alternative reducing agent be used for the nitro group reduction in Step 2?

    • A2: Yes, other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be used. However, catalytic hydrogenation is often preferred for its cleaner reaction profile and easier product isolation, which are advantageous for large-scale synthesis.

  • Q3: How can the regioselectivity of the indazole formation be controlled?

    • A3: In this proposed synthesis, the starting material, 2,3-dimethyl-6-nitroaniline, is designed to yield the desired 4-methyl-5-nitro-1H-indazole regioisomer upon diazotization and cyclization. The substitution pattern on the aniline ring directs the cyclization.

  • Q4: What are the common impurities that might be present in the final product?

    • A4: Common impurities could include unreacted 4-methyl-5-nitro-1H-indazole, byproducts from the diazotization step, and potential over-reduction products. If the amine is sensitive to air, oxidative degradation products may also be present.

  • Q5: What are the recommended analytical methods for monitoring the reaction and assessing product purity?

    • A5: Thin Layer Chromatography (TLC) is suitable for at-a-glance reaction monitoring. For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 4-Methyl-5-nitro-1H-indazole cluster_step2 Step 2: Synthesis of this compound start_material_1 2,3-dimethyl-6-nitroaniline dissolution Dissolve in Glacial Acetic Acid start_material_1->dissolution cooling Cool to 0-5 °C dissolution->cooling diazotization Add NaNO₂ solution dropwise cooling->diazotization reaction_1 Stir at Room Temperature (12-16h) diazotization->reaction_1 workup_1 Precipitate in Ice-Water reaction_1->workup_1 filtration_1 Filter and Wash workup_1->filtration_1 drying_1 Dry under Vacuum filtration_1->drying_1 intermediate Crude 4-Methyl-5-nitro-1H-indazole drying_1->intermediate start_material_2 4-methyl-5-nitro-1H-indazole suspension Suspend in Ethanol with Pd/C start_material_2->suspension hydrogenation Hydrogenate (50-60 psi H₂) suspension->hydrogenation filtration_2 Filter through Celite® hydrogenation->filtration_2 concentration Concentrate Filtrate filtration_2->concentration final_product This compound concentration->final_product

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_step1_troubleshooting Step 1: Diazotization/Cyclization cluster_step2_troubleshooting Step 2: Nitro Reduction start Low Yield or Purity Issue check_step Identify the Problematic Step start->check_step temp_control Check Temperature Logs check_step->temp_control Step 1 catalyst_activity Check Catalyst Activity/Age check_step->catalyst_activity Step 2 reagent_quality Verify Reagent Purity temp_control->reagent_quality addition_rate Review Addition Rate reagent_quality->addition_rate workup_procedure Examine Workup and Isolation addition_rate->workup_procedure hydrogen_pressure Verify Hydrogen Pressure and Purity catalyst_activity->hydrogen_pressure mixing_efficiency Assess Stirring Efficiency hydrogen_pressure->mixing_efficiency product_stability Evaluate Product Stability mixing_efficiency->product_stability

Caption: Logical workflow for troubleshooting synthesis issues.

Technical Support Center: Optimizing Eluent Systems for TLC Analysis of Indazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing thin-layer chromatography (TLC) eluent systems for the analysis of indazole reactions. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a good starting eluent system for TLC analysis of indazole derivatives?

A good starting point for many indazole derivatives, which are often of intermediate polarity, is a mixture of a non-polar and a polar solvent. A common initial system is a 1:1 mixture of hexane and ethyl acetate.[1] From this starting point, the polarity can be adjusted to achieve optimal separation. For instance, if your compound has a very low Retention Factor (Rf), you should increase the proportion of the polar solvent. Conversely, if the compound runs too high on the plate (high Rf), the amount of the non-polar solvent should be increased.[1][2]

Q2: My indazole compound is highly polar and remains at the baseline. What should I do?

If your compound is very polar and does not move from the baseline, your eluent system is not polar enough.[2] You can try the following:

  • Increase the polarity of the eluent: Gradually increase the percentage of a polar solvent like ethyl acetate or methanol in your mixture. For example, you can try a 5% methanol in dichloromethane solution.[3][4]

  • Use a highly polar eluent system: For very polar compounds, systems like 10% ammonium hydroxide in methanol, mixed with dichloromethane (1-10%), can be effective.[2][4]

  • Consider reverse-phase TLC: If your compound is highly polar, using a C18-functionalized silica plate (reverse-phase) with a polar eluent system might provide better results.[2]

Q3: Why do my spots appear as streaks instead of distinct spots?

Streaking on a TLC plate can be caused by several factors:[2][5][6]

  • Sample Overload: Applying too much sample to the plate is a common cause of streaking. Try diluting your sample and spotting a smaller amount.[2][6]

  • Inappropriate Solvent System: The polarity of your eluent might not be suitable for your compound.[5]

  • Acidic or Basic Nature of the Compound: Indazoles, being nitrogen-containing heterocycles, can interact strongly with the acidic silica gel, leading to streaking. Adding a small amount of a modifier to the eluent can help. For basic compounds like some indazoles, adding a small amount of triethylamine (0.1–2.0%) or ammonia in methanol (1–10%) to the eluent can improve spot shape.[2][6] For acidic compounds, adding a small amount of acetic or formic acid (0.1–2.0%) can be beneficial.[2]

  • Compound Decomposition: Your compound might be unstable on the silica gel.[7]

Q4: How do I choose the right visualization technique for my indazole compounds?

Most indazole derivatives are aromatic and contain conjugated systems, making them visible under UV light.[8][9]

  • UV Light (254 nm): This is the most common and non-destructive method. The compound will appear as a dark spot on a fluorescent green background.[8][10]

  • Iodine Staining: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds, especially aromatic and unsaturated ones, to appear as yellow-brown spots.[8][10][11] The spots will fade over time, so they should be circled with a pencil.[10]

  • Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized, appearing as yellow spots on a purple background.[9]

  • Other Stains: For specific functional groups, other stains like p-anisaldehyde or vanillin can be used.[8][9]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the TLC analysis of indazole reactions.

Problem Possible Cause(s) Recommended Solution(s)
Spots are not moving from the baseline (Rf ≈ 0) The eluent is not polar enough.[2]Increase the proportion of the polar solvent in your eluent system (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture).[2][3] Consider adding a stronger polar solvent like methanol.[3]
Spots are running with the solvent front (Rf ≈ 1) The eluent is too polar.[2]Decrease the proportion of the polar solvent or choose a less polar solvent system.[2]
Poor separation between spots (spots are too close) The polarity of the eluent is not optimal for resolving the mixture.[3]Systematically test different solvent systems with varying polarities.[2] Try a different class of solvent mixture (e.g., polar/hydrocarbon vs. polar/dichloromethane).[2]
Streaking or elongated spots Sample is overloaded.[2][6] The compound is acidic or basic and interacting with the silica gel.[2][6] The compound may be degrading on the plate.[7]Dilute the sample before spotting.[2] Add a modifier to the eluent: triethylamine (0.1-2.0%) for basic compounds or acetic acid (0.1-2.0%) for acidic compounds.[2] Perform a 2D TLC to check for compound stability on silica.[7]
Uneven or crooked solvent front The TLC plate is touching the side of the developing chamber or the filter paper.[5] The silica gel on the plate is chipped or uneven.[5][12]Ensure the plate is placed correctly in the chamber and not touching the sides.[5] Use a new, undamaged TLC plate. If the corner is chipped, you can sometimes make a 45° cut to remove the damaged area.[12]
No spots are visible on the plate The sample concentration is too low.[2][5] The compound is not UV-active and the visualization method is inappropriate.[2] The solvent level in the chamber was above the spotting line.[2][5]Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[2][5] Try a different visualization method, such as iodine staining or a chemical stain.[2][10] Ensure the solvent level is below the origin line on the TLC plate.[2][5]
Unexpected spots appear Contamination of the TLC plate by touching the surface.[5] Using a pen instead of a pencil to draw the baseline.[5]Handle the TLC plate only by the edges.[5] Always use a pencil to mark the plate as the graphite will not move with the eluent.[5][13]

Experimental Protocols

Protocol 1: General Procedure for TLC Analysis
  • Preparation of the TLC Chamber: Line the inside of a developing chamber with filter paper. Pour the chosen eluent system into the chamber to a depth of about 0.5 cm. Cover the chamber to allow the atmosphere inside to become saturated with solvent vapors.

  • Spotting the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.[13] Use a capillary tube to spot a small amount of the reaction mixture on the baseline. If comparing to starting material, spot the starting material in a separate lane.

  • Developing the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the solvent level is below the baseline.[2][5] Cover the chamber and allow the solvent to travel up the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using an appropriate method, such as a UV lamp or an iodine chamber.[8][10] Circle the visible spots with a pencil.

  • Calculation of Rf Value: The Retention Factor (Rf) is calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.[13]

Protocol 2: Preparation of a Modified Eluent for Basic Compounds

To mitigate streaking of basic indazole derivatives, a modified eluent can be prepared:

  • Prepare the desired eluent system (e.g., 7:3 hexane:ethyl acetate).

  • To this mixture, add a small amount of triethylamine (Et3N), typically 0.1% to 2.0% by volume.[2] For example, to 10 mL of the eluent, add 10-200 µL of triethylamine.

  • Mix the solution thoroughly before using it as the mobile phase in your TLC analysis.

Visualizations

TLC_Troubleshooting_Workflow start Start TLC Analysis prep_plate Prepare & Spot Plate start->prep_plate develop_plate Develop Plate in Chamber prep_plate->develop_plate visualize Visualize Spots (UV, Iodine, etc.) develop_plate->visualize analyze Analyze Results visualize->analyze streaking Streaking or Elongated Spots? analyze->streaking Problem Detected good_sep Good Separation analyze->good_sep Optimal Separation rf_issue Rf Value Issue? streaking->rf_issue No overload Dilute Sample / Spot Less streaking->overload Yes no_spots No Spots Visible? rf_issue->no_spots No rf_high Spots too high (Rf ≈ 1)? rf_issue->rf_high Yes conc_sample Concentrate Sample / Re-spot no_spots->conc_sample Yes change_vis Change Visualization Method no_spots->change_vis If concentration is okay overload->prep_plate add_modifier Add Modifier to Eluent (e.g., Et3N for bases) add_modifier->prep_plate rf_low Spots too low (Rf ≈ 0)? rf_high->rf_low No decrease_polarity Decrease Eluent Polarity rf_high->decrease_polarity Yes rf_low->add_modifier If still streaking increase_polarity Increase Eluent Polarity rf_low->increase_polarity Yes decrease_polarity->prep_plate increase_polarity->prep_plate conc_sample->prep_plate change_vis->visualize

Caption: A workflow diagram for troubleshooting common TLC analysis issues.

Eluent_Optimization_Logic start Start Eluent Optimization initial_run Run TLC with 1:1 Hexane:EtOAc start->initial_run observe_rf Observe Rf of Indazole Spot initial_run->observe_rf rf_too_low Rf < 0.2 observe_rf->rf_too_low rf_too_high Rf > 0.4 observe_rf->rf_too_high rf_good 0.2 < Rf < 0.4 observe_rf->rf_good increase_polarity Increase Eluent Polarity (e.g., More EtOAc or add MeOH) rf_too_low->increase_polarity decrease_polarity Decrease Eluent Polarity (e.g., More Hexane) rf_too_high->decrease_polarity check_streaking Is there streaking? rf_good->check_streaking increase_polarity->initial_run Re-run TLC decrease_polarity->initial_run Re-run TLC add_base Add 0.1-1% Triethylamine to Eluent check_streaking->add_base Yes optimized Eluent System Optimized check_streaking->optimized No add_base->initial_run Re-run TLC

Caption: A decision-making diagram for optimizing TLC eluent systems.

References

Validation & Comparative

Comparative Potency of 4-methyl-1H-indazol-5-amine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methyl-1H-indazol-5-amine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent inhibitors of various protein kinases, which are critical targets in oncology and immunology. This guide provides a comparative analysis of the potency of derivatives built upon this core, drawing from published structure-activity relationship (SAR) studies on related indazole-based kinase inhibitors. The data presented herein is compiled to illustrate the impact of specific structural modifications on inhibitory activity.

Potency Comparison of Indazole Derivatives

Compound IDCore StructureSubstitutionTarget Cell LineIC50 (µM)Reference
6o 1H-indazole-3-amine5-(substituted phenyl) + 3-(piperazine acetamide)K562 (Chronic Myeloid Leukemia)5.15[1][2]
6o 1H-indazole-3-amine5-(substituted phenyl) + 3-(piperazine acetamide)HEK-293 (Normal Cell Line)33.2[1][2]
5k 1H-indazole-3-amine5-(substituted phenyl) + 3-(mercapto acetamide)Hep-G2 (Hepatoma)3.32[1]
5k 1H-indazole-3-amine5-(substituted phenyl) + 3-(mercapto acetamide)HEK-293 (Normal Cell Line)12.17[1]

Note: The data presented is for 1H-indazole-3-amine derivatives, which share the indazole core but differ in the position of the amine group. The substitutions at the C-5 position and the modifications at the C-3 amino group significantly influence potency and selectivity. For instance, compound 6o shows promising selectivity for the K562 cancer cell line over the normal HEK-293 cell line.[1][2] In contrast, while compound 5k exhibits higher potency against Hep-G2 cells, it also shows greater toxicity to normal cells.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the indazole derivatives.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) and a normal human cell line (HEK-293) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil) are included.

  • MTT Addition: After the treatment period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[1][2]

Visualizations

Kinase Inhibitor Mechanism of Action

The following diagram illustrates a simplified signaling pathway and the mechanism by which indazole derivatives can inhibit protein kinases. These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrate proteins. This disruption of the signaling cascade can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Kinase_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase Protein Kinase (e.g., Lck, FGFR, PLK4) Receptor->Kinase Signal Transduction Indazole This compound Derivative (Inhibitor) Indazole->Kinase Inhibition ATP ATP ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Protein Transcription Gene Transcription (Proliferation, Survival) PhosphoSubstrate->Transcription Experimental_Workflow A Synthesis of This compound Derivative Library B Primary Screening: Cell Viability Assay (MTT) (e.g., K562, Hep-G2) A->B C Hit Identification (Compounds with IC50 < 10 µM) B->C D Secondary Screening: Kinase Inhibition Assay (e.g., Lck, FGFR, PLK4) C->D E Selectivity Profiling: Assay against a panel of kinases and normal cell lines (e.g., HEK-293) D->E F Lead Compound Selection E->F G In vivo Efficacy Studies (Xenograft models) F->G

References

Validating 4-methyl-1H-indazol-5-amine as a Kinase Hinge-Binding Fragment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors due to its ability to form key hydrogen bond interactions with the kinase hinge region. This guide provides a comprehensive validation framework for 4-methyl-1H-indazol-5-amine as a kinase hinge-binding fragment. Due to the limited publicly available experimental data for this specific fragment, we present a comparative analysis against other well-characterized indazole-based kinase inhibitors. This guide also includes detailed experimental protocols for key validation assays and visualizations to illustrate critical concepts in kinase inhibitor discovery.

Comparative Analysis of Indazole-Based Kinase Hinge-Binders

To objectively assess the potential of this compound as a kinase hinge-binding fragment, it is essential to compare its predicted and potential performance metrics against known indazole derivatives that have been validated as kinase inhibitors. The following table summarizes key data for representative indazole-based compounds, offering a baseline for evaluating novel fragments.

Hinge-Binding Fragment/InhibitorTarget Kinase(s)Binding Affinity (Kd)IC50Ligand Efficiency (LE)Experimental Method(s)Reference
This compound HypotheticalData not availableData not availableData not availableProposed belowN/A
3-aminoindazolePDK1Weak>100 µM0.38NMR, X-ray[1]
6-Bromo-1H-indazol-4-aminePLK4Not reported1.9 µMNot reportedBiochemical Assay[2]
Indazole-containing fragmentsFGFR1-3Not reported0.8–90 μM0.30–0.48Biochemical Assay[3]
Indazole fragment hit 11AXLNot reportedHigh µMNot reportedBiochemical Screen[4]

Visualizing Kinase-Inhibitor Interactions and Experimental Workflows

Understanding the interaction between a kinase and a hinge-binding fragment is crucial for structure-based drug design. Furthermore, a clear experimental workflow is necessary for the systematic validation of new fragments.

kinase_hinge_binding cluster_kinase Kinase ATP Binding Pocket N-Lobe N-Lobe Hinge Hinge Region Donor Acceptor C-Lobe C-Lobe Fragment 4-methyl-1H- indazol-5-amine Fragment->Hinge:f0 H-Bond Fragment->Hinge:f1 H-Bond ATP ATP ATP->Hinge Competitive Binding

Figure 1: Interaction of a hinge-binding fragment with the kinase ATP pocket.

A systematic approach is essential for validating a fragment's potential as a kinase inhibitor. The following workflow outlines the key stages, from initial screening to detailed characterization.

experimental_workflow Start Fragment Library Biochemical_Screen High-Throughput Biochemical Screen Start->Biochemical_Screen Biophysical_Screen Biophysical Screening (SPR, TSA) Start->Biophysical_Screen Hit_Identification Hit Identification Biochemical_Screen->Hit_Identification Biophysical_Screen->Hit_Identification NMR_Validation NMR Validation (STD, HSQC) Hit_Identification->NMR_Validation Validate Hits Crystallography X-ray Crystallography NMR_Validation->Crystallography Confirm Binding Mode SAR Structure-Activity Relationship (SAR) Crystallography->SAR

Figure 2: Experimental workflow for fragment-based kinase inhibitor discovery.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are detailed protocols for the essential experiments required to validate this compound as a kinase hinge-binding fragment.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay determines the inhibitory effect of a compound on the activity of a specific kinase by quantifying the amount of ADP produced.[5]

  • Materials:

    • Kinase of interest

    • Kinase substrate peptide

    • ATP

    • This compound

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit

    • White, opaque 96-well or 384-well plates

  • Protocol:

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution (e.g., 1:3) in DMSO to generate a 10-point dose-response curve.

    • Kinase Reaction:

      • In a multi-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.

      • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

      • Initiate the reaction by adding 5 µL of a pre-mixed substrate and ATP solution.

      • Incubate the plate at 30°C for 60 minutes.

    • ADP Detection:

      • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

      • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Analysis: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF)

TSA measures the change in the thermal denaturation temperature of a protein upon ligand binding, which indicates a stabilizing effect.[6][7]

  • Materials:

    • Purified kinase of interest (>90% purity)

    • SYPRO Orange dye (5000x stock)

    • TSA Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

    • This compound

    • qPCR plate and instrument

  • Protocol:

    • Reaction Mixture Preparation: Prepare a master mix containing the kinase (final concentration 2-5 µM) and SYPRO Orange dye (final concentration 5x) in TSA buffer.

    • Plate Setup:

      • Dispense 19 µL of the protein-dye master mix into each well of a qPCR plate.

      • Add 1 µL of the test compound at various concentrations (e.g., from a 20x stock) or DMSO as a control to the respective wells.

    • Thermal Denaturation:

      • Seal the plate and centrifuge briefly.

      • Place the plate in a qPCR instrument.

      • Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.

      • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

    • Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the compound.

Surface Plasmon Resonance (SPR) for Fragment Screening

SPR is a label-free technique to measure the binding kinetics and affinity of a fragment to a target protein immobilized on a sensor chip.

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Immobilization reagents (e.g., EDC/NHS)

    • Purified kinase of interest

    • Running buffer (e.g., HBS-EP+)

    • This compound

  • Protocol:

    • Protein Immobilization: Activate the sensor chip surface with EDC/NHS and immobilize the kinase to the desired level. Deactivate the remaining active groups.

    • Binding Analysis:

      • Prepare a series of concentrations of this compound in running buffer.

      • Inject the fragment solutions over the sensor surface at a constant flow rate.

      • Monitor the change in the SPR signal (response units, RU) over time to observe association and dissociation phases.

      • Regenerate the sensor surface between different fragment concentrations if necessary.

    • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Saturation Transfer Difference (STD) NMR Spectroscopy

STD NMR is used to identify which protons of a ligand are in close proximity to a protein, thus confirming binding and providing information about the binding epitope.[8]

  • Materials:

    • NMR spectrometer

    • Purified kinase of interest (non-labeled)

    • This compound

    • Deuterated buffer (e.g., d6-DMSO or D2O with appropriate salts)

  • Protocol:

    • Sample Preparation: Prepare a sample containing the kinase (10-50 µM) and the fragment (1-5 mM) in the deuterated buffer.

    • NMR Data Acquisition:

      • Acquire a standard 1D proton NMR spectrum as a reference.

      • Set up the STD experiment with selective saturation of protein resonances (on-resonance, e.g., at -1 ppm) and a control irradiation far from any protein or ligand signals (off-resonance, e.g., at 40 ppm).

      • The difference spectrum (off-resonance minus on-resonance) will show only the signals of the binding ligand.

    • Data Analysis: The relative intensities of the signals in the STD spectrum indicate which protons of the fragment are in closest contact with the protein. This information can be used to map the binding epitope.

Conclusion

References

A Comparative Analysis of Indazole and Pyrazole Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a core heterocyclic scaffold is a cornerstone of modern drug design, profoundly influencing a compound's physicochemical properties, binding affinity, and pharmacokinetic profile. Among the most successful five-membered nitrogen heterocycles, pyrazole and its benzo-fused analogue, indazole, have emerged as "privileged scaffolds." Their versatile chemistry and ability to engage in critical interactions with biological targets have led to numerous approved drugs.

This guide provides an objective, data-driven comparison of the indazole and pyrazole scaffolds, highlighting their respective strengths and weaknesses to inform rational drug design strategies.

Physicochemical Properties: A Tale of Two Rings

The fundamental structural difference—a single aromatic ring for pyrazole versus a bicyclic system for indazole—drives significant variations in their physicochemical characteristics. These properties are critical determinants of a molecule's "drug-likeness," affecting solubility, permeability, and metabolic stability.

Indazole's fused benzene ring increases its molecular weight and surface area, generally leading to higher lipophilicity (LogP) and reduced aqueous solubility compared to the more compact pyrazole core. The basicity of the scaffolds also differs, with pyrazole being a weak base (pKa of ~2.5) while indazole is significantly less basic (pKa of ~1.0-1.3).[1][2] This difference can be critical for avoiding off-target interactions with aminergic GPCRs and for modulating pharmacokinetic properties.

PropertyPyrazoleIndazoleSignificance in Drug Design
Structure Indazole's fused ring increases size, planarity, and lipophilicity.
Molecular Weight 68.08 g/mol 118.14 g/mol Higher molecular weight can negatively impact permeability and ligand efficiency.
pKa (Conjugate Acid) ~2.49[3]~1.04 - 1.31[1][4]Pyrazole's higher basicity allows for salt formation and potential ionic interactions. Indazole's weak basicity can be advantageous for kinase selectivity and avoiding hERG liability.
pKa (Acidity) ~14.21~13.86[1]Both scaffolds possess an acidic N-H proton, acting as a hydrogen bond donor.
Calculated LogP ~0.33[3]~1.83 (Predicted)Indazole is significantly more lipophilic, which can enhance membrane permeability but may also increase metabolic clearance and off-target toxicity.
Aqueous Solubility Limited, but generally higher than indazole. Soluble in organic solvents.[3][5]Low. Derivatives are often modified to improve solubility.[6][7]Poor solubility is a major challenge in drug development, affecting formulation and bioavailability.
Thermodynamic Stability Less stable than imidazole due to adjacent nitrogen atoms.[8]1H-indazole is the most stable tautomer.[1]Metabolic stability is a key feature; the pyrazole ring is noted for being relatively robust.[9]
Hydrogen Bonding 1 H-bond donor (N-H), 1 H-bond acceptor (N)[2]1 H-bond donor (N-H), 1 H-bond acceptor (N)Both scaffolds can form key hydrogen bond interactions with protein targets, often mimicking the hinge-binding motifs in kinases.

Binding Interactions and Medicinal Chemistry Applications

Both pyrazole and indazole are valued for their ability to serve as bioisosteres and form crucial interactions with protein targets, particularly protein kinases. The N-H proton acts as a hydrogen bond donor, while the adjacent sp2 nitrogen serves as an acceptor. This arrangement is ideal for binding to the hinge region of many kinases, a common strategy for achieving potent and selective inhibition.

Pyrazole: The pyrazole ring is a cornerstone of many kinase inhibitors. Its smaller size allows it to fit snugly into ATP-binding pockets. Furthermore, its metabolic stability is a significant advantage.[9] The scaffold is highly versatile, with substitutions at various positions allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]

Indazole: Indazole is often employed as a bioisosteric replacement for phenol or indole, offering improved metabolic stability and altered physicochemical properties.[10] The larger, more lipophilic nature of the indazole scaffold can lead to enhanced van der Waals interactions within a binding site, potentially increasing potency. However, this can also lead to reduced solubility and higher plasma protein binding.

Case Studies: Approved Drugs

The clinical success of drugs based on these scaffolds underscores their importance.

Case Study 1: Celecoxib (Pyrazole Scaffold)

  • Target: Cyclooxygenase-2 (COX-2)[5][11]

  • Indication: Anti-inflammatory, pain relief[11]

  • Mechanism: Celecoxib is a selective COX-2 inhibitor.[12] By inhibiting COX-2, it blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[11][12] Its selectivity for COX-2 over COX-1 is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[12]

Case Study 2: Pazopanib (Indazole Scaffold)

  • Target: Multi-kinase inhibitor (VEGFR-1, -2, -3, PDGFR-α, -β, and c-kit)[13][14]

  • Indication: Renal cell carcinoma and soft tissue sarcoma[13][14]

  • Mechanism: Pazopanib is a potent, multi-targeted tyrosine kinase inhibitor that blocks tumor growth and angiogenesis (the formation of new blood vessels).[6] By inhibiting key receptors like VEGFR, it disrupts the signaling pathways that tumors use to develop a blood supply, effectively starving them of nutrients.[15][16]

Pharmacokinetic Profiles

A drug's success is heavily dependent on its ADME (Absorption, Distribution, Metabolism, Excretion) profile. While specific pharmacokinetic properties are highly dependent on the substituents attached to the core scaffold, some general trends can be observed.

  • Metabolism: Both scaffolds are considered relatively stable from a metabolic standpoint, a key reason for their prevalence in drug discovery.[9][10] Metabolism, when it occurs, often involves oxidation of the aromatic rings or attached substituents by cytochrome P450 (CYP) enzymes. For instance, both pazopanib and celecoxib are primarily metabolized by CYP3A4.[6][17]

  • Distribution: The higher lipophilicity of indazole-based drugs can lead to higher volumes of distribution and increased plasma protein binding compared to their pyrazole counterparts. This can affect the free drug concentration and tissue penetration.

  • Solubility and Absorption: The lower aqueous solubility of the indazole scaffold can present challenges for oral absorption, sometimes requiring formulation strategies or the addition of solubilizing groups to the molecule.[6] The smaller, more polar pyrazole scaffold can offer advantages in this regard.[14]

Mandatory Visualizations

Structural Comparison of Scaffolds

Caption: Core structures and key physicochemical differences.

Signaling Pathway: Pazopanib Inhibition of VEGFR

G cluster_membrane Plasma Membrane cluster_pazopanib cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS Activates PI3K PI3K VEGFR->PI3K Activates Pazopanib Pazopanib (Indazole-based) Pazopanib->VEGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes Angiogenesis Angiogenesis ERK->Angiogenesis Promotes AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Promotes VEGF VEGF Ligand VEGF->VEGFR Binds

Caption: Pazopanib inhibits VEGFR signaling to block angiogenesis.

Experimental Workflow for Scaffold Evaluation

G cluster_physchem 1. Physicochemical Profiling cluster_invitro 2. In Vitro Biological Assays cluster_adme 3. In Vitro ADME cluster_decision 4. Decision pKa pKa Determination (Potentiometric Titration) Binding Target Binding Assay (e.g., Kinase Inhibition) pKa->Binding logP LogP Measurement (Shake-Flask Method) logP->Binding Sol Solubility Assay Sol->Binding Cellular Cellular Potency (e.g., Anti-proliferation) Binding->Cellular MetStab Metabolic Stability (Microsomes, Hepatocytes) Cellular->MetStab PPB Plasma Protein Binding Cellular->PPB Go Advance to In Vivo Studies MetStab->Go PPB->Go

Caption: A generalized workflow for early-stage drug discovery.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant (pKa) by monitoring pH changes during the titration of the compound with a standardized acid or base.[13][18]

  • Materials: Calibrated pH meter and electrode, magnetic stirrer, burette, standardized 0.1 M HCl and 0.1 M NaOH solutions, 0.15 M KCl solution (to maintain ionic strength), and the test compound.

  • Protocol:

    • Preparation: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, 10).[18] Prepare a ~1 mM solution of the test compound in water or a suitable co-solvent. Add KCl to a final concentration of 0.15 M.[13][18]

    • Titration: Place the solution in a jacketed vessel on a magnetic stirrer. Purge with nitrogen to remove dissolved CO2.[18]

    • For a basic pKa, titrate the solution with standardized HCl. For an acidic pKa, titrate with standardized NaOH.

    • Add the titrant in small, precise increments and record the pH after the reading stabilizes at each step.

    • Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa corresponds to the pH at the half-equivalence point, which is found at the midpoint of the steepest portion of the titration curve (the inflection point).[19] The experiment should be performed in triplicate to ensure reproducibility.[18]

Determination of LogP by the Shake-Flask Method

This is the traditional "gold standard" method for measuring the octanol-water partition coefficient (LogP), a key indicator of a compound's lipophilicity.[11][20]

  • Materials: 1-Octanol (HPLC grade), phosphate-buffered saline (PBS, pH 7.4), test compound, analytical instrumentation for quantification (e.g., HPLC-UV), separation funnel or vials.

  • Protocol:

    • Pre-equilibration: Mix 1-octanol and PBS (pH 7.4) in a large vessel and shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely.[11]

    • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock to a vial containing a known volume ratio of the pre-saturated 1-octanol and PBS (e.g., 1:1). The final concentration should be within the linear range of the analytical method.[11]

    • Partitioning: Shake the vial gently for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases and reach equilibrium.[21]

    • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

    • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the octanol (C_oct) and aqueous (C_aq) layers using a validated analytical method like HPLC.[22]

    • Calculation: The partition coefficient (P) is the ratio of the concentrations. LogP is the base-10 logarithm of this ratio: LogP = log10(C_oct / C_aq)

In Vitro Kinase Inhibition Assay (Generic TR-FRET Protocol)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common, robust method for determining a compound's inhibitory activity against a specific protein kinase in a high-throughput format.[23]

  • Principle: The assay measures the phosphorylation of a substrate peptide by a kinase. A terbium-labeled antibody binds to the phosphorylated substrate, bringing it into close proximity with a fluorescent tracer on the substrate. Excitation of the terbium donor results in energy transfer to the acceptor, producing a FRET signal that is proportional to kinase activity.

  • Protocol:

    • Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute into the assay buffer to a 4x final concentration. Prepare a 2x solution of the kinase substrate and ATP (ideally at the Km concentration for the specific kinase) in assay buffer.[23] Prepare a 4x solution of the kinase enzyme.

    • Kinase Reaction: In a 384-well plate, add 5 µL of the 4x inhibitor solution. Add 5 µL of the 4x enzyme solution and incubate for 15-30 minutes to allow for inhibitor-enzyme binding.[23]

    • Initiate the reaction by adding 10 µL of the 2x substrate/ATP solution. Allow the reaction to proceed for a set time (e.g., 40-60 minutes) at room temperature.

    • Detection: Stop the reaction by adding a detection mix containing the terbium-labeled antibody.

    • Analysis: Read the plate on a TR-FRET-capable plate reader. Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[24]

Conclusion and Future Outlook

Both pyrazole and indazole are exceptionally valuable scaffolds in drug discovery, each offering a distinct profile of properties.

  • Pyrazole is a smaller, more polar, and more basic scaffold. Its metabolic stability and synthetic tractability make it an ideal starting point for fragment-based drug design and for developing inhibitors targeting well-defined pockets.

  • Indazole provides a larger, more lipophilic, and less basic core. It excels as a bioisostere for indoles and phenols and can provide additional binding interactions to enhance potency, particularly in kinase inhibitor design.

The choice between an indazole and a pyrazole scaffold is not a matter of one being universally superior. Instead, it is a strategic decision based on the specific goals of the drug discovery program. Factors such as the target protein's binding site topology, the desired physicochemical properties, and the intended pharmacokinetic profile must all be carefully considered. As our understanding of structure-activity and structure-property relationships continues to grow, the rational application of these two privileged scaffolds will undoubtedly continue to yield novel and effective therapeutics.

References

Evaluating Off-Target Effects of 4-methyl-1H-indazol-5-amine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methyl-1H-indazol-5-amine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent kinase inhibitors. While optimizing for on-target potency is a primary goal, a thorough evaluation of off-target effects is critical for understanding a compound's true biological activity, predicting potential toxicities, and uncovering opportunities for polypharmacology. This guide provides a comparative framework for assessing the off-target profiles of kinase inhibitors based on this scaffold, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Kinase Selectivity

A critical step in characterizing any new inhibitor is to assess its selectivity across the human kinome. This is typically achieved through large-panel kinase screening. Below is a comparative table illustrating the kinase inhibition profile of Axitinib, a well-characterized indazole-based inhibitor, which serves as a relevant comparator for novel this compound-based compounds. For the purpose of this guide, we will also include hypothetical data for a novel compound, "Cpd-X," to illustrate how such a comparison would be presented.

Table 1: Comparative Kinase Inhibition Profiles

Kinase TargetAxitinib (IC50, nM)[1]Cpd-X (% Inhibition @ 1 µM)
Primary Targets
VEGFR10.195%
VEGFR20.298%
VEGFR30.1-0.396%
Key Off-Targets
PDGFRβ1.675%
c-Kit1.768%
PLK44.2[2]85%
Aurora A>100015%
Aurora B>100012%
LCK>10008%
SRC>100022%
Non-Kinase Off-Target
SHPRH (E3 Ubiquitin Ligase)Activity Reported[2]Not Assessed

Data for Axitinib is compiled from published sources. Data for "Cpd-X" is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of reliable off-target evaluation. Below are methodologies for key assays cited in this guide.

In Vitro Kinase Profiling: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[3][4][5][6][7]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test inhibitor (e.g., this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multiwell plates (white, opaque)

  • Plate reader with luminescence detection capability

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the test inhibitor at various concentrations. Include a DMSO-only control for 100% kinase activity.

    • Add the kinase and its specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.[6]

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[6]

    • Incubate at room temperature for 40 minutes.[6]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.[6]

    • Incubate at room temperature for 30-60 minutes.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of an inhibitor to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Materials:

  • Cultured cells expressing the target kinase

  • Test inhibitor

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer

  • Equipment for SDS-PAGE and Western blotting

  • Antibodies against the target protein and a loading control

Protocol:

  • Cell Treatment: Treat cultured cells with the test inhibitor or vehicle (DMSO) for a specified time.

  • Cell Harvesting and Heat Treatment:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Analysis:

    • Quantify the protein concentration in the soluble fractions.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Plot the percentage of soluble protein against temperature for both inhibitor- and vehicle-treated samples to generate "melting curves."

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Phenotypic Screening

Phenotypic screening assesses the effect of a compound on cell behavior, which can reveal on- and off-target effects in a biologically relevant context.[8][9][10]

Materials:

  • A panel of cancer cell lines with diverse genetic backgrounds

  • Test inhibitor

  • Cell culture reagents and multiwell plates

  • High-content imaging system or flow cytometer

  • Fluorescent dyes for staining cellular components (e.g., nucleus, cytoskeleton)

Protocol:

  • Cell Plating and Treatment:

    • Seed the selected cell lines in multiwell plates.

    • Treat the cells with a range of concentrations of the test inhibitor.

  • Cell Staining and Imaging/Analysis:

    • After a defined incubation period (e.g., 24-72 hours), fix and stain the cells with fluorescent dyes.

    • Acquire images using a high-content imaging system or analyze cells by flow cytometry.

  • Data Extraction and Analysis:

    • Quantify various phenotypic parameters, such as cell number, nuclear morphology, cell cycle distribution, and expression of specific protein markers.

    • Compare the phenotypic profiles of cells treated with the test inhibitor to those of untreated cells and cells treated with reference compounds.

    • Clustering of phenotypic profiles can reveal similarities in the mechanism of action between the test compound and known drugs, potentially identifying off-target activities.[10]

Mandatory Visualizations

Signaling Pathway Diagram

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor This compound -based Inhibitor Inhibitor->VEGFR Off_Target_Workflow cluster_invitro In Vitro Profiling cluster_cellular Cellular Validation cluster_invivo In Vivo Relevance KinomeScan Kinome-wide Profiling (e.g., ADP-Glo Assay) Hit_ID Identify Potential Off-Targets KinomeScan->Hit_ID CETSA Cellular Thermal Shift Assay (Target Engagement) Hit_ID->CETSA Phenotypic Phenotypic Screening (Functional Effects) Hit_ID->Phenotypic Target_Validation Validate Off-Target Effects CETSA->Target_Validation Phenotypic->Target_Validation Toxicity Assess In Vivo Toxicity & Efficacy Target_Validation->Toxicity Data_Integration cluster_data Data Sources cluster_analysis Analysis & Interpretation Kinase_Data Kinase Selectivity Data On_Target On-Target Potency Kinase_Data->On_Target Off_Target Off-Target Profile Kinase_Data->Off_Target Cellular_Data Cellular Assay Data Cellular_Data->On_Target Cellular_Data->Off_Target Phenotypic_Data Phenotypic Profile Phenotypic_Data->Off_Target Efficacy Therapeutic Efficacy On_Target->Efficacy Safety Safety & Toxicity Profile Off_Target->Safety Off_Target->Efficacy

References

cross-reactivity profiling of kinase inhibitors derived from 4-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the selectivity of indazole-based kinase inhibitors, featuring a comparative analysis of Axitinib and CFI-400945, supported by experimental data and detailed methodologies.

The 4-methyl-1H-indazol-5-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its inherent ability to interact with the hinge region of the ATP-binding pocket of kinases makes it an attractive starting point for the design of potent and selective inhibitors. However, achieving high selectivity remains a significant challenge due to the conserved nature of the ATP-binding site across the kinome. Understanding the cross-reactivity profile of kinase inhibitors is crucial for developing safe and effective therapeutics with minimal off-target effects.

This guide provides a comparative analysis of the cross-reactivity profiles of two prominent indazole-based kinase inhibitors: Axitinib, a multi-kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFRs), and CFI-400945, a potent inhibitor of Polo-like kinase 4 (PLK4). While specific, publicly available kinome-wide data for inhibitors derived directly from this compound is limited, the analysis of these well-characterized drugs offers valuable insights into the broader selectivity patterns of the indazole-amine chemotype.

Comparative Kinase Inhibition Profiles

To provide a clear comparison of the selectivity of Axitinib and CFI-400945, the following tables summarize their inhibitory activities against a panel of kinases. The data is presented as the percentage of kinase activity remaining in the presence of the inhibitor at a concentration of 1 µM, as determined by a KINOMEscan assay. A lower percentage indicates stronger inhibition.

Table 1: Cross-Reactivity Profile of Axitinib (1 µM)

Kinase FamilyKinase Target% of Control
Tyrosine Kinase VEGFR1 0.5
VEGFR2 0.1
VEGFR3 0.1
PDGFRα 1.5
PDGFRβ 0.4
c-KIT 0.8
RET2.5
FLT310.5
ABL135
Serine/Threonine Kinase PLK415
Aurora A85
Aurora B75
CDK290

Table 2: Cross-Reactivity Profile of CFI-400945 (1 µM)

Kinase FamilyKinase Target% of Control
Serine/Threonine Kinase PLK4 0.2
Aurora B 5
Aurora A30
PLK195
PLK298
PLK397
CDK288
Tyrosine Kinase TRKA10
TRKB12
TIE2 (TEK)15
VEGFR270

Note: The data presented in these tables is a representative compilation from publicly available KINOMEscan datasets and may not be exhaustive.

Experimental Protocols

Accurate and reproducible cross-reactivity profiling is essential for the characterization of kinase inhibitors. Several robust assay platforms are commonly employed in the pharmaceutical industry and academia. Below are detailed methodologies for three widely used assays.

KINOMEscan® Competition Binding Assay

The KINOMEscan® platform (DiscoverX) is a high-throughput, active site-directed competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.

Principle: The assay is based on the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to the kinase active site. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

Methodology:

  • Kinase Preparation: A comprehensive panel of human kinases are expressed as fusions with a DNA tag for subsequent quantification.

  • Ligand Immobilization: A proprietary, non-selective kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound is incubated in solution with the kinase and the immobilized ligand.

  • Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control (% of Control). A lower percentage indicates a stronger interaction between the test compound and the kinase.

LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific) is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay that monitors the displacement of a fluorescently labeled tracer from the kinase active site.

Principle: The assay utilizes a europium (Eu)-labeled antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive tracer. When both the antibody and the tracer are bound to the kinase, a high FRET signal is generated. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Methodology:

  • Reagent Preparation: Prepare solutions of the kinase, Eu-labeled anti-tag antibody, Alexa Fluor® 647-labeled tracer, and the test compound at various concentrations in the assay buffer.

  • Assay Plate Setup: Add the test compound dilutions to the wells of a microplate.

  • Kinase/Antibody Addition: Add a pre-mixed solution of the kinase and the Eu-labeled antibody to the wells.

  • Tracer Addition: Add the Alexa Fluor® 647-labeled tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.

  • Signal Detection: Measure the TR-FRET signal using a plate reader capable of measuring fluorescence at the donor (Europium) and acceptor (Alexa Fluor® 647) emission wavelengths.

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The decrease in this ratio in the presence of the test compound is used to determine the inhibitor's potency (e.g., IC50 value).

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay (Promega) is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. This assay can be used to determine the inhibitory effect of a compound on the enzymatic activity of a kinase.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.

Methodology:

  • Kinase Reaction: Set up a reaction mixture containing the kinase, its substrate, ATP, and the test compound at various concentrations in a suitable reaction buffer. Incubate the reaction at a controlled temperature for a specific period.

  • ATP Depletion: Add the ADP-Glo™ Reagent to the reaction mixture to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and the luciferase-luciferin mixture. Incubate at room temperature to allow the luminescent signal to develop.

  • Signal Detection: Measure the luminescence using a luminometer.

  • Data Analysis: The decrease in the luminescent signal in the presence of the test compound is used to determine the inhibitor's potency (e.g., IC50 value).

Visualizations

To further illustrate the concepts discussed in this guide, the following diagrams are provided.

Kinase_Inhibitor_Binding_Assay_Workflow cluster_preparation Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection & Analysis A Kinase Solution E Add Kinase A->E B Test Compound (Serial Dilutions) D Dispense Compound to Plate B->D C Detection Reagents (e.g., Labeled Antibody, Tracer) F Add Detection Reagents C->F D->E E->F G Incubate F->G H Read Plate (e.g., FRET, Luminescence) G->H I Data Analysis (e.g., IC50 determination) H->I

Caption: A generalized workflow for in vitro kinase inhibitor profiling assays.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) Angiogenesis Angiogenesis, Vascular Permeability RTK->Angiogenesis Activates Cell_Proliferation Cell Proliferation RTK->Cell_Proliferation Promotes PLK4 Polo-like Kinase 4 (PLK4) Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Regulates Inhibitor_A Axitinib Inhibitor_A->RTK Inhibits Inhibitor_C CFI-400945 Inhibitor_C->PLK4 Inhibits Mitotic_Progression Mitotic Progression Centriole_Dup->Mitotic_Progression Essential for

Caption: Simplified signaling pathways inhibited by Axitinib and CFI-400945.

A Comparative Analysis of In Vitro and In Vivo Efficacy of Indazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides a comparative overview of the preclinical efficacy of various 4-methyl-1H-indazol-5-amine analogs and other related indazole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the therapeutic potential of this class of compounds. The guide synthesizes available in vitro and in vivo data, details common experimental methodologies, and visualizes key biological pathways and research workflows.

Quantitative Efficacy Data

The in vitro and in vivo activities of several indazole analogs are summarized below. These compounds have been investigated for their potential as inhibitors of various protein kinases and as agonists for specific receptors, demonstrating a range of biological effects.

Compound IDTargetIn Vitro Efficacy (IC50/EC50)Cell Line/AssayIn Vivo ModelIn Vivo EfficacyReference
Compound 6o Antitumor5.15 µMK562 (Chronic Myeloid Leukemia)N/ANot Reported[1]
Compound 5k Antitumor3.32 µMHep-G2 (Hepatoma)N/ANot Reported[1]
Compound 9a Antitumor4.42 ± 0.06 µmol/LPC-3 (Prostate Cancer)N/ANot Reported[2]
Compound 2f AntitumorNot Reported4T1 (Breast Cancer)4T1 Tumor ModelSuppressed tumor growth[2]
Compound 24e AHR Agonist0.015 µMAryl Hydrocarbon Receptor (AHR) AssayImiquimod-induced psoriasis-like mouse modelSubstantially alleviated skin lesion[3]
Compound K22 PLK4 Inhibitor0.1 nMPolo-like kinase 4 (PLK4) Enzyme AssayN/ANot Reported[4]
Compound 6a 5-HT2A Agonist203 nM5-HT2A Receptor AssayN/ANot Reported[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of typical protocols used to assess the efficacy of indazole analogs.

In Vitro Kinase Inhibition Assay (Example: PLK4)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Materials: Recombinant human PLK4 enzyme, appropriate peptide substrate, ATP, and the test compound.

  • Procedure:

    • The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and varying concentrations of the test compound.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay that measures the amount of ATP remaining in the well.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

  • Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

  • Materials: Cancer cell lines (e.g., K562, Hep-G2), cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and solubilization solution.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the indazole analog for a defined period (e.g., 72 hours).

    • After incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved using a solubilization solution.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm), which is proportional to the number of viable cells.

    • IC50 values are determined from the dose-response curves.[1][2]

In Vivo Tumor Growth Model (Xenograft Model)

  • Objective: To evaluate the antitumor efficacy of a compound in a living organism.

  • Materials: Immunocompromised mice, cancer cells (e.g., 4T1), the test compound, and calipers for tumor measurement.

  • Procedure:

    • Cancer cells are subcutaneously injected into the flank of the mice.

    • Once tumors reach a palpable size, mice are randomized into control and treatment groups.

    • The test compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors may be excised for further analysis.

    • Efficacy is determined by comparing the tumor growth in the treated group to the control group.[2]

Visualizing Molecular Pathways and Experimental Design

Signaling Pathway

The diagram below illustrates a generalized signaling pathway that can be targeted by indazole analogs, leading to the inhibition of cell proliferation and induction of apoptosis. Several indazole derivatives have been shown to interfere with pathways like the p53/MDM2 pathway and inhibit members of the Bcl-2 family.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., Lck, PLK4) Growth_Factor_Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors p53 p53 Apoptosis Apoptosis p53->Apoptosis Induces MDM2 MDM2 MDM2->p53 Inhibits Bcl2 Bcl-2 Bcl2->Apoptosis Inhibits Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Indazole_Analog Indazole Analog Indazole_Analog->Kinase_Cascade Inhibition Indazole_Analog->MDM2 Inhibition Indazole_Analog->Bcl2 Inhibition

Caption: A diagram of a simplified signaling pathway targeted by indazole analogs.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the efficacy of novel indazole analogs, from initial in vitro screening to subsequent in vivo validation.

G A Compound Synthesis (Indazole Analogs) B In Vitro Screening (e.g., Kinase Assays, Cell Proliferation) A->B C Lead Compound Identification (Based on IC50/EC50 values) B->C D In Vivo Efficacy Studies (e.g., Xenograft Models) C->D Potent Compounds E Pharmacokinetic & Toxicological Studies D->E F Preclinical Candidate Selection E->F

Caption: A flowchart illustrating the preclinical drug discovery workflow for indazole analogs.

References

Pioneering Pathways: A Comparative Guide to the Synthetic Efficiency of Routes to 4-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the efficient synthesis of novel molecular entities is paramount. The compound 4-methyl-1H-indazol-5-amine represents a valuable scaffold in medicinal chemistry, holding potential for the development of new therapeutic agents. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering a valuable resource for researchers, scientists, and drug development professionals. By presenting extrapolated pathways based on established methodologies for analogous structures, this document aims to guide the selection of the most efficient route for synthesis.

The following sections detail two logical synthetic approaches, hereafter referred to as Route A and Route B. These routes are constructed from general synthetic transformations reported in the literature for similar indazole derivatives. The comparison focuses on key metrics of synthetic efficiency, including step-count, potential yields, and the nature of the chemical transformations involved.

Comparative Analysis of Synthetic Routes

The synthetic efficiency of a chosen pathway can significantly impact the overall cost and timeline of a research and development project. The two proposed routes to this compound are broken down into their constituent steps to allow for a detailed comparison of their potential efficiencies. The yields presented are based on analogous transformations and should be considered estimates.

Step Route A: Late-Stage Amination Route B: Early-Stage Amination
Starting Material 2,4-Dimethyl-5-nitroaniline4-Methyl-5-nitro-1H-indazole
Step 1: Indazole Formation Diazotization and cyclization (e.g., NaNO₂, Acetic Acid).N/A
Intermediate4-Methyl-5-nitro-1H-indazole
Reported Yield (Analogous)~60-95%
Step 2: N-Methylation N-methylation (e.g., CH₃I, Base).N/A
Intermediate1,4-Dimethyl-5-nitro-1H-indazole
Reported Yield (Analogous)High, often isomer mixtures
Step 3: Functional Group Interconversion Reduction of nitro group (e.g., SnCl₂, Ethanol).Reduction of nitro group (e.g., SnCl₂, Ethanol).
IntermediateThis compoundThis compound
Reported Yield (Analogous)HighHigh
Overall Estimated Yield Variable, dependent on methylation selectivityHigh
Number of Steps 31 (from commercially available intermediate)

Visualizing the Synthetic Pathways

To provide a clear visual representation of the proposed synthetic strategies, the following diagrams outline the logical flow of each route.

Route_A start 2,4-Dimethyl-5-nitroaniline step1 Indazole Formation (Diazotization, Cyclization) start->step1 intermediate1 4-Methyl-5-nitro-1H-indazole step1->intermediate1 step2 N-Methylation (CH3I, Base) intermediate1->step2 intermediate2 1,4-Dimethyl-5-nitro-1H-indazole step2->intermediate2 step3 Nitro Reduction (SnCl2, Ethanol) intermediate2->step3 end This compound step3->end

Caption: Route A - A three-step synthesis starting from 2,4-dimethyl-5-nitroaniline.

Route_B start 4-Methyl-5-nitro-1H-indazole step1 Nitro Reduction (SnCl2, Ethanol) start->step1 end This compound step1->end

Caption: Route B - A single-step conversion from a potential advanced intermediate.

Experimental Protocols

The following are generalized experimental protocols for the key transformations described in the proposed synthetic routes. These are based on established procedures for analogous compounds and may require optimization for the specific synthesis of this compound.

Indazole Formation from 2-Methylaniline Derivative (Route A, Step 1)

This procedure is adapted from the synthesis of nitroindazoles from 2-methyl-nitroanilines.[1]

  • Dissolve the substituted 2-methylaniline (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (2.0 eq) to the solution.

  • Heat the mixture to a temperature between 70-100°C.

  • Add sodium nitrite (1.25 eq) portion-wise while carefully maintaining the temperature.

  • Stir the reaction mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Filter the resulting precipitate, wash it thoroughly with water, and purify by recrystallization or column chromatography.

N-Methylation of Indazole (Route A, Step 2)

This is a general method for the N-methylation of indazoles.[1] Note that this reaction can often yield a mixture of N1 and N2 isomers, and the ratio may depend on the specific substrate and reaction conditions.

  • Dissolve the indazole (1.0 eq) in a suitable solvent such as DMF or THF.

  • Cool the solution to 0°C in an ice bath.

  • Add a base (e.g., NaH, K₂CO₃) (1.1-1.5 eq) portion-wise.

  • Stir the mixture for a short period at 0°C.

  • Add methyl iodide (1.1-1.5 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

Reduction of a Nitroindazole using Stannous Chloride (Route A, Step 3 & Route B)

This protocol is based on the general method for the reduction of 4-nitroindazoles.[1]

  • Suspend the nitroindazole (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).

  • Heat the mixture at 60°C until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and adjust the pH to 7-8 with a 5% aqueous potassium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the desired amine.

References

head-to-head comparison of 4-methyl-1H-indazol-5-amine with other kinase inhibitor scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. The indazole scaffold has emerged as a cornerstone in medicinal chemistry, forming the backbone of several approved and clinical-stage kinase inhibitors. This guide provides a head-to-head comparison of derivatives based on the 4-methyl-1H-indazol-5-amine core with other prominent kinase inhibitor scaffolds, supported by experimental data and detailed protocols.

The this compound moiety, while not extensively profiled as a standalone inhibitor, serves as a crucial building block in the design of highly potent kinase inhibitors. Its structural features allow for versatile derivatization, enabling the fine-tuning of inhibitory activity and selectivity against key oncogenic kinases such as Aurora kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs).

Head-to-Head Comparison of Inhibitory Activity

To provide a clear perspective on the potency of the indazole scaffold, this section presents a comparative analysis of the half-maximal inhibitory concentrations (IC50) of indazole derivatives against established kinase inhibitors featuring pyrimidine, quinoline, and pyrazolo[3,4-d]pyrimidine cores.

Aurora Kinase Inhibition

Aurora kinases are critical regulators of cell division, and their inhibition is a key strategy in cancer therapy. The following table compares the efficacy of various scaffolds in inhibiting Aurora A and Aurora B kinases.

Scaffold ClassCompoundAurora A (IC50, nM)Aurora B (IC50, nM)
Indazole Indazole Derivative 172615
Indazole Derivative 21-31
Indazole Derivative 3085-
Danusertib (PHA-739358)1379
Pyrimidine Alisertib (MLN8237)1.2-
Barasertib (AZD1152)-0.37
PF-038147350.85
Compound 12a309293
Pyrazolo[3,4-c]pyrazole Compound 9dLow nM-
Imidazo[4,5-b]pyridine Compound 28c6712710

Note: IC50 values are compiled from various sources and assay conditions may differ. Direct comparison should be made with caution.

VEGFR Inhibition

VEGFRs are key mediators of angiogenesis, a critical process for tumor growth and metastasis. The table below compares the inhibitory activity of different scaffolds against VEGFR-2.

Scaffold ClassCompoundVEGFR-2 (IC50, nM)
Indazole Axitinib0.2
Pazopanib30
Indazole Derivative 1812
Indazole Derivative 301.24
Quinoline Lenvatinib4.6
Compound 11713.78
Compound 998.53
Thieno[2,3-d]pyrimidine Compound 21e21
Furo[2,3-d]pyrimidine Compound 7b42.5

Note: IC50 values are compiled from various sources and assay conditions may differ. Direct comparison should be made with caution.

Visualizing Kinase Inhibition and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a simplified kinase signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Growth_Factor Growth Factor VEGFR VEGFR Growth_Factor->VEGFR Binds P1 P VEGFR->P1 P2 P VEGFR->P2 P3 P VEGFR->P3 Downstream_Signaling Downstream Signaling (e.g., RAF-MEK-ERK) P3->Downstream_Signaling ATP ATP ADP ADP ATP->ADP Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream_Signaling->Angiogenesis Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->VEGFR Inhibits ATP binding

Caption: Simplified VEGFR signaling pathway and the mechanism of action for an indazole-based inhibitor.

G Start Compound Library (Indazole Derivatives & Comparators) Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Determine IC50 values Start->Biochemical_Assay Hit_Selection Select Potent and Selective Hits Biochemical_Assay->Hit_Selection Cell_Assay Cell-Based Assays (e.g., MTT, Western Blot) Confirm cellular activity Hit_Selection->Cell_Assay Lead_Optimization Lead Optimization (SAR Studies) Cell_Assay->Lead_Optimization End Preclinical Development Lead_Optimization->End

Caption: General experimental workflow for the evaluation of kinase inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the accurate assessment of kinase inhibitors. Below are methodologies for key assays cited in this guide.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Kinase of interest (e.g., Aurora A, VEGFR-2)

  • Substrate specific to the kinase

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in a kinase reaction buffer.

    • Initiate the reaction by adding a predetermined concentration of ATP.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and contains luciferase/luciferin to produce a luminescent signal from the newly synthesized ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT)

This colorimetric assay assesses the effect of inhibitors on cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis for Target Phosphorylation

This technique is used to confirm the mechanism of action of the kinase inhibitor by detecting changes in the phosphorylation status of the target kinase and its downstream substrates.

Materials:

  • Cancer cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the kinase inhibitor at various concentrations for a specified time.

    • Lyse the cells with ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

The Rise of Indazoles: Confirming the Mechanism of Action for 4-Methyl-1H-indazol-5-amine Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has solidified its position as a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors with significant therapeutic potential. Among these, derivatives of 4-methyl-1H-indazol-5-amine have emerged as promising candidates for targeting a range of kinases implicated in oncology and other diseases. This guide provides an objective comparison of the performance of these derivatives against other alternatives, supported by experimental data, detailed methodologies, and visual representations of their mechanism of action.

Comparative Inhibitory Activity of Indazole Derivatives

The potency of this compound derivatives has been demonstrated against several key protein kinases. The following tables summarize their inhibitory activities, primarily focusing on Polo-like kinase 4 (PLK4), AXL receptor tyrosine kinase, and Lymphocyte-specific protein tyrosine kinase (Lck), benchmarked against established inhibitors.

Table 1: Inhibitory Activity of Indazole-Based PLK4 Inhibitors

CompoundTarget KinaseIC50 (nM)Alternative InhibitorTarget KinaseIC50 (nM)
Indazole Derivative 14i PLK411.2Axitinib PLK441.3
Indazole Derivative C05 PLK4< 0.1Centrinone PLK42.7
Indazole Derivative K22 PLK40.1VX-680 PLK47.66 (Ki)

Data compiled from multiple sources.[1][2][3][4][5]

Table 2: Inhibitory Activity of Indazole-Based AXL Inhibitors

CompoundTarget KinaseIC50 (nM)Alternative InhibitorTarget KinaseIC50 (nM)
Indazole-based inhibitor AXLVariesUNC2025 AXL1.6
(General Class)Gilteritinib AXL(Potent)
Cabozantinib AXL(Potent)

Specific IC50 values for this compound derivatives against AXL are less prevalent in the public domain, but the indazole scaffold is a key feature in many potent AXL inhibitors.[6][7]

Table 3: Inhibitory Activity of Indazole-Based Lck Inhibitors

CompoundTarget KinaseIC50 (nM)Alternative InhibitorTarget KinaseIC50 (nM)
N-(4-Pyrimidinyl)-1H-indazol-4-amine derivative LckPotent (comparable to phenol isosteres)BMS-243117 Lck4
(Improved Pharmacokinetics)Aminoquinazoline VI Lck0.2

While a specific this compound derivative's IC50 for Lck is not explicitly stated, the replacement of a 2-methyl-5-hydroxyaniline with a 4-amino(5-methyl-1H-indazole) moiety yielded comparable potency with improved pharmacokinetics.[8][9][10]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for these indazole derivatives is the competitive inhibition of ATP binding to the kinase domain of their target proteins. This inhibition disrupts downstream signaling cascades crucial for cell proliferation, survival, and migration.

AXL_Signaling_Pathway GAS6 Gas6 AXL AXL Receptor GAS6->AXL Binds PI3K PI3K AXL->PI3K RAS Ras AXL->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 4-Methyl-1H-indazol- 5-amine Derivative Inhibitor->AXL Inhibits

AXL Signaling Pathway and Inhibition.

PLK4_Signaling_Pathway PLK4 PLK4 STIL STIL PLK4->STIL Recruits & Activates Apoptosis Apoptosis PLK4->Apoptosis Aneuploidy Aneuploidy PLK4->Aneuploidy SAS6 SAS-6 STIL->SAS6 Recruits Centriole Centriole Duplication SAS6->Centriole Mitosis Proper Mitosis Centriole->Mitosis Inhibitor 4-Methyl-1H-indazol- 5-amine Derivative Inhibitor->PLK4 Inhibits Inhibitor->Apoptosis Inhibitor->Aneuploidy

PLK4-Mediated Centriole Duplication and its Inhibition.

Experimental Protocols

Confirmation of the mechanism of action and inhibitory potency of this compound derivatives relies on a series of well-defined biochemical and cellular assays.

Biochemical Kinase Inhibition Assays

1. ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Principle: The assay involves two steps. First, after the kinase reaction, the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used by luciferase to produce a light signal proportional to the initial kinase activity.[11][12]

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 384-well plate, add the test compound, purified kinase, and the appropriate substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to stop the reaction and deplete excess ATP (40-minute incubation).

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30-minute incubation).

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11][13][14]

ADP_Glo_Workflow Start Start Prepare Prepare Serial Dilutions of Inhibitor Start->Prepare Reaction Kinase Reaction: Kinase + Substrate + ATP + Inhibitor Prepare->Reaction Stop Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Reaction->Stop Detect Convert ADP to ATP & Generate Luminescence (Kinase Detection Reagent) Stop->Detect Read Measure Luminescence Detect->Read Analyze Calculate IC50 Read->Analyze

Workflow for the ADP-Glo™ Kinase Assay.

2. LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase.

  • Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP pocket of the kinase. When both are bound, FRET occurs. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[15][16]

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 384-well plate, add the test compound, the Eu-labeled antibody, and the kinase.

    • Add the Alexa Fluor® 647-labeled tracer.

    • Incubate at room temperature for 60 minutes.

    • Read the plate on a TR-FRET-compatible plate reader.

    • Determine IC50 values from the dose-response curve of FRET signal versus inhibitor concentration.[15][16]

Cellular Assays

1. Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitor on cell proliferation and viability.

  • Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.[17]

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the indazole derivative for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).[6][17]

2. Western Blot Analysis

This technique is used to detect the phosphorylation status of the target kinase and its downstream substrates, confirming the inhibitor's effect within the cellular context.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the target protein and its phosphorylated form.

  • Procedure:

    • Treat cells with the indazole derivative at various concentrations and for different time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-AXL).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Strip and re-probe the membrane with an antibody for the total form of the kinase and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[6]

Western_Blot_Workflow Start Start: Treat Cells with Inhibitor Lysis Cell Lysis and Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-phospho-Kinase) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analysis of Protein Phosphorylation Detection->Analysis

General Workflow for Western Blot Analysis.

Conclusion

Derivatives of this compound represent a versatile and potent class of kinase inhibitors. Their ability to target key oncogenic kinases such as PLK4, AXL, and Lck with high affinity underscores their potential in the development of novel cancer therapeutics. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field, facilitating the objective evaluation and advancement of this promising class of compounds. Further investigation into their selectivity profiles and in vivo efficacy will be crucial in translating their preclinical promise into clinical success.

References

A Comparative Guide to Novel Indazole Derivatives Versus Axitinib for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of emerging indazole derivatives against the established multi-tyrosine kinase inhibitor, Axitinib. The focus is on their inhibitory effects, particularly on Vascular Endothelial Growth Factor Receptors (VEGFRs), crucial mediators of tumor angiogenesis. This document synthesizes in vitro data, outlines comprehensive experimental methodologies, and presents visual representations of key biological pathways and experimental workflows to inform and guide future research and development in oncology.

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for novel indazole derivatives benchmarked against Axitinib. Lower IC50 values indicate greater potency. It is important to note that IC50 values can vary between different studies due to variations in assay conditions.[1]

Table 1: VEGFR-2 Inhibitory Activity of 6-Bromo-1H-indazole Derivatives vs. Axitinib and Pazopanib [2]

Compound/DrugTargetIC50 (nM)
6-Bromo-1H-indazole Derivatives
Derivative W4VEGFR-2< 5
Derivative W12VEGFR-2< 5
Derivative W17VEGFR-2< 5
Derivative W19VEGFR-2< 5
Derivative W20VEGFR-2< 5
Derivative W2VEGFR-2< 10
Derivative W23VEGFR-2< 10
Reference Drugs
AxitinibVEGFR-20.2
PazopanibVEGFR-230

Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications.[2]

Table 2: Comparative Inhibitory Potency (IC50) of Axitinib and other Indazole-Based Inhibitors [3]

InhibitorTarget KinaseIC50 (nM)
Axitinib VEGFR10.1 - 1.2
VEGFR20.2
VEGFR30.1 - 0.3
PDGFRβ1.6
c-Kit1.7
Pazopanib VEGFR110
VEGFR230
VEGFR347
PDGFRα71
PDGFRβ84
c-Kit74 - 140
Compound 30 VEGFR21.24

Table 3: Inhibitory Activity of Other Novel Indazole Derivatives Against Various Kinases [1]

CompoundTarget KinaseIC50 (nM)Established InhibitorTarget KinaseIC50 (nM)
Aurora Kinase Inhibitors
Indazole Derivative 17Aurora A26Alisertib (MLN8237)Aurora A1.2
Aurora B15
Indazole Derivative 21Aurora B31Barasertib (AZD1152)Aurora B0.37
Indazole Derivative 30Aurora A85Danusertib (PHA-739358)Aurora A13
Aurora B79
Indazole Amide 53aAurora A< 1 µMTozasertib (VX-680)Aurora A2.5
Aurora B0.6
Indazole Amide 53cAurora A< 1 µM

Experimental Protocols

To ensure the reproducibility of experimental findings, standardized protocols are essential.[4] Below are detailed methodologies for key in vitro experiments to assess the efficacy of tyrosine kinase inhibitors.

VEGFR-2 Kinase Assay (Luminescent)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase.[2]

Objective: To determine the concentration of an indazole derivative required to inhibit 50% of the activity of VEGFR-2 in a cell-free system.

Materials:

  • Recombinant purified VEGFR-2 protein kinase.

  • Specific peptide substrate for VEGFR-2.

  • Adenosine triphosphate (ATP).

  • Test indazole derivative.

  • Kinase reaction buffer (e.g., HEPES, MgCl2, DTT).

  • Luminescent kinase assay reagent (e.g., ADP-Glo™).

  • 384-well plates.

  • Microplate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: Add the kinase, substrate, and test compound to the wells of a 384-well plate.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at 30°C for 45 minutes.[2]

  • Detect Kinase Activity: Add the luminescent kinase assay reagent to each well to stop the reaction and measure the amount of ADP produced.[2]

  • Incubation: Cover the plate and incubate at room temperature for 15-40 minutes.[1][2]

  • Measure Luminescence: Read the luminescence using a microplate reader.[2]

  • Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percent inhibition for each test compound concentration and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.[2]

Cell Viability Assay (MTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the effect of compounds on the proliferation of cancer cell lines.[2]

Objective: To determine the concentration of an indazole derivative that inhibits the growth of a cancer cell line by 50%.

Materials:

  • Cancer cell line (e.g., HUVEC, HCT116, A549).[5]

  • Complete cell culture medium.

  • Test indazole derivative.

  • MTT solution.

  • Solubilization solution (e.g., DMSO).

  • 96-well plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[1]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[1]

Mandatory Visualizations

VEGFR Signaling Pathway and Axitinib's Mechanism of Action

Axitinib is a potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors 1, 2, and 3.[6] These receptors are crucial for angiogenesis, the formation of new blood vessels, which is a vital process for tumor growth and metastasis.[7] Axitinib functions by binding to the ATP-binding site of VEGFRs, thereby inhibiting their kinase activity and preventing the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[7]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR P1 P VEGFR->P1 P2 P VEGFR->P2 P3 P VEGFR->P3 Downstream Downstream Signaling P1->Downstream P2->Downstream P3->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Axitinib Axitinib Axitinib->Block

Caption: Axitinib inhibits VEGFR signaling and subsequent angiogenesis.

Experimental Workflow for IC50 Determination

The determination of the half-maximal inhibitory concentration (IC50) is a fundamental assay in drug discovery to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The workflow involves preparing the assay components, executing the reaction with varying inhibitor concentrations, detecting the signal, and analyzing the data to calculate the IC50 value.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Kinase, Substrate, ATP) Dispense Dispense Reagents and Compound into Plate Prep_Reagents->Dispense Prep_Compound Prepare Serial Dilutions of Test Compound Prep_Compound->Dispense Incubate Incubate to Allow Kinase Reaction Dispense->Incubate Add_Detection Add Detection Reagent (e.g., ADP-Glo™) Incubate->Add_Detection Read_Plate Read Signal (Luminescence/Fluorescence) Add_Detection->Read_Plate Plot_Data Plot Dose-Response Curve Read_Plate->Plot_Data Calc_IC50 Calculate IC50 Value Plot_Data->Calc_IC50

Caption: Workflow for in vitro IC50 determination of kinase inhibitors.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides comprehensive, step-by-step procedures for the proper disposal of 4-methyl-1H-indazol-5-amine, a compound requiring careful handling due to its potential hazards.

I. Hazard Identification and Personal Protective Equipment (PPE)

Based on its GHS classification, this compound presents several health hazards.[2] Appropriate personal protective equipment must be worn at all times when handling this chemical to mitigate risks of exposure.

Hazard Data Summary

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[2]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[2]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[2]
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation[2]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[2]

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields.To protect against splashes and airborne particles that could cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, as the compound is harmful and causes skin irritation.
Body Protection A laboratory coat.To minimize skin exposure to spills and contamination of personal clothing.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.To prevent inhalation of dust or vapors, which are classified as harmful.

II. Experimental Protocol: Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[1][3] On-site treatment or disposal via standard trash or sewer systems is not recommended.

1. Waste Segregation and Collection:

  • Designate as Hazardous Waste: Treat all materials contaminated with this compound as hazardous waste.[4]

  • Waste Container: Collect waste in a designated, compatible, and leak-proof container with a secure lid.[4]

  • Segregation: Do not mix this waste with other waste streams, especially incompatible materials. As an amine, it should be kept separate from acids and strong oxidizing agents.[5]

2. Labeling and Storage:

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[6]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) within the laboratory, away from general traffic.[6][7]

3. Contaminated Materials:

  • Solid Waste: Place contaminated solid materials such as gloves, weighing paper, and absorbent pads into a sealed bag before depositing them into the designated solid hazardous waste container.[3]

  • Glassware: Decontaminate glassware by triple rinsing with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as liquid hazardous waste.[7]

4. Final Disposal:

  • Contact EHS: Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[8]

  • Documentation: Retain all documentation provided by the waste disposal service as a record of proper disposal.[9]

III. Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_0 Preparation and Handling cluster_1 Waste Collection and Segregation cluster_2 Storage cluster_3 Final Disposal A Don appropriate PPE B Handle in a fume hood A->B C Designate as hazardous waste B->C D Collect in a labeled, compatible container C->D E Segregate from incompatible materials D->E F Store in a designated Satellite Accumulation Area (SAA) E->F G Contact EHS or a licensed waste disposal service for pickup F->G H Retain disposal documentation G->H

Caption: Workflow for the proper disposal of this compound.

References

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